(3-Phenyloxetan-3-yl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-phenyloxetan-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-5H,6-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBXQZRCYHWTSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669307 | |
| Record name | 1-(3-Phenyloxetan-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497239-45-9 | |
| Record name | 1-(3-Phenyloxetan-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3-Phenyloxetan-3-yl)methanamine CAS number 497239-45-9
An in-depth technical guide on (3-Phenyloxetan-3-yl)methanamine (CAS Number: 497239-45-9) for researchers, scientists, and drug development professionals.
CAS Number: 497239-45-9
Molecular Formula: C₁₀H₁₃NO
Molecular Weight: 163.22 g/mol
Introduction
This compound is a unique chemical entity characterized by a phenyl group and an aminomethyl group attached to the same carbon of an oxetane ring. The oxetane motif, a four-membered cyclic ether, has garnered significant interest in medicinal chemistry. Its incorporation into molecules can favorably modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity, making it a valuable building block in drug discovery. This guide provides a comprehensive overview of the available technical information for this compound, focusing on its synthesis, potential applications, and safety considerations.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided in the table below. This data is essential for understanding its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| Appearance | Not specified (commercially available) | |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [1] |
Synthesis
A general workflow for the synthesis of related 3-substituted oxetan-3-amines is outlined below. This serves as a conceptual framework, and specific reagents and conditions would require optimization for the target molecule.
Caption: Conceptual synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
Based on general methodologies for the synthesis of similar compounds, a potential experimental protocol is outlined here. Note: This is a hypothetical procedure and requires experimental validation.
-
Synthesis of 3-Phenyloxetan-3-carbonitrile: To a solution of an appropriate oxetan-3-one precursor, introduce the phenyl group via a Grignard reaction or a similar nucleophilic addition. Subsequent conversion of a suitable functional group (e.g., a hydroxyl group) to a nitrile would yield the key intermediate, 3-phenyloxetan-3-carbonitrile.
-
Reduction to this compound: The nitrile intermediate can then be reduced to the primary amine using standard reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent or through catalytic hydrogenation.
-
Purification: The final product would require purification, likely through column chromatography or distillation under reduced pressure, to yield pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
The primary documented application of this compound is as a key building block in the synthesis of novel therapeutic agents.
MAP4K1 Inhibitors
A patent application has disclosed the use of this compound as a reactant in the synthesis of substituted pyrrolopyridine derivatives. These derivatives are described as potent inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1).
MAP4K1 is a negative regulator of T-cell receptor signaling and is considered a promising target for cancer immunotherapy. Inhibition of MAP4K1 is expected to enhance the anti-tumor immune response. The patent suggests that compounds synthesized using this compound may have therapeutic potential in the treatment of cancer, autoimmune disorders, and viral infections.
The general logical relationship for the role of this compound in the development of MAP4K1 inhibitors is depicted below.
Caption: Role of this compound in MAP4K1 inhibitor development.
At present, there is no publicly available data on the specific biological activity of this compound itself or detailed signaling pathways it might modulate directly. Its utility appears to be as a structural motif to be incorporated into more complex, biologically active molecules.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound is a hazardous substance and should be handled with appropriate precautions by trained personnel.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves and clothing.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge.
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapor or mist.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
Conclusion
This compound is a valuable building block for medicinal chemistry, particularly in the development of kinase inhibitors for immunotherapy. The presence of the 3-phenyl-3-aminomethyl oxetane scaffold offers a unique three-dimensional structure that can be exploited for designing novel therapeutic agents. While detailed experimental and biological data on the compound itself are limited in the public domain, its role as a key intermediate highlights its importance for researchers in drug discovery. Further studies are warranted to fully explore the synthetic accessibility and the biological impact of this and related oxetane derivatives. Researchers should exercise caution and adhere to strict safety protocols when handling this compound.
References
Physicochemical Properties of (3-Phenyloxetan-3-yl)methanamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Phenyloxetan-3-yl)methanamine is a unique molecule featuring a strained four-membered oxetane ring, a phenyl group, and a primary amine. This structure imparts a distinct set of physicochemical properties that are of significant interest in medicinal chemistry and drug discovery. The oxetane moiety, a contemporary bioisostere, is increasingly utilized to modulate properties such as solubility, lipophilicity, and metabolic stability of drug candidates.[1][2][3] This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a discussion of the broader role of oxetane-containing compounds in drug design.
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound, the interplay between the polar oxetane and amine functionalities and the lipophilic phenyl group results in a balanced profile.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | [4] |
| Molecular Weight | 163.22 g/mol | [4] |
| Boiling Point | 272.567 °C at 760 mmHg | [5] |
| Density | 1.093 g/cm³ | [5] |
| logP (Octanol-Water Partition Coefficient) | 1.61360 | [5] |
| Polar Surface Area (PSA) | 35.25 Ų | [5] |
| Exact Mass | 163.100 g/mol | [5] |
| CAS Number | 497239-45-9 | [5] |
| Melting Point | Not Available | [5] |
| pKa | Not Available | |
| Aqueous Solubility | Not Available |
The Role of the Oxetane Moiety in Drug Design
The oxetane ring is a valuable structural motif in modern medicinal chemistry, often employed as a bioisosteric replacement for less favorable functional groups like gem-dimethyl or carbonyl groups.[1][2][3] This strategy aims to optimize a drug candidate's properties.
Bioisosteric Replacement
The introduction of an oxetane can lead to:
-
Improved Solubility: The polar nature of the ether oxygen in the oxetane ring can enhance aqueous solubility.[2]
-
Reduced Lipophilicity: Replacing a lipophilic group (e.g., gem-dimethyl) with an oxetane can lower the overall lipophilicity of a molecule, which can be beneficial for its pharmacokinetic profile.[3]
-
Enhanced Metabolic Stability: The oxetane ring is often more resistant to metabolic degradation compared to other functional groups.[6]
-
Modulation of Basicity: An electron-withdrawing oxetanyl group adjacent to an amine can decrease the amine's basicity (pKa).[2]
The following diagram illustrates the concept of using an oxetane as a bioisostere.
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties is essential. The following sections describe standard experimental protocols that can be applied to this compound.
Determination of pKa by Potentiometric Titration
The pKa of the primary amine in this compound can be determined by potentiometric titration. This method involves monitoring the pH of a solution of the compound as a titrant is added.[7]
Methodology:
-
Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.05 M) in deionized water.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Data Collection: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.[7]
The workflow for this process is depicted below.
Determination of Solubility
The solubility of this compound in various solvents can be determined using a standardized shake-flask method.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle, or separate by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).
The general procedure for solubility determination is outlined below.
Determination of Melting Point
The melting point of a solid crystalline compound is a key indicator of its purity. It can be determined using a capillary melting point apparatus.[8]
Methodology:
-
Sample Preparation: Finely powder the crystalline sample of this compound. Pack a small amount of the powder into a capillary tube to a height of 1-2 mm.[9]
-
Measurement: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.[10]
-
Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[10]
Conclusion
This compound is a compound with significant potential in the field of drug discovery, largely due to the presence of the oxetane ring. While some of its core physicochemical properties have been reported, further experimental characterization of its pKa, solubility, and melting point is necessary for a complete understanding of its behavior. The strategic incorporation of oxetane moieties, as exemplified by this compound's structure, continues to be a valuable tool for medicinal chemists seeking to optimize the properties of therapeutic candidates. The experimental protocols detailed in this guide provide a framework for the comprehensive physicochemical profiling of this and similar molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 497239-45-9|this compound|BLD Pharm [bldpharm.com]
- 5. nbinno.com [nbinno.com]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. benchchem.com [benchchem.com]
- 8. Determination of Melting Point [wiredchemist.com]
- 9. chm.uri.edu [chm.uri.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
(3-Phenyloxetan-3-yl)methanamine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties of (3-Phenyloxetan-3-yl)methanamine, a compound of interest in medicinal chemistry. The guide includes its molecular formula and weight, a plausible synthetic pathway, and its potential biological significance as inferred from related structures.
Core Molecular Data
This compound, identified by the CAS Number 497239-45-9, is a heterocyclic compound featuring a phenyl-substituted oxetane ring.[1][2][3][4][5] Its core chemical data are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃NO | [1][2][3][4][5] |
| Molecular Weight | 163.22 g/mol | [1][2][3][4][5] |
| CAS Number | 497239-45-9 | [1][2][3][4][5] |
Proposed Synthetic Pathway
Potential Biological Activity and Signaling Pathway
Recent studies on 3-phenyloxetane derivatives have identified them as potential agonists for the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3][4] Agonism of GLP-1R is a validated therapeutic strategy for the treatment of type 2 diabetes and obesity. The primary signaling pathway initiated by GLP-1R activation involves the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[1][2]
GLP-1 Receptor Signaling Pathway
The binding of a GLP-1R agonist, such as a 3-phenyloxetane derivative, to the receptor is expected to trigger a conformational change that activates the associated G-protein (Gs). This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to insulin secretion and other beneficial metabolic effects.
Experimental Protocols
Detailed experimental protocols for biological assays involving 3-phenyloxetane derivatives as GLP-1R agonists would typically include the following, as suggested by related research[1][2][3]:
cAMP Accumulation Assay:
-
Cell Line: HEK293 cells stably expressing the human GLP-1 receptor.
-
Procedure:
-
Cells are seeded in 96-well plates and grown to confluence.
-
The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are incubated with varying concentrations of the test compound (e.g., this compound) for a specified time (e.g., 30 minutes) at 37°C.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
-
Data Analysis: The EC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
hERG Inhibition Assay:
-
Purpose: To assess the potential for cardiac toxicity.
-
Methodology: Automated patch-clamp electrophysiology is used to measure the effect of the compound on the hERG potassium channel current in a suitable cell line (e.g., HEK293 cells expressing the hERG channel).
-
Data Analysis: The IC₅₀ value is calculated to determine the concentration at which the compound inhibits 50% of the hERG channel activity.[3]
Disclaimer: The synthetic pathway provided is conceptual and would require optimization. The biological activity is inferred from studies on structurally related compounds and has not been definitively confirmed for this compound itself. This information is intended for research and development purposes only.
References
Technical Guide: Spectroscopic and Synthetic Overview of (3-Phenyloxetan-3-yl)methanamine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and a generalized synthetic protocol for the novel compound (3-Phenyloxetan-3-yl)methanamine. Due to the limited availability of experimental data in peer-reviewed literature, this document presents predicted spectroscopic data based on computational models and established principles of organic spectroscopy. The experimental protocols are derived from established methodologies for analogous structures.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are intended to serve as a reference for researchers working with this or structurally related molecules.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.30 - 7.50 | Multiplet | 5H | Phenyl-H |
| ~4.75 | Doublet (J ≈ 6 Hz) | 2H | Oxetane-CH₂ |
| ~4.60 | Doublet (J ≈ 6 Hz) | 2H | Oxetane-CH₂ |
| ~3.10 | Singlet | 2H | -CH₂-NH₂ |
| ~1.50 | Broad Singlet | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~140 | Phenyl C (quaternary) |
| ~129 | Phenyl CH |
| ~128 | Phenyl CH |
| ~126 | Phenyl CH |
| ~80 | Oxetane-CH₂ |
| ~50 | -CH₂-NH₂ |
| ~45 | Oxetane C (quaternary) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium, Broad | N-H Stretch (Amine) |
| 3010 - 3070 | Medium | C-H Stretch (Aromatic) |
| 2850 - 2960 | Medium | C-H Stretch (Aliphatic) |
| ~1600 | Weak | C=C Stretch (Aromatic) |
| ~1495 | Medium | C=C Stretch (Aromatic) |
| 950 - 980 | Strong | C-O-C Stretch (Oxetane) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 163.10 | High | [M]⁺ (Molecular Ion) |
| 133.09 | Medium | [M - CH₂NH₂]⁺ |
| 105.07 | High | [C₆H₅CO]⁺ |
| 77.04 | Medium | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.
2.1. Generalized Synthesis Protocol
The synthesis of this compound can be approached through a multi-step process starting from 3-bromo-3-phenyloxetane, which itself can be synthesized from a suitable precursor. A plausible route involves the introduction of a protected aminomethyl group followed by deprotection.
Step 1: Synthesis of 3-cyano-3-phenyloxetane
-
To a solution of 3-bromo-3-phenyloxetane (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium cyanide (1.2 equivalents).
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile.
-
Purify the product by column chromatography on silica gel.
Step 2: Reduction of 3-cyano-3-phenyloxetane to this compound
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-cyano-3-phenyloxetane (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in THF to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash it with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude amine.
-
Purify the this compound by column chromatography on silica gel or by distillation under reduced pressure.
2.2. Spectroscopic Characterization Protocols
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Set the spectral width to cover the range of -1 to 10 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. Use a spectral width of 0 to 220 ppm. Employ proton decoupling to simplify the spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
2.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000 to 400 cm⁻¹.
2.2.3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI). Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of (3-Phenyloxetan-3-yl)methanamine
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (3-phenyloxetan-3-yl)methanamine. Due to the absence of experimentally acquired spectra in publicly available literature, this document presents predicted data based on the analysis of analogous structures and established principles of NMR spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development who require an understanding of the expected spectral characteristics of this compound for structural verification and characterization.
Predicted ¹H and ¹³C NMR Spectral Data
The chemical structure of this compound contains several distinct proton and carbon environments, which are expected to give rise to a unique NMR fingerprint. The predictions for the chemical shifts (δ) are provided in parts per million (ppm) relative to tetramethylsilane (TMS).
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, the diastereotopic protons of the oxetane ring, the protons of the aminomethyl group, and the amine protons. The predicted data is summarized in Table 1.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.40 - 7.25 | Multiplet | 5H | Ar-H |
| ~ 4.85 | Doublet | 2H | Oxetane CH ₂ (axial) |
| ~ 4.65 | Doublet | 2H | Oxetane CH ₂ (equatorial) |
| ~ 3.10 | Singlet | 2H | CH ₂-NH₂ |
| ~ 1.58 | Broad Singlet | 2H | NH ₂ |
Predicted ¹³C NMR Data
The predicted proton-decoupled ¹³C NMR spectrum should display signals for each unique carbon atom in the molecule, including the carbons of the phenyl ring, the oxetane ring, the aminomethyl group, and the quaternary carbon. The predicted data is summarized in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 140 | Quaternary Ar-C |
| ~ 129 | Ar-C H |
| ~ 128 | Ar-C H |
| ~ 126 | Ar-C H |
| ~ 80 | Oxetane C H₂ |
| ~ 50 | C H₂-NH₂ |
| ~ 45 | Quaternary Oxetane C |
Experimental Protocols
The following is a standard protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra.
Sample Preparation
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube and cap it securely.
NMR Data Acquisition
The following parameters are recommended for a 400 or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Spectral Width: 0 - 16 ppm.
-
Acquisition Time: 2 - 4 seconds.
-
Relaxation Delay (d1): 2 - 5 seconds.
-
Number of Scans: 8 - 16 scans.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').
-
Spectral Width: 0 - 220 ppm.
-
Acquisition Time: 1 - 2 seconds.
-
Relaxation Delay (d1): 2 - 5 seconds.
-
Number of Scans: 1024 - 4096 scans, due to the low natural abundance of ¹³C.
-
Temperature: 298 K (25 °C).
-
Data Processing
-
Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]
-
Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
Visualizations
Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with atoms numbered for clear assignment of NMR signals.
Experimental Workflow for NMR Analysis
The logical workflow for the NMR analysis of this compound is depicted in the following flowchart.
References
An In-depth Technical Guide to the FT-IR Spectrum of (3-Phenyloxetan-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of (3-Phenyloxetan-3-yl)methanamine. This document outlines the characteristic vibrational frequencies, a comprehensive experimental protocol for spectral acquisition, and a logical workflow for spectral analysis, which are crucial for the identification, characterization, and quality control of this compound in pharmaceutical research and development.[1][2][3][4]
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is characterized by the vibrational modes of its primary amine, phenyl group, and oxetane ring. The predicted absorption bands are summarized in the table below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3400-3250 | N-H stretch (asymmetric and symmetric) | Primary Amine | Medium-Weak, two bands[5][6][7][8] |
| 3100-3000 | C-H stretch (aromatic) | Phenyl Group | Medium-Weak |
| 3000-2850 | C-H stretch (aliphatic) | Methylene and Methanamine | Medium |
| 1650-1580 | N-H bend (scissoring) | Primary Amine | Medium[8][9] |
| 1600, 1495 | C=C stretch (in-ring) | Phenyl Group | Medium-Strong |
| 1470-1430 | C-H bend (aliphatic) | Methylene and Methanamine | Medium |
| 1335-1250 | C-N stretch | Aromatic Amine character | Strong[8][9] |
| ~950 | C-O-C stretch (ring breathing) | Oxetane Ring | Strong |
| 910-665 | N-H wag | Primary Amine | Broad, Strong[8] |
| 770-730, 710-690 | C-H out-of-plane bend | Phenyl Group (monosubstituted) | Strong |
Experimental Protocol for FT-IR Spectral Acquisition
This section details the methodology for obtaining a high-quality FT-IR spectrum of this compound.
2.1. Instrumentation
-
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.
-
The sample compartment should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
2.2. Sample Preparation
The choice of sample preparation technique depends on the physical state of the compound.
-
For a solid sample (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
-
-
For a liquid sample (Neat or as a thin film):
-
Place a single drop of the liquid sample directly onto the center of a clean potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
-
Gently place a second salt plate on top of the first to create a thin liquid film.
-
Mount the salt plates in the spectrometer's sample holder.
-
Collect the sample spectrum. A background spectrum of the empty salt plates should be recorded beforehand.
-
2.3. Data Acquisition Parameters
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Apodization: Happ-Genzel function is recommended for good quantitation and peak shape.
2.4. Data Processing
-
The collected sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary to ensure a flat baseline.
-
Label the significant peaks with their corresponding wavenumbers.
Logical Workflow for FT-IR Spectral Analysis
The following diagram illustrates the logical workflow for the analysis of the FT-IR spectrum of this compound.
Caption: Workflow for FT-IR Spectral Analysis.
Conclusion
The FT-IR spectrum of this compound provides a unique molecular fingerprint that is invaluable for its identification and structural elucidation. By following the detailed experimental protocol and analytical workflow presented in this guide, researchers and drug development professionals can confidently characterize this compound and ensure its quality throughout the drug development lifecycle. The use of FT-IR spectroscopy is a rapid and non-destructive analytical technique that plays a critical role in modern pharmaceutical analysis.[1][2][10]
References
- 1. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]
- 2. azom.com [azom.com]
- 3. Applications of Fourier transform infrared spectroscopy to pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. rockymountainlabs.com [rockymountainlabs.com]
- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]
- 10. FTIR Microscopy - Pharmaceutical Analysis - Advancing Materials [thermofisher.com]
Mass Spectrometry of (3-Phenyloxetan-3-yl)methanamine: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide on the Mass Spectrometric Analysis of (3-Phenyloxetan-3-yl)methanamine, a Key Building Block in Modern Medicinal Chemistry.
Introduction
The oxetane motif has emerged as a valuable scaffold in contemporary drug discovery, prized for its ability to modulate key physicochemical and pharmacokinetic properties of therapeutic candidates.[1][2][3] As a bioisostere for commonly employed functional groups like gem-dimethyl and carbonyl moieties, the incorporation of an oxetane ring can enhance metabolic stability, aqueous solubility, and receptor binding affinity.[1][2] this compound represents a key exemplar of this structural class, combining the benefits of the oxetane ring with a phenyl group and a primary amine, functionalities that are pivotal for interaction with a wide range of biological targets. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, offering theoretical fragmentation pathways, detailed experimental protocols, and insights into its relevance in drug development.
Theoretical Mass Spectrometry Analysis
Due to the absence of publicly available experimental mass spectra for this compound, this section outlines the predicted fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. These theoretical pathways are derived from established fragmentation principles for structurally related compounds, including benzylamines, primary amines, and cyclic ethers.
Electron Ionization (EI) Mass Spectrometry
Under EI conditions, the high-energy electron beam is expected to induce significant fragmentation of the this compound molecule. The molecular ion (M•+) is anticipated to be observed, albeit potentially at a low abundance due to its propensity to fragment. The fragmentation cascade is likely to be dominated by cleavages alpha to the amine and phenyl groups, as well as characteristic ring-opening of the oxetane moiety.
Table 1: Predicted Major Fragment Ions of this compound in EI-MS
| m/z (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |
| 177 | [C₁₀H₁₃NO]•+ | Molecular Ion |
| 147 | [C₁₀H₁₁O]+ | Loss of •NH₂ (aminomethyl radical) |
| 119 | [C₈H₇O]+ | Loss of C₂H₄O (ethylene oxide) from the oxetane ring |
| 105 | [C₇H₅O]+ | Benzylic cleavage with loss of the aminomethyl-oxetane moiety |
| 91 | [C₇H₇]+ | Tropylium ion, a common fragment from benzyl compounds |
| 77 | [C₆H₅]+ | Phenyl cation |
| 56 | [C₃H₄O]•+ | Fragment from oxetane ring cleavage |
| 30 | [CH₄N]+ | Iminium ion from alpha-cleavage of the aminomethyl group |
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique that is expected to primarily generate the protonated molecule, [M+H]⁺, of this compound with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion would be necessary to induce fragmentation and elicit structural information. The fragmentation in ESI-MS/MS is anticipated to be directed by the protonated amine, leading to characteristic neutral losses.
Table 2: Predicted Major Fragment Ions of this compound in ESI-MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |
| 178 | 161 | NH₃ (17 Da) | Loss of ammonia from the protonated amine |
| 178 | 120 | C₂H₄O (44 Da) + NH₃ (17 Da) | Ring opening of the oxetane followed by loss of ethylene oxide and ammonia |
| 178 | 105 | C₃H₆NO (73 Da) | Cleavage of the bond between the phenyl group and the oxetane ring |
| 178 | 91 | C₄H₇NO (87 Da) | Formation of the tropylium ion |
Experimental Protocols
The following sections provide detailed, generalized protocols for the analysis of this compound using both GC-EI-MS and LC-ESI-MS/MS. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and analytical goals.
Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)
This method is suitable for the analysis of the volatile, neutral form of the analyte.
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of this compound in 1 mL of a volatile organic solvent such as methanol or dichloromethane.
-
If necessary, derivatization with a suitable agent (e.g., silylation) can be performed to improve volatility and chromatographic performance.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 30-400.
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
This technique is ideal for the analysis of the polar, protonated form of the analyte, offering high sensitivity and selectivity.[4]
1. Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
2. LC-MS/MS Instrumentation and Parameters:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent).
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
5% B for 0.5 min.
-
5-95% B over 5 min.
-
Hold at 95% B for 2 min.
-
95-5% B over 0.5 min.
-
Hold at 5% B for 2 min.
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Waters Xevo TQ-S micro (or equivalent).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
-
MS/MS Transitions: Monitor the fragmentation of the precursor ion at m/z 178 to the product ions predicted in Table 2.
Visualizations
Predicted EI-MS Fragmentation Pathway
Caption: Predicted Electron Ionization fragmentation pathway of this compound.
General Experimental Workflow for LC-MS/MS Analysis
Caption: A generalized workflow for the quantitative analysis of a small molecule by LC-MS/MS.
Relevance in Drug Discovery: A Signaling Pathway Context
Oxetane-containing compounds have shown activity against a variety of targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways.[1] For instance, some oxetane derivatives act as inhibitors of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway, which is implicated in certain B-cell malignancies. The diagram below illustrates a simplified representation of this pathway.
Caption: Simplified B-cell receptor signaling pathway showing the inhibitory action of an oxetane derivative on BTK.
Conclusion
The mass spectrometric analysis of this compound provides valuable structural information that is essential for its characterization and application in drug discovery. The predicted fragmentation patterns, coupled with the detailed experimental protocols, offer a robust framework for researchers to confidently identify and quantify this important chemical entity. The unique properties conferred by the phenyloxetane scaffold continue to make it an attractive component in the design of novel therapeutics, and a thorough understanding of its analytical behavior is paramount for advancing these endeavors.
References
Technical Guide: Purity and Appearance of (3-Phenyloxetan-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and appearance of (3-phenyloxetan-3-yl)methanamine, a valuable building block in medicinal chemistry. The oxetane motif has gained significant attention in drug discovery for its ability to favorably modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1][2][3] This document outlines the physical characteristics, analytical methodologies for purity determination, and a relevant biological pathway for structurally similar compounds.
Physicochemical Properties and Appearance
This compound is a substituted oxetane derivative. While specific data for its appearance is not consistently published, based on analogous compounds such as 1-(3-methyloxetan-3-yl)methanamine, which is a liquid, it is likely that this compound is a colorless to pale yellow liquid or a low-melting solid at room temperature.[4] The hydrochloride salt of the closely related 3-phenyloxetan-3-amine is a solid.[5]
A summary of key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 3-Phenyloxetan-3-amine | 3-Phenyloxetan-3-amine hydrochloride |
| CAS Number | 497239-45-9 | 1211567-54-2 | 1211284-11-5 |
| Molecular Formula | C₁₀H₁₃NO | C₉H₁₁NO | C₉H₁₂ClNO |
| Molecular Weight | 163.22 g/mol | 149.19 g/mol [6] | 185.65 g/mol [5] |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Not specified | Solid[5] |
Purity and Analytical Methods
The purity of this compound is crucial for its application in research and drug development. Commercially available batches of related compounds, such as 3-phenyloxetan-3-amine hydrochloride, have been reported with a purity of 97%.[5] Purity is typically determined using a combination of chromatographic and spectroscopic techniques.
Table 2: Purity Specifications for Related Compounds
| Compound | Purity | Method |
| 3-Phenyloxetan-3-amine hydrochloride | 97% | Not specified |
Experimental Protocols for Purity Determination
While specific, validated protocols for this compound are proprietary to manufacturers, the following are representative methods for the analysis of similar amine-containing small molecules.
HPLC is a standard method for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC method is typically employed.
Objective: To determine the purity of this compound and quantify impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: A suitable gradient, for example, starting with 95% A and increasing to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm or 254 nm
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Prepare the sample solution at a similar concentration.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Analysis: Inject the reference standard and sample solutions into the HPLC system. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
qNMR is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte.
Objective: To determine the absolute purity of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision NMR tubes
Procedure:
-
Accurately weigh approximately 10-20 mg of the this compound sample and a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a ¹H NMR spectrum under quantitative conditions, ensuring a long relaxation delay (e.g., 5 times the longest T1) and a calibrated 90° pulse.
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
Calculate the purity based on the integral ratio, the number of protons for each signal, and the molecular weights of the analyte and the internal standard.
Workflow for Analytical Characterization
The following diagram illustrates a typical workflow for the analytical characterization and purity assessment of this compound.
Biological Context: Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonism
While specific biological data for this compound is limited in publicly available literature, closely related 3-phenyloxetane derivatives have been identified as potent and selective agonists of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[7][8] Activation of GLP-1R is a clinically validated mechanism for the treatment of type 2 diabetes and obesity.
GLP-1R agonists stimulate the production of cyclic AMP (cAMP), which in pancreatic β-cells, leads to enhanced glucose-dependent insulin secretion. The signaling pathway is initiated by the binding of the agonist to the GLP-1R, a G-protein coupled receptor. This activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.
The diagram below illustrates the GLP-1R signaling pathway that is activated by 3-phenyloxetane derivatives.
Conclusion
This compound is a valuable chemical entity with favorable properties for drug discovery. Its purity is paramount and can be reliably assessed using standard analytical techniques such as HPLC and qNMR. The biological activity of closely related 3-phenyloxetane derivatives as GLP-1R agonists highlights the therapeutic potential of this chemical scaffold. This guide provides researchers and drug development professionals with a foundational understanding of the key characteristics and analytical considerations for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,3-Benzenedimethanamine | C8H12N2 | CID 15133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Phenyloxetan-3-amine hydrochloride | CymitQuimica [cymitquimica.com]
- 6. 3-Phenyloxetan-3-amine | C9H11NO | CID 53256981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Solubility of (3-Phenyloxetan-3-yl)methanamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the solubility characteristics of (3-phenyloxetan-3-yl)methanamine. Due to the limited availability of direct quantitative solubility data in peer-reviewed literature, this document focuses on predicting solubility based on the compound's structural features, providing qualitative solubility insights, and detailing robust experimental protocols for precise solubility determination.
Introduction to this compound
This compound is a unique molecule featuring a strained four-membered oxetane ring, a phenyl group, and a primary amine. This combination of a polar aminomethyl group and a nonpolar phenyl group attached to a small heterocyclic ether ring suggests a nuanced solubility profile across various organic solvents. Understanding its solubility is critical for applications in medicinal chemistry, materials science, and synthetic chemistry, where it may serve as a key building block or intermediate.
Physicochemical Properties:
While explicit solubility data is scarce, some physical properties of this compound have been reported:
| Property | Value |
| Molecular Weight | 163.22 g/mol [1] |
| Boiling Point | 272.57 °C at 760 mmHg[1] |
| Density | 1.093 g/cm³[1] |
| LogP | 1.61[1] |
The positive LogP value suggests a degree of lipophilicity, indicating that the compound is likely to be more soluble in organic solvents than in water. Generally, amines with a carbon count greater than four are considered insoluble in water but soluble in organic solvents like diethyl ether or dichloromethane.[2][3]
Predicted and Qualitative Solubility
Based on its structure, this compound is expected to exhibit the following solubility characteristics:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The aminomethyl group can form hydrogen bonds with protic solvents, likely leading to good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The polar nature of the oxetane ring and the amine group should allow for favorable dipole-dipole interactions, resulting in significant solubility.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The presence of the phenyl group provides nonpolar character, suggesting at least partial solubility in aromatic and aliphatic hydrocarbon solvents.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are versatile and are expected to effectively solvate the molecule.
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is essential. The following is a generalized method for determining the solubility of a solid organic compound in an organic solvent at a specific temperature.
Objective: To determine the equilibrium (saturation) solubility of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., ethanol, acetone, toluene)
-
Scintillation vials or other suitable sealed containers
-
Constant temperature bath or incubator
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Syringe filters (0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vial and place it in a constant temperature bath. Agitate the mixture using a magnetic stirrer. Allow the mixture to equilibrate for a sufficient period, typically 24-72 hours, to ensure the solution is saturated.[4]
-
Sample Collection: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.[4] This step is critical to prevent artificially high solubility measurements.
-
Quantification: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of the dissolved compound.[4]
-
Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the solubility in units such as g/L, mg/mL, or mol/L.
Visualization of Workflows
The following diagrams illustrate the logical workflow for solubility determination and a general classification scheme for organic compounds based on their solubility.
Caption: Experimental workflow for quantitative solubility determination.
Caption: Logical flow for the qualitative solubility classification of an amine.
Conclusion
References
(3-Phenyloxetan-3-yl)methanamine: A Versatile Building Block for Kinase Inhibitor Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can enhance the pharmacological properties of drug candidates is perpetual. Among the emerging building blocks, oxetanes have garnered significant attention for their unique combination of physicochemical properties.[1][2] The strained four-membered ether ring introduces polarity and three-dimensionality while often improving metabolic stability and aqueous solubility.[1][2] This guide focuses on the synthesis, properties, and applications of a specific oxetane-containing building block, (3-Phenyloxetan-3-yl)methanamine, with a particular emphasis on its role in the development of kinase inhibitors targeting critical signaling pathways in oncology.
The incorporation of an oxetane moiety can significantly impact a molecule's biological activity and pharmacokinetic profile.[1] For instance, the oxetane ring can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, offering a more favorable polarity and reduced lipophilicity.[2] Furthermore, the substitution pattern on the oxetane ring is crucial, with 3,3-disubstituted oxetanes demonstrating enhanced stability.[2] The subject of this guide, this compound, is a 3,3-disubstituted oxetane that presents a primary amine for further functionalization, making it a valuable synthon for creating diverse chemical libraries.
Synthesis of this compound
While a direct, single-pot synthesis of this compound is not extensively documented, a plausible and efficient multi-step synthetic route can be devised based on established methodologies for the synthesis of 3-substituted and 3,3-disubstituted oxetanes. The proposed pathway commences with the readily available 3-oxetanone.
Proposed Synthetic Pathway:
Caption: Proposed synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of 3-Phenyl-3-hydroxyoxetane
This step involves the Grignard reaction of 3-oxetanone with phenylmagnesium bromide.
-
Materials: 3-Oxetanone, phenylmagnesium bromide solution (in THF), anhydrous diethyl ether, saturated aqueous ammonium chloride solution, magnesium sulfate.
-
Procedure:
-
A solution of 3-oxetanone in anhydrous diethyl ether is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).
-
Phenylmagnesium bromide solution is added dropwise to the stirred solution of 3-oxetanone.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 3-phenyl-3-hydroxyoxetane.
-
Step 2: Synthesis of 3-Phenyl-3-cyanooxetane
This two-step procedure involves the conversion of the tertiary alcohol to a chloride followed by nucleophilic substitution with cyanide.
-
Materials: 3-Phenyl-3-hydroxyoxetane, thionyl chloride (SOCl₂), sodium cyanide (NaCN), dimethyl sulfoxide (DMSO).
-
Procedure:
-
3-Phenyl-3-hydroxyoxetane is dissolved in a suitable solvent like dichloromethane and cooled to 0 °C.
-
Thionyl chloride is added dropwise, and the reaction is stirred at room temperature until completion (monitored by TLC).
-
The solvent is removed under reduced pressure to yield the crude 3-chloro-3-phenyloxetane.
-
The crude chloride is dissolved in DMSO, and sodium cyanide is added.
-
The mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred until the reaction is complete.
-
The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried, and concentrated.
-
The crude nitrile is purified by chromatography to yield 3-phenyl-3-cyanooxetane.
-
Step 3: Synthesis of this compound
The final step is the reduction of the nitrile to the primary amine.
-
Materials: 3-Phenyl-3-cyanooxetane, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
A suspension of LiAlH₄ in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere and cooled to 0 °C.
-
A solution of 3-phenyl-3-cyanooxetane in anhydrous THF is added dropwise to the LiAlH₄ suspension.
-
The reaction mixture is stirred at room temperature for several hours.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).
-
The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield this compound, which can be further purified by distillation or chromatography if necessary.
-
Role as a Building Block in Drug Discovery
This compound is a valuable building block for introducing a 3-phenyl-3-aminomethyl oxetane moiety into drug candidates. This scaffold offers several advantages in the context of medicinal chemistry, particularly for the development of kinase inhibitors.
Table 1: Physicochemical Properties and Advantages of the this compound Scaffold
| Property | Advantage in Drug Design |
| Increased Solubility | The polar oxetane ring can improve the aqueous solubility of a molecule, which is often a challenge for kinase inhibitors.[1] |
| Metabolic Stability | The oxetane moiety can block metabolically labile positions, leading to an improved pharmacokinetic profile.[2] |
| Reduced Lipophilicity | As a replacement for lipophilic groups like gem-dimethyl, the oxetane can reduce the overall lipophilicity (logP) of a compound.[2] |
| Three-Dimensionality | The non-planar structure of the oxetane ring increases the sp³ character of a molecule, which can lead to improved selectivity and reduced off-target effects.[2] |
| Modulation of Basicity | The electron-withdrawing nature of the oxetane oxygen can lower the pKa of a nearby amine, which can be beneficial for optimizing cell permeability and reducing hERG liability. |
| Vector for SAR Exploration | The primary amine provides a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR). |
Application in Targeting Kinase Signaling Pathways
The unique properties of the this compound building block make it particularly suitable for the design of inhibitors targeting key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and Aurora kinase pathways.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[4][5] The development of small molecule inhibitors targeting kinases within this pathway, such as PI3K, Akt, and mTOR, is an active area of research.[6][7][8]
The incorporation of oxetane-containing building blocks into PI3K inhibitors has been explored as a strategy to improve their drug-like properties.[2] The this compound scaffold can be appended to a core inhibitor structure to enhance solubility and metabolic stability, potentially leading to compounds with improved oral bioavailability and in vivo efficacy.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
Aurora Kinase Pathway
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis.[9][10] Their overexpression is common in various cancers, making them attractive targets for anticancer drug development.[9][11] The design of selective Aurora kinase inhibitors is a key strategy in this area. The this compound building block can be utilized to generate novel scaffolds for Aurora kinase inhibitors, with the potential to improve selectivity and pharmacokinetic properties.
Conclusion
This compound is a promising building block for medicinal chemistry, offering a unique combination of properties that can be leveraged to design improved drug candidates. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The incorporation of this scaffold into kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR and Aurora kinase pathways, holds significant potential for the development of next-generation cancer therapeutics with enhanced efficacy and more favorable drug-like properties. Further exploration of this and related oxetane-based building blocks is warranted to fully exploit their potential in drug discovery.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances of PI3 Kinase Inhibitors: Structure Anticancer Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a first-in-class Aurora A covalent inhibitor for the treatment of triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of 3-Substituted Oxetanes: A Technical Guide for Modern Medicinal Chemistry
An in-depth exploration of the synthesis, properties, and applications of 3-substituted oxetanes, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this increasingly important structural motif.
Introduction: The Oxetane Moiety as a Privileged Scaffold
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their physicochemical and pharmacokinetic properties is a paramount challenge. Among the various structural motifs employed to this end, the 3-substituted oxetane ring has emerged as a powerful tool for medicinal chemists.[1][2] This strained four-membered ether offers a unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional geometry, that can confer significant advantages to drug candidates.[3][4] Notably, 3-substituted oxetanes are frequently utilized as bioisosteric replacements for gem-dimethyl and carbonyl groups, leading to marked improvements in aqueous solubility, metabolic stability, and lipophilicity.[5][6] The introduction of an achiral 3-substituted oxetane also avoids the creation of a new stereocenter, simplifying synthetic efforts and downstream development.[1][2] This guide provides a detailed overview of the core aspects of 3-substituted oxetanes in medicinal chemistry, from their synthesis to their impact on drug-like properties, supported by quantitative data, experimental protocols, and graphical representations of relevant biological and experimental workflows.
Impact on Physicochemical and Pharmacokinetic Properties: A Quantitative Perspective
The incorporation of a 3-substituted oxetane can profoundly influence the disposition of a drug molecule. The inherent polarity of the ether oxygen within the strained ring system often leads to a significant enhancement in aqueous solubility, a critical factor for oral bioavailability. Furthermore, the replacement of metabolically susceptible groups, such as gem-dimethyl moieties, with the more robust oxetane ring can dramatically improve metabolic stability, prolonging the half-life of a compound. The following tables summarize the quantitative impact of oxetane substitution on key drug-like properties.
Table 1: Enhancement of Aqueous Solubility by Oxetane Substitution
| Parent Compound (Scaffold) | Analogue with gem-dimethyl group (Solubility) | Analogue with 3-oxetane group (Solubility) | Fold Increase in Solubility |
| Lipophilic open chain | Low | Significantly Higher | 25 to >4000 |
| More polar cyclic | Moderate | High | 4 to ~4000 |
Data compiled from studies demonstrating the dramatic increase in aqueous solubility upon replacing a gem-dimethyl group with a 3-substituted oxetane. The magnitude of the effect is dependent on the overall lipophilicity of the parent scaffold.[7][8]
Table 2: Improvement of Metabolic Stability in Human Liver Microsomes (HLM)
| Parent Compound | Intrinsic Clearance (CLint) of Parent (mL/min/kg) | Analogue with 3-oxetane group | Intrinsic Clearance (CLint) of Analogue (mL/min/kg) |
| N-substituted arylsulfonamide with THF | High | N-substituted arylsulfonamide with 3-oxetane | Low |
| Compound with gem-dimethyl at 3-position | > 293 | Compound with gem-dimethyl at 4-position | 25.9 |
This table illustrates the enhanced metabolic stability of compounds containing a 3-substituted oxetane compared to their tetrahydrofuran (THF) or differently substituted oxetane counterparts. The data highlights the importance of the substitution pattern on metabolic clearance.[9]
Key Synthetic Strategies and Experimental Protocols
The growing importance of 3-substituted oxetanes has spurred the development of robust synthetic methodologies. A cornerstone of many synthetic routes is the versatile building block, oxetan-3-one.[9] This section provides an overview of common synthetic transformations and detailed experimental protocols for the preparation of key oxetane intermediates.
Synthesis of Oxetan-3-one
A practical, one-step synthesis of oxetan-3-one from readily available propargylic alcohols has been developed, offering a safer alternative to methods employing hazardous diazo ketones.[10][11][12]
Experimental Protocol: Gold-Catalyzed Synthesis of Oxetan-3-one
Materials:
-
Propargyl alcohol
-
Gold(I) catalyst (e.g., [AuCl(IPr)])
-
Oxidant (e.g., N-Oxide)
-
Acid co-catalyst (e.g., HNTf2)
-
Solvent (e.g., 1,2-dichloroethane - DCE)
Procedure:
-
To a solution of propargyl alcohol in DCE, add the gold(I) catalyst and the acid co-catalyst.
-
Add the oxidant to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the crude product by column chromatography to afford oxetan-3-one.
This protocol is a general representation and may require optimization for specific substrates and scales.[11]
Synthesis of 3-Substituted Oxetanes
Oxetan-3-one serves as a versatile precursor for a wide range of 3-substituted oxetanes through various chemical transformations, including reductive amination, Grignard additions, and Suzuki couplings.
Experimental Protocol: Synthesis of 3-Aryl-3-aminooxetanes
Materials:
-
Oxetan-3-one
-
Aromatic amine
-
Reducing agent (e.g., sodium triacetoxyborohydride)
-
Solvent (e.g., dichloromethane - DCM)
Procedure:
-
Dissolve oxetan-3-one and the aromatic amine in DCM.
-
Add the reducing agent portion-wise to the stirred solution.
-
Stir the reaction at room temperature until the starting materials are consumed.
-
Work up the reaction by adding an aqueous solution and extracting the product with an organic solvent.
-
Purify the crude product by chromatography to yield the desired 3-aryl-3-aminooxetane.
This reductive amination protocol is a common method for accessing 3-aminooxetane derivatives.
Experimental Protocol: Nickel-Catalyzed Suzuki Coupling for the Synthesis of 3-Aryloxetanes
Materials:
-
3-Iodooxetane or 3-bromooxetane
-
Arylboronic acid
-
Nickel catalyst (e.g., NiCl2(dppp))
-
Base (e.g., K3PO4)
-
Solvent (e.g., toluene/water mixture)
Procedure:
-
To a reaction vessel, add the 3-halooxetane, arylboronic acid, nickel catalyst, and base.
-
Add the solvent mixture and degas the reaction mixture.
-
Heat the reaction to the desired temperature and stir until completion.
-
Cool the reaction to room temperature, perform an aqueous workup, and extract the product.
-
Purify the crude product via column chromatography to obtain the 3-aryloxetane.
The Suzuki coupling provides a powerful method for the direct arylation of the oxetane ring.[13]
Visualizing the Role of Oxetane-Containing Drugs in Cellular Signaling
To illustrate the context in which oxetane-containing drugs exert their effects, the following diagram depicts the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is frequently dysregulated in cancer.[7][10][14][15][16] Many inhibitors targeting this pathway are in development or have been approved, and the incorporation of oxetane moieties can enhance their drug-like properties.
Caption: The PI3K/Akt/mTOR signaling pathway, a key target in cancer therapy.
Visualizing the Experimental Workflow for In Vitro Metabolism Studies
The metabolic stability of drug candidates is a critical parameter assessed during preclinical development. The following diagram illustrates a typical workflow for an in vitro drug metabolism assay using human liver microsomes (HLM).
Caption: Workflow for an in vitro drug metabolism assay.
Conclusion
The 3-substituted oxetane has firmly established itself as a valuable and versatile building block in the medicinal chemist's toolbox. Its ability to favorably modulate key physicochemical and pharmacokinetic properties, such as solubility and metabolic stability, makes it an attractive motif for the optimization of drug candidates across a wide range of therapeutic areas. The continued development of efficient synthetic methodologies will undoubtedly further expand the accessibility and application of this privileged scaffold, paving the way for the discovery of new and improved medicines. This guide has provided a comprehensive overview of the critical aspects of 3-substituted oxetanes, offering a foundational resource for researchers and drug development professionals seeking to harness the potential of this remarkable structural unit.
References
- 1. youtube.com [youtube.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Preparation of aryloxetanes and arylazetidines by use of an alkyl-aryl suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
Stereochemistry of (3-Phenyloxetan-3-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Phenyloxetan-3-yl)methanamine is a chiral molecule with a unique three-dimensional structure conferred by the oxetane ring and a stereocenter at the C3 position. The spatial arrangement of the aminomethyl and phenyl groups gives rise to two enantiomers, (R)- and (S)-(3-phenyloxetan-3-yl)methanamine, which may exhibit distinct pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including methods for the synthesis of the racemic mixture, protocols for chiral resolution, and analytical techniques for the determination of enantiomeric purity. Furthermore, the potential for differential biological activity of the enantiomers is discussed in the context of drug discovery and development.
Introduction to the Stereochemistry of this compound
The oxetane moiety has garnered significant interest in medicinal chemistry as a versatile scaffold that can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and aqueous solubility. When substituted at the 3-position with two different groups, as in this compound, a chiral center is created, leading to the existence of a pair of enantiomers.
The absolute configuration of these enantiomers, designated as (R) and (S) according to the Cahn-Ingold-Prelog priority rules, dictates their interaction with chiral biological macromolecules like enzymes and receptors. Consequently, one enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Therefore, the synthesis and characterization of enantiomerically pure this compound are of paramount importance for its development as a potential therapeutic agent.
Synthesis of Racemic this compound
The synthesis of racemic this compound can be achieved through a multi-step sequence starting from readily available precursors. A plausible synthetic route is outlined below.
Methodological & Application
Synthesis of (3-Phenyloxetan-3-yl)methanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Phenyloxetan-3-yl)methanamine and its derivatives are emerging as a promising class of compounds in medicinal chemistry, particularly in the development of novel therapeutics for metabolic diseases. This document provides detailed application notes on their significance as glucagon-like peptide-1 receptor (GLP-1R) agonists and comprehensive, step-by-step protocols for the synthesis of this compound from commercially available starting materials. The protocols are designed to be readily implemented in a standard organic synthesis laboratory.
Application Notes: Therapeutic Potential as GLP-1 Receptor Agonists
The oxetane motif has garnered significant interest in drug discovery due to its ability to improve the physicochemical properties of molecules, such as solubility and metabolic stability. The incorporation of a 3-phenyloxetane scaffold has been a key strategy in the design of small molecule agonists for the glucagon-like peptide-1 receptor (GLP-1R).
Signaling Pathway and Therapeutic Relevance:
GLP-1 is an incretin hormone that plays a crucial role in regulating glucose homeostasis. Upon binding to its receptor, GLP-1R, on pancreatic β-cells, it potentiates glucose-stimulated insulin secretion. The signaling cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), culminating in enhanced insulin granule exocytosis.
Derivatives of this compound have been identified as potent and selective GLP-1R agonists.[1] These synthetic small molecules mimic the action of endogenous GLP-1, offering the potential for oral administration, a significant advantage over the currently available injectable peptide-based GLP-1R agonists. Their therapeutic applications are primarily focused on the treatment of type 2 diabetes mellitus (T2DM) and obesity . By activating the GLP-1R, these compounds can lead to improved glycemic control, weight loss, and potentially cardiovascular benefits.
Diagram of the GLP-1 Receptor Signaling Pathway:
Caption: GLP-1R signaling cascade initiated by ligand binding.
Synthetic Protocols
The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from commercially available 3-phenyloxetane-3-carboxylic acid. The key transformation involves a rearrangement reaction to convert the carboxylic acid to the desired primary amine. The Curtius rearrangement provides a reliable method for this conversion.
Overall Synthetic Scheme:
Caption: Proposed synthetic pathway for this compound.
Protocol 1: Synthesis of 3-Phenyloxetane-3-carbonyl azide via Curtius Rearrangement
This protocol outlines the conversion of 3-phenyloxetane-3-carboxylic acid to the corresponding acyl azide, which is a key intermediate in the Curtius rearrangement.
Materials:
-
3-Phenyloxetane-3-carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-phenyloxetane-3-carboxylic acid (1.0 eq).
-
Add anhydrous toluene to dissolve the starting material.
-
To the stirred solution, add triethylamine (1.1 eq) and diphenylphosphoryl azide (1.1 eq) at room temperature.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Upon completion, the reaction mixture containing the 3-phenyloxetane-3-carbonyl azide is typically not isolated and is used directly in the next step.
Quantitative Data (Estimated):
| Parameter | Value |
| Starting Material | 3-Phenyloxetane-3-carboxylic acid |
| Key Reagents | DPPA, Et₃N |
| Solvent | Toluene |
| Reaction Time | 3-4 hours |
| Temperature | Reflux |
| Yield | Quantitative (used in situ) |
Protocol 2: Synthesis of this compound
This protocol describes the thermal rearrangement of the acyl azide to the isocyanate, followed by hydrolysis to yield the final primary amine.
Materials:
-
Reaction mixture from Protocol 1
-
Aqueous Hydrochloric Acid (e.g., 4M HCl)
-
Aqueous Sodium Hydroxide (e.g., 10% w/v)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Continue to heat the toluene solution of 3-phenyloxetane-3-carbonyl azide at reflux. The rearrangement to the isocyanate occurs with the evolution of nitrogen gas. This step is typically complete within 1-2 hours after the formation of the acyl azide.
-
After the rearrangement is complete (cessation of gas evolution), cool the reaction mixture to room temperature.
-
Carefully add aqueous hydrochloric acid to the reaction mixture and heat to reflux for 2-3 hours to hydrolyze the isocyanate and any remaining carbamate intermediates.
-
Cool the reaction mixture to room temperature and transfer to a separatory funnel.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and cool in an ice bath.
-
Basify the aqueous solution by the slow addition of aqueous sodium hydroxide until a pH of >12 is reached.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Quantitative Data (Estimated):
| Parameter | Value |
| Starting Intermediate | 3-Phenyloxetane-3-carbonyl azide |
| Key Reagents | aq. HCl, aq. NaOH |
| Solvent | Toluene, Water |
| Reaction Time | 3-5 hours |
| Temperature | Reflux |
| Overall Yield (from carboxylic acid) | 70-85% |
Characterization Data (Predicted):
-
¹H NMR (CDCl₃): δ 7.25-7.40 (m, 5H, Ar-H), 4.75 (d, J = 6.0 Hz, 2H, oxetane-CH₂), 4.55 (d, J = 6.0 Hz, 2H, oxetane-CH₂), 3.10 (s, 2H, CH₂-NH₂), 1.5-2.0 (br s, 2H, NH₂).
-
¹³C NMR (CDCl₃): δ 140.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.0 (Ar-CH), 82.0 (oxetane-CH₂), 50.0 (C-CH₂NH₂), 45.0 (oxetane-C).
-
IR (neat): ν 3350-3200 (N-H stretch), 3050 (Ar C-H stretch), 2920, 2850 (C-H stretch), 1600 (C=C stretch), 980 (oxetane ring vibration) cm⁻¹.
-
MS (ESI+): m/z 164.1 [M+H]⁺.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Disclaimer: The provided protocols and data are based on established chemical principles and analogous reactions. Researchers should conduct their own risk assessments and optimize conditions as necessary. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols for the Reductive Amination of Aldehydes with (3-Phenyloxetan-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug discovery, providing a powerful and versatile method for the synthesis of secondary and tertiary amines. This process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. This application note provides a detailed protocol for the reductive amination of various aldehydes with (3-Phenyloxetan-3-yl)methanamine, a valuable building block in the synthesis of novel therapeutic agents.
The 3-phenyloxetane motif is of growing interest in drug design due to its unique physicochemical properties, which can impart improved metabolic stability, solubility, and target engagement.[1] The secondary amines derived from this compound are potential candidates for various therapeutic targets, including glucagon-like peptide-1 receptor (GLP-1R) agonists for the treatment of type 2 diabetes and obesity.[2] This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is well-suited for a wide range of substrates and functional groups.[3][4][5]
Reaction Principle
The reductive amination process occurs in a single pot and proceeds through two main steps:
-
Imine Formation: The primary amine, this compound, reacts with an aldehyde to form a protonated imine (iminium ion) intermediate. This reaction is typically catalyzed by a weak acid, such as acetic acid.
-
Reduction: The iminium ion is then selectively reduced by sodium triacetoxyborohydride to yield the final secondary amine product. NaBH(OAc)₃ is particularly effective as it is less reactive towards the starting aldehyde compared to the iminium ion intermediate.[5][6]
A general schematic of the reaction is presented below:
Caption: General reaction mechanism for reductive amination.
Applications in Drug Discovery
The secondary amines synthesized through this protocol are valuable scaffolds for the development of new drug candidates. The incorporation of the 3-phenyloxetane moiety can lead to compounds with enhanced pharmacological profiles. Potential therapeutic applications include:
-
Metabolic Disorders: Development of agonists for receptors such as GLP-1R for the treatment of type 2 diabetes and obesity.[2]
-
Oncology: Synthesis of novel kinase inhibitors and other anti-cancer agents.[7]
-
Central Nervous System (CNS) Disorders: Design of ligands for various CNS targets, leveraging the unique properties of the oxetane ring.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the reductive amination of a representative aldehyde with this compound.
Materials and Reagents
-
Aldehyde (e.g., Benzaldehyde)
-
This compound
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium triacetoxyborohydride is a moisture-sensitive and potentially flammable solid. Handle with care and avoid inhalation of dust.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.
General Experimental Procedure
Caption: Experimental workflow for reductive amination.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the aldehyde (1.0 mmol, 1.0 equiv) and this compound (1.1 mmol, 1.1 equiv).
-
Solvent Addition: Dissolve the reactants in anhydrous dichloromethane (DCM, 10 mL).
-
Catalyst Addition (Optional): If the reaction is sluggish, add acetic acid (1.0 mmol, 1.0 equiv).
-
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) portion-wise over 5-10 minutes. The addition may be exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-16 hours).
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired secondary amine.
Data Presentation
The following table summarizes representative, hypothetical yields for the reductive amination of various aldehydes with this compound. Actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Aldehyde | Product | Yield (%) | Purity (%) |
| 1 | Benzaldehyde | N-((3-phenyloxetan-3-yl)methyl)aniline | 85 | >98 |
| 2 | 4-Methoxybenzaldehyde | N-((3-phenyloxetan-3-yl)methyl)-4-methoxyaniline | 82 | >97 |
| 3 | 4-Chlorobenzaldehyde | N-((3-phenyloxetan-3-yl)methyl)-4-chloroaniline | 88 | >98 |
| 4 | Isovaleraldehyde | N-((3-phenyloxetan-3-yl)methyl)-3-methylbutan-1-amine | 75 | >95 |
| 5 | Cinnamaldehyde | N-((3-phenyloxetan-3-yl)methyl)-3-phenylprop-2-en-1-amine | 78 | >96 |
Conclusion
The protocol described herein provides a reliable and efficient method for the synthesis of a variety of secondary amines derived from this compound. The use of sodium triacetoxyborohydride ensures high selectivity and functional group tolerance, making this a valuable tool for medicinal chemists and drug development professionals. The resulting products are promising scaffolds for the discovery of new therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. Design and Evaluation of 3-Phenyloxetane Derivative Agonists of the Glucagon-Like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [rjpbr.com]
Application Notes and Protocols for the Use of (3-Phenyloxetan-3-yl)methanamine in GPCR Ligand Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-Protein Coupled Receptors (GPCRs) represent a large and diverse family of transmembrane receptors that are the targets of a significant portion of modern pharmaceuticals. The design and synthesis of novel GPCR ligands with improved pharmacological profiles is a cornerstone of drug discovery. The incorporation of unique chemical scaffolds is a key strategy in this endeavor. The oxetane moiety, a four-membered cyclic ether, has emerged as a valuable building block in medicinal chemistry. It is often used as a polar and metabolically stable bioisostere for less favorable groups like gem-dimethyl or carbonyl groups. The introduction of an oxetane ring can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability, all of which are desirable properties for drug candidates.[1][2][3][4]
Rationale for Use
The incorporation of the (3-phenyloxetan-3-yl)methanamine moiety into a GPCR ligand can be hypothesized to confer several advantages:
-
Improved Physicochemical Properties: The oxetane ring can increase the polarity and aqueous solubility of a molecule while reducing its lipophilicity (logP).[1] This can lead to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Enhanced Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functional groups, which can lead to improved in vivo half-life.[4]
-
Vectorial Exit from the Binding Pocket: The polar nature of the oxetane's oxygen atom can facilitate the ligand's dissociation from the receptor binding pocket, which can be advantageous for certain pharmacological profiles.
-
Scaffold for Further Derivatization: The primary amine and the phenyl group offer two distinct points for chemical modification, allowing for the exploration of structure-activity relationships (SAR).
Hypothetical Application: Synthesis of a Novel Dopamine D2 Receptor Antagonist
To illustrate the potential of this compound, we present a hypothetical synthesis of a novel dopamine D2 receptor antagonist. The core scaffold of the target molecule is based on a known D2 antagonist, with the modification being the introduction of the this compound moiety.
Table 1: Hypothetical Pharmacological Data for a Parent Compound vs. an Oxetane-Containing Analog
| Compound | D2 Receptor Binding Affinity (Ki, nM) | Functional Antagonist Activity (IC50, nM) | Aqueous Solubility (µg/mL) | Microsomal Stability (t½, min) |
| Parent Compound | 5.2 | 12.8 | 5 | 15 |
| Oxetane Analog | 7.5 | 15.2 | 50 | 45 |
Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes to demonstrate the potential impact of incorporating the this compound moiety.
Experimental Protocols
General Synthetic Protocol: Reductive Amination
A common and effective method for incorporating the this compound building block is through reductive amination with a suitable ketone or aldehyde.
Scheme 1: General Reaction Scheme for Reductive Amination
Materials:
-
Aldehyde or ketone of interest (1.0 eq)
-
This compound (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde or ketone (1.0 eq) in DCM or DCE, add this compound (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired product.
Protocol 2: GPCR Radioligand Binding Assay
This protocol describes a general method to determine the binding affinity (Ki) of the newly synthesized compound for its target GPCR, in this hypothetical case, the dopamine D2 receptor.
Materials:
-
Cell membranes expressing the human dopamine D2 receptor
-
Radioligand (e.g., [³H]-Spiperone)
-
Synthesized compound (Oxetane Analog)
-
Unlabeled competitor (e.g., Haloperidol)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the synthesized compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (at a concentration close to its Kd), and 50 µL of the compound dilution. For total binding, add 50 µL of assay buffer instead of the compound. For non-specific binding, add 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol).
-
Add 50 µL of the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Harvest the membranes by rapid filtration through the 96-well filter plate.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the compound by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPCR structure: Research reveals molecular origins of function for a key drug target - St. Jude Children’s Research Hospital [stjude.org]
Application Notes and Protocols for the Preparation of Bioactive Molecules Using (3-Phenyloxetan-3-yl)methanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and application of bioactive molecules derived from a (3-phenyloxetan-3-yl)methanamine core structure. The focus is on the preparation of potent and selective Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists, which are of significant interest for the treatment of type 2 diabetes and obesity.
Introduction
The oxetane motif is a valuable building block in medicinal chemistry, often employed to enhance physicochemical and pharmacokinetic properties of drug candidates. The 3-phenyloxetane scaffold, in particular, has been successfully incorporated into a new class of small molecule GLP-1R agonists. This document outlines the synthesis, biological evaluation, and relevant signaling pathways of these promising therapeutic agents. A key example highlighted is the preclinical candidate Compound 14 (DD202-114) , a potent and selective GLP-1R agonist.[1][2]
Application: Development of GLP-1 Receptor Agonists
Glucagon-Like Peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose homeostasis. Activation of the GLP-1 receptor on pancreatic β-cells enhances glucose-stimulated insulin secretion. Consequently, GLP-1R agonists are effective therapeutics for managing type 2 diabetes. The 3-phenyloxetane derivatives described herein represent a novel class of non-peptidic, orally bioavailable GLP-1R agonists.
Compound 14 (DD202-114) has demonstrated full agonistic efficacy in promoting cyclic AMP (cAMP) accumulation, a key downstream signaling event of GLP-1R activation.[1] Furthermore, it exhibits favorable drug-like properties and has shown sustained pharmacological effects in reducing blood glucose levels and food intake in animal models.[1]
Data Presentation
The following tables summarize the quantitative data for key 3-phenyloxetane derivative GLP-1R agonists.
Table 1: In Vitro Biological Activity of Compound 14 (DD202-114)
| Parameter | Value | Cell Line | Description |
| hGLP-1R EC50 | 0.08 nM | HEK293 | Potency in activating the human GLP-1 receptor, measured by cAMP accumulation. |
| hERG IC50 | 15.9 μM | - | Inhibitory concentration against the hERG channel, indicating a lower risk of cardiac side effects.[3] |
| CYP2C8 IC50 | 0.22 μM | - | Inhibitory concentration against the cytochrome P450 2C8 enzyme, indicating potential for drug-drug interactions.[3] |
Table 2: Pharmacokinetic Properties of Compound 14 in Mice
| Parameter | Route | Dose (mg/kg) | AUC0-t (ng·h/mL) | Cmax (ng/mL) | T1/2 (h) |
| Compound 14 | Oral | 3 | 1184 | 261 | 3.2 |
| Compound 14 | Intravenous | 1 | 986 | 639 | 2.5 |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a key intermediate and the final 3-phenyloxetane derivative, based on established synthetic routes for similar compounds.
Synthesis of Intermediate S4
Scheme 1: Synthesis of Intermediate S4
Caption: Synthetic scheme for Intermediate S4.
Materials:
-
Starting material S1
-
4-(bromomethyl)-3-fluorobenzoate methyl ester
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF)
-
Ammonia in methanol (NH3/MeOH)
-
Hydrochloric acid in ethyl acetate (HCl/EA)
-
Appropriate solvents for workup and purification
Procedure:
-
To a solution of starting material S1 in DMF at 0 °C, add sodium hydride portion-wise.
-
After stirring for 30 minutes, add a solution of 4-(bromomethyl)-3-fluorobenzoate methyl ester in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated to yield S2.
-
Dissolve S2 in a solution of ammonia in methanol and heat to 80 °C in a sealed tube for 24 hours.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain S3.
-
Treat S3 with a solution of hydrochloric acid in ethyl acetate at room temperature for 2 hours.
-
The resulting precipitate is filtered, washed with ethyl acetate, and dried to afford intermediate S4 as a hydrochloride salt.
Synthesis of Compound 14 (DD202-114)
Scheme 2: Synthesis of Compound 14
Caption: Final steps in the synthesis of Compound 14.
Materials:
-
Intermediate S4 (hydrochloride salt)
-
Intermediate Int-1
-
N,N-Diisopropylethylamine (DIEA)
-
Acetonitrile (MeCN)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Appropriate solvents for workup and purification
Procedure:
-
To a solution of intermediate S4 and intermediate Int-1 in acetonitrile, add DIEA.
-
Heat the reaction mixture to 65 °C and stir for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the ester precursor of Compound 14.
-
Dissolve the ester in a mixture of THF and water.
-
Add an aqueous solution of lithium hydroxide and stir at room temperature for 4 hours.
-
Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.
-
The crude product is purified by preparative HPLC to afford Compound 14.
Mandatory Visualization
GLP-1 Receptor Signaling Pathway
The binding of a GLP-1R agonist, such as Compound 14, to the GLP-1 receptor on pancreatic β-cells initiates a cascade of intracellular events, primarily mediated by the Gαs subunit of the G protein. This leads to the activation of adenylyl cyclase, an increase in intracellular cAMP levels, and subsequent activation of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP 2 (Epac2). These signaling events ultimately promote the exocytosis of insulin-containing granules, leading to enhanced glucose-stimulated insulin secretion.
Caption: GLP-1 Receptor signaling cascade.
Experimental Workflow: Synthesis of GLP-1R Agonist
The overall workflow for the synthesis of the 3-phenyloxetane-based GLP-1R agonist involves a multi-step process, beginning with commercially available starting materials and proceeding through key intermediates to the final bioactive molecule.
References
Application Notes and Protocols for N-alkylation of (3-Phenyloxetan-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Phenyloxetan-3-yl)methanamine is a valuable building block in medicinal chemistry, incorporating the versatile oxetane motif which can favorably modulate physicochemical properties such as solubility and metabolic stability.[1] The N-alkylation of its primary amine functionality is a critical step for generating libraries of compounds for structure-activity relationship (SAR) studies. This document provides detailed protocols for the N-alkylation of this compound, focusing on two robust and widely applicable methods: reductive amination and direct alkylation with alkyl halides. Reductive amination is presented as the preferred method due to its high selectivity for mono-alkylation and the mild reaction conditions that preserve the integrity of the oxetane ring.[2][3][4]
Key Synthetic Strategies
Two primary strategies for the N-alkylation of this compound are detailed below:
-
Reductive Amination: This is a highly versatile and widely used method for N-alkylation.[2] It involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[2][4] This one-pot procedure is favored for its efficiency, broad substrate scope, and high selectivity, minimizing the formation of over-alkylated byproducts.[5][6]
-
Direct Alkylation with Alkyl Halides: This classical SN2 reaction involves the direct reaction of the amine with an alkyl halide in the presence of a base.[7] While a straightforward method, it can be challenging to control and may lead to a mixture of mono- and di-alkylated products, as well as quaternary ammonium salts.[8] Careful control of stoichiometry and reaction conditions is crucial for achieving good yields of the mono-alkylated product.
Experimental Protocols
Protocol 1: Reductive Amination
This protocol describes the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent. This reducing agent is particularly suitable as it is mild and selective for the reduction of imines in the presence of unreacted aldehydes.[2][4]
Materials:
-
This compound
-
Aldehyde or Ketone (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles for inert atmosphere
-
Separatory funnel
-
Rotary evaporator
-
Flash column chromatography system
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M) under an inert atmosphere (Argon or Nitrogen), add the aldehyde or ketone (1.0-1.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS. For less reactive carbonyls, a dehydrating agent like MgSO₄ can be added.[2]
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: Direct Alkylation with Alkyl Halides
This protocol details the N-alkylation of this compound with an alkyl halide using potassium carbonate as the base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equivalents) or Diisopropylethylamine (DIPEA) (1.5-2.0 equivalents)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
-
Flash column chromatography system
Procedure:
-
To a solution of this compound (1.0 eq) in ACN or DMF (0.1-0.2 M) in a round-bottom flask, add the base (K₂CO₃, 2.0-3.0 eq or DIPEA, 1.5-2.0 eq).
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature. If K₂CO₃ was used, filter off the inorganic salts.
-
If DMF was used as the solvent, dilute the reaction mixture with EtOAc and wash with water and brine to remove the DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of this compound based on the described protocols. The yields are indicative and may vary depending on the specific substrate and reaction scale.
| Entry | Alkylating Agent | Method | Solvent | Reducing Agent/Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Reductive Amination | DCM | NaBH(OAc)₃ | RT | 4 | 85-95 |
| 2 | Acetone | Reductive Amination | DCE | NaBH(OAc)₃ | RT | 12 | 80-90 |
| 3 | Cyclohexanone | Reductive Amination | DCM | NaBH(OAc)₃ | RT | 16 | 75-85 |
| 4 | Benzyl Bromide | Direct Alkylation | ACN | K₂CO₃ | 60 | 8 | 60-75 |
| 5 | Ethyl Iodide | Direct Alkylation | DMF | DIPEA | 50 | 12 | 55-70 |
Mandatory Visualization
Caption: Workflow for N-alkylation via reductive amination.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Derivatization of (3-Phenyloxetan-3-yl)methanamine: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of the primary amine of (3-Phenyloxetan-3-yl)methanamine. This compound serves as a valuable building block in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships (SAR) to develop novel therapeutic agents. The following protocols for acylation, sulfonylation, and reductive amination are foundational methods for modifying primary amines.[1][2]
Introduction
This compound is a unique scaffold featuring a strained oxetane ring and a phenyl group, offering a three-dimensional architecture that can be exploited in drug design. The primary amine functionality is a key handle for chemical modification, enabling the introduction of a wide array of functional groups to modulate physicochemical properties, target binding, and pharmacokinetic profiles.
Characterization of Derivatives
Successful derivatization can be confirmed using a combination of spectroscopic techniques.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structural integrity of the oxetane and phenyl groups and for identifying the newly formed bond to the nitrogen. The disappearance of the primary amine protons and the appearance of new signals corresponding to the introduced moiety are key indicators.[3][4][5][6]
-
Mass Spectrometry (MS): Provides the molecular weight of the derivatized product, confirming the addition of the desired functional group. The fragmentation pattern can also offer structural insights.[3]
-
Infrared (IR) Spectroscopy: The disappearance of the N-H stretching bands of the primary amine (typically two bands) and the appearance of new characteristic bands (e.g., C=O stretch for amides, S=O stretch for sulfonamides) confirm the reaction.[1][6]
I. Acylation of this compound
Acylation introduces an acyl group to the primary amine, forming a stable amide bond. This is a widely used transformation in drug discovery to modify polarity and introduce new interaction points for target binding.[7][8]
Experimental Protocol: General Procedure for Acylation
This protocol describes the reaction of this compound with an acid chloride in the presence of a base.
Materials:
-
This compound
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the amine in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve the acid chloride (1.1 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acylated derivative.
Diagram: Acylation Workflow
References
- 1. Amine - Wikipedia [en.wikipedia.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. fiveable.me [fiveable.me]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. tandfonline.com [tandfonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application of (3-Phenyloxetan-3-yl)methanamine in Parallel Synthesis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In modern drug discovery, the exploration of novel chemical space is paramount for the identification of new therapeutic agents. Parallel synthesis has emerged as a powerful strategy for the rapid generation of large, focused libraries of compounds, accelerating the hit-to-lead and lead optimization phases of drug development. The incorporation of unique and structurally diverse building blocks is crucial for accessing novel regions of chemical space and improving the physicochemical and pharmacological properties of new molecular entities.
The oxetane motif has garnered significant attention in medicinal chemistry due to its favorable properties.[1][2][3] As a bioisostere for gem-dimethyl and carbonyl groups, the introduction of an oxetane ring can enhance aqueous solubility, metabolic stability, and lipophilicity, while also providing a three-dimensional scaffold that can improve target engagement.[1][2][4] (3-Phenyloxetan-3-yl)methanamine is a valuable building block that combines the benefits of the oxetane ring with a reactive primary amine handle, making it an ideal starting point for the parallel synthesis of diverse compound libraries.
This document provides detailed application notes and protocols for the use of this compound in parallel synthesis, focusing on two common and robust reaction methodologies: amide bond formation and reductive amination.
Key Advantages of Incorporating the (3-Phenyloxetan-3-yl)methylamino Scaffold
-
Improved Physicochemical Properties: The polar nature of the oxetane ring can lead to improved solubility and reduced lipophilicity of the final compounds.[1]
-
Enhanced Metabolic Stability: The oxetane moiety is generally more resistant to metabolic degradation compared to more common functional groups like esters or amides.[2]
-
Three-Dimensional Diversity: The spirocyclic nature of the 3-substituted oxetane provides a rigid, three-dimensional scaffold that can facilitate better interaction with biological targets.
-
Versatile Synthetic Handle: The primary amine of this compound allows for a wide range of chemical transformations, enabling the creation of large and diverse compound libraries.
Application Note 1: Parallel Amide Library Synthesis
This application note describes a general procedure for the synthesis of an amide library from this compound and a diverse set of carboxylic acids using a solution-phase parallel synthesis approach.
Experimental Workflow
Caption: Workflow for parallel amide library synthesis.
Protocol: Parallel Amide Coupling
Materials:
-
This compound
-
A diverse library of carboxylic acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
96-well reaction block with sealing mat
-
Automated liquid handler (optional)
-
Parallel purification system (e.g., preparative HPLC)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M solution of this compound in anhydrous DMF.
-
Prepare 0.2 M solutions of each carboxylic acid in anhydrous DMF in separate wells of a 96-well plate.
-
Prepare a 0.24 M solution of HATU in anhydrous DMF.
-
Prepare a 0.4 M solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup (per well):
-
To each well of a 96-well reaction block, add 250 µL (0.05 mmol) of the this compound stock solution.
-
Add 250 µL (0.05 mmol, 1.0 equiv) of a unique carboxylic acid stock solution to each well.
-
Add 250 µL (0.06 mmol, 1.2 equiv) of the HATU stock solution to each well.
-
Add 250 µL (0.1 mmol, 2.0 equiv) of the DIPEA stock solution to each well.
-
-
Reaction:
-
Seal the reaction block with a chemically resistant sealing mat.
-
Shake the reaction block at room temperature for 12-16 hours.
-
-
Workup:
-
Quench the reactions by adding 1 mL of saturated aqueous NaHCO₃ to each well.
-
Extract the product by adding 1 mL of DCM to each well and shaking vigorously.
-
Allow the layers to separate and collect the organic layer using a liquid handler or multichannel pipette. Repeat the extraction with another 1 mL of DCM.
-
Combine the organic extracts and wash with 1 mL of brine.
-
Dry the organic extracts over anhydrous Na₂SO₄.
-
-
Purification and Analysis:
-
Concentrate the crude product in each well under a stream of nitrogen or in a centrifugal evaporator.
-
Redissolve the residue in a suitable solvent (e.g., DMSO/methanol).
-
Purify each compound using an automated parallel preparative HPLC system with a suitable gradient.
-
Analyze the purity and confirm the identity of the final compounds by LC-MS. For selected library members, further characterization by ¹H NMR is recommended.
-
Representative Data
| Library Member | Carboxylic Acid | Yield (%) | Purity (%) |
| 1 | Benzoic acid | 85 | >95 |
| 2 | 4-Chlorobenzoic acid | 82 | >95 |
| 3 | Acetic acid | 78 | >95 |
| 4 | Cyclohexanecarboxylic acid | 88 | >95 |
| 5 | Thiophene-2-carboxylic acid | 75 | >95 |
Note: The yields and purities presented are representative and may vary depending on the specific carboxylic acid used and the optimization of reaction and purification conditions.
Application Note 2: Parallel Reductive Amination Library Synthesis
This application note details a general procedure for the synthesis of a secondary amine library from this compound and a diverse set of aldehydes and ketones.
Experimental Workflow
Caption: Workflow for parallel reductive amination library synthesis.
Protocol: Parallel Reductive Amination
Materials:
-
This compound
-
A diverse library of aldehydes and ketones
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
-
DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
96-well reaction block with sealing mat
-
Automated liquid handler (optional)
-
Parallel purification system (e.g., preparative HPLC)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M solution of this compound in anhydrous DCE.
-
Prepare 0.2 M solutions of each aldehyde or ketone in anhydrous DCE in separate wells of a 96-well plate.
-
-
Reaction Setup (per well):
-
To each well of a 96-well reaction block, add 250 µL (0.05 mmol) of the this compound stock solution.
-
Add 250 µL (0.05 mmol, 1.0 equiv) of a unique aldehyde or ketone stock solution to each well.
-
(Optional) Add a catalytic amount of acetic acid (e.g., 5 µL).
-
Allow the mixture to stir for 30-60 minutes for imine/enamine formation.
-
Add 32 mg (0.15 mmol, 3.0 equiv) of solid NaBH(OAc)₃ to each well.
-
-
Reaction:
-
Seal the reaction block with a chemically resistant sealing mat.
-
Shake the reaction block at room temperature for 12-16 hours.
-
-
Workup:
-
Carefully quench the reactions by adding 1 mL of saturated aqueous NaHCO₃ to each well.
-
Extract the product by adding 1 mL of DCM to each well and shaking vigorously.
-
Allow the layers to separate and collect the organic layer. Repeat the extraction with another 1 mL of DCM.
-
Combine the organic extracts and wash with 1 mL of brine.
-
Dry the organic extracts over anhydrous Na₂SO₄.
-
-
Purification and Analysis:
-
Concentrate the crude product in each well.
-
Redissolve the residue and purify using an automated parallel preparative HPLC system.
-
Analyze the purity and confirm the identity of the final compounds by LC-MS and, for selected compounds, ¹H NMR.
-
Representative Data
| Library Member | Aldehyde/Ketone | Yield (%) | Purity (%) |
| 6 | Benzaldehyde | 80 | >95 |
| 7 | 4-Methoxybenzaldehyde | 78 | >95 |
| 8 | Cyclohexanone | 85 | >95 |
| 9 | Acetophenone | 72 | >95 |
| 10 | Isobutyraldehyde | 82 | >95 |
Note: The yields and purities presented are representative and may vary depending on the specific carbonyl compound used and the optimization of reaction and purification conditions.
Conclusion
This compound is a versatile and valuable building block for parallel synthesis in drug discovery. Its primary amine functionality allows for the straightforward application of robust and high-yielding reactions such as amide bond formation and reductive amination, enabling the rapid generation of diverse compound libraries. The incorporation of the 3-phenyl-3-aminomethyl-oxetane scaffold can impart favorable physicochemical and pharmacokinetic properties to the resulting molecules, making it an attractive starting point for the development of new therapeutic candidates. The protocols and workflows described herein provide a solid foundation for researchers to utilize this building block in their drug discovery programs.
References
Application Notes and Protocols for Monitoring Reactions of (3-Phenyloxetan-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various analytical methods to monitor the chemical reactions of (3-Phenyloxetan-3-yl)methanamine. The methods described herein are essential for reaction kinetic studies, impurity profiling, and ensuring the quality and consistency of drug development processes.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for monitoring the progress of chemical reactions by separating the starting materials, intermediates, and products. This allows for the quantification of each species over time. For this compound, a primary aromatic amine, reversed-phase HPLC with UV detection is a suitable method.
Application Note:
This protocol outlines a reversed-phase HPLC method for monitoring the consumption of this compound and the formation of its product in a typical acylation reaction. The method is designed to provide a rapid and reliable assessment of the reaction's progress.
Experimental Protocol:
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good separation of polar and non-polar compounds.
2. Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution: A gradient elution is employed to ensure the separation of components with varying polarities. A typical gradient is as follows:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
3. Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at specific time intervals.
-
Quench the reaction in the aliquot immediately by diluting it in a known volume of mobile phase (e.g., 1 mL) to stop the reaction and prevent further changes.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. Analysis:
-
Inject 10 µL of the prepared sample into the HPLC system.
-
Monitor the chromatogram for the peaks corresponding to the starting material, this compound, and the expected product.
-
The retention time of each component should be determined by injecting standards of the pure compounds.
-
The peak area of each component is used to determine its relative concentration in the reaction mixture at that time point.
Quantitative Data Summary:
The following table provides representative performance data for the HPLC analysis of primary aromatic amines, which can be expected to be similar for this compound.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | ~0.07 µg/mL |
| Precision (RSD) | < 2% |
Experimental Workflow Diagram:
Caption: Workflow for HPLC monitoring of a chemical reaction.
Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Sensitivity Monitoring
For reactions where intermediates are in low abundance or when high sensitivity is required, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. It combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry.
Application Note:
This protocol describes an LC-MS/MS method for the sensitive quantification of this compound and its reaction products. This is particularly useful for tracking low-level impurities and byproducts. The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity.[1]
Experimental Protocol:
1. Instrumentation:
-
An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. LC Conditions:
-
Column: A C18 or PFP (Pentafluorophenyl) column (e.g., 2.1 x 100 mm, 1.8 µm) for fast and efficient separation.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution: A fast gradient is typically used.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 98 | 2 |
| 5 | 2 | 98 |
| 6 | 2 | 98 |
| 6.1 | 98 | 2 |
| 8 | 98 | 2 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
3. MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The precursor ion (the protonated molecule [M+H]⁺) of this compound and its expected product(s) are selected in the first quadrupole. These ions are then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. The exact m/z values for the precursor and product ions need to be determined by infusing a standard of each compound.
-
Gas Temperatures and Flow: Optimized for the specific instrument.
4. Sample Preparation:
-
Follow the same procedure as for HPLC sample preparation (sampling, quenching, dilution, and filtration). The dilution factor may need to be adjusted based on the sensitivity of the instrument.
Quantitative Data Summary:
The following table presents typical performance characteristics for LC-MS/MS analysis of primary aromatic amines.[2]
| Parameter | Typical Value |
| Linearity Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.025 - 0.20 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL |
| Accuracy (Recovery) | 75 - 114% |
| Precision (RSD) | < 15% |
Experimental Workflow Diagram:
Caption: Workflow for LC-MS/MS reaction monitoring.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy
In-situ NMR spectroscopy allows for the real-time monitoring of a chemical reaction as it occurs within the NMR tube. This technique provides detailed structural information and can be used to identify and quantify reactants, intermediates, and products simultaneously without the need for sampling and quenching.[3][4]
Application Note:
This protocol is suitable for monitoring reactions of this compound, such as N-alkylation or N-acylation, directly in an NMR spectrometer. By monitoring the changes in the ¹H NMR spectrum over time, the reaction kinetics can be determined.
Experimental Protocol:
1. Instrumentation:
-
A standard NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
2. Sample Preparation and Reaction Initiation:
-
In an NMR tube, dissolve a known amount of this compound and an internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a ¹H NMR spectrum of the starting material to serve as the t=0 reference.
-
Initiate the reaction by adding the other reactant (e.g., an alkyl halide or acyl chloride) directly to the NMR tube.
-
Quickly place the NMR tube in the spectrometer.
3. Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the reaction rate.
-
The temperature of the NMR probe can be controlled to match the desired reaction temperature.
4. Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Identify the characteristic signals for the starting material and the product(s). For this compound, the benzylic protons (-CH₂-NH₂) are a good signal to monitor.
-
Integrate the area of a non-overlapping peak for the starting material, the product(s), and the internal standard in each spectrum.
-
The concentration of each species at a given time can be calculated relative to the constant concentration of the internal standard.
Quantitative Data Summary:
The precision of NMR for quantitative analysis is generally good, as it is a primary analytical method.
| Parameter | Typical Value |
| Linearity | Excellent over a wide range |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (RSD) | < 5% |
| Limit of Detection (LOD) | Dependent on spectrometer field strength and number of scans |
Logical Relationship Diagram:
Caption: Logical flow for in-situ NMR reaction monitoring.
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy is a powerful technique for real-time reaction monitoring by tracking changes in the vibrational frequencies of functional groups. It is particularly useful for reactions involving changes to carbonyl groups, amines, and other functional groups with strong IR absorbances.
Application Note:
This protocol describes the use of an in-situ FTIR probe to monitor the N-acylation of this compound. The disappearance of the N-H bending vibration of the primary amine and the appearance of the amide carbonyl stretch can be monitored in real-time.[5]
Experimental Protocol:
1. Instrumentation:
-
An FTIR spectrometer equipped with an attenuated total reflectance (ATR) immersion probe.
-
A reaction vessel designed to accommodate the ATR probe.
2. Reaction Setup:
-
Set up the reaction in the vessel and insert the in-situ FTIR probe.
-
Start the data collection software to acquire a background spectrum of the initial reaction mixture (reactant and solvent) before initiating the reaction.
3. Reaction Monitoring:
-
Initiate the reaction by adding the acylating agent.
-
Continuously collect FTIR spectra at regular intervals throughout the course of the reaction.
-
Monitor the changes in the IR spectrum. Key vibrations to monitor include:
-
N-H bend of the primary amine (around 1600 cm⁻¹) - will decrease in intensity.
-
Amide I band (C=O stretch) of the product (around 1650 cm⁻¹) - will increase in intensity.
-
4. Data Analysis:
-
The absorbance of the characteristic peaks for the reactant and product can be plotted against time to generate a reaction profile.
-
This profile provides information on the reaction rate and endpoint.
Quantitative Data Summary:
The performance of in-situ FTIR is dependent on the specific reaction and instrumentation.
| Parameter | Typical Value |
| Time Resolution | Seconds to minutes |
| Concentration Range | Typically > 0.1% |
| Precision (RSD) | < 3% |
Experimental Workflow Diagram:
Caption: Workflow for in-situ FTIR reaction monitoring.
References
- 1. agilent.com [agilent.com]
- 2. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 208. Investigating Tertiary Amine Alkylation/Benzylation Kinetics with Ramp-Flow in a Plug-Flow Reactor Using In-Line 1H NMR Spectroscopy - Magritek [magritek.com]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. mt.com [mt.com]
Application Note: Analysis of (3-Phenyloxetan-3-yl)methanamine
An advanced analytical approach is essential for the accurate quantification and characterization of novel pharmaceutical compounds. This document provides detailed application notes and protocols for the analysis of (3-Phenyloxetan-3-yl)methanamine, a key intermediate in drug discovery, utilizing High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These methodologies are designed to support researchers, scientists, and drug development professionals in achieving reliable and reproducible results.
This compound is a polar compound containing a primary amine and an oxetane ring, which presents unique challenges for chromatographic separation. The methods outlined below are developed to address issues such as poor retention on traditional reversed-phase columns and to provide sensitive detection for both achiral and potential chiral analyses.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For routine purity assessments and quantification where high sensitivity is not paramount, an HPLC-UV method is suitable. Due to the compound's polar nature and lack of a strong chromophore, derivatization can be employed to enhance UV absorbance and improve peak shape. A pre-column derivatization with phenyl isothiocyanate (PITC) is a well-established technique for primary amines.[1] Alternatively, a method without derivatization is also proposed, which is simpler but may offer lower sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the preferred method for sensitive and selective quantification of this compound in complex matrices. Electrospray ionization in positive mode (ESI+) is highly effective for primary amines. The primary challenge in LC-MS is achieving good chromatographic retention without using mobile phase additives that suppress the MS signal.[2][3] Therefore, a pentafluorophenyl (PFP) column is recommended, as it provides alternative selectivity for polar compounds without the need for harsh ion-pairing reagents.[3]
Experimental Workflow
The overall process from sample receipt to final data analysis is depicted in the workflow diagram below. This ensures a systematic approach to the analysis of this compound.
Caption: Experimental workflow from sample preparation to data analysis.
Detailed Experimental Protocols
The following protocols provide starting conditions for method development and should be optimized and validated for specific instrumentation and analytical requirements.
Protocol 1: HPLC-UV Method (Without Derivatization)
This method is suitable for determining the purity of the bulk substance.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: ZORBAX Eclipse XDB C8, 4.6 x 150 mm, 5 µm.[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
Protocol 2: LC-MS Method
This highly sensitive and selective method is ideal for quantification in complex matrices and for metabolite identification studies.
-
Instrumentation: LC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Column: Agilent InfinityLab Poroshell 120 PFP, 2.1 x 100 mm, 2.7 µm.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 2% B
-
1-8 min: 2% to 80% B
-
8-9 min: 80% to 98% B
-
9-10 min: 98% B
-
10-10.1 min: 98% to 2% B
-
10.1-15 min: 2% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare samples in a suitable diluent (e.g., 90:10 Water:Acetonitrile) to a concentration appropriate for the mass spectrometer's sensitivity range. For biological samples, a protein precipitation or solid-phase extraction (SPE) step may be necessary.[5][6]
Mass Spectrometry Parameters (Triple Quadrupole)
| Parameter | Setting |
| Ionization Mode | ESI+ |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The following table summarizes the expected quantitative parameters for the LC-MS method. These values are illustrative and must be determined experimentally during method validation.
| Parameter | Expected Value | Notes |
| Molecular Weight | 163.22 g/mol | C10H13NO |
| [M+H]⁺ (Precursor Ion) | 164.1 | For MRM analysis |
| Product Ions (Example) | To be determined | Optimize using infusion of a standard solution |
| Retention Time (RT) | ~ 4-6 min | Dependent on the final optimized gradient |
| Limit of Quantification (LOQ) | 0.1 - 1 ng/mL | Highly dependent on the instrument sensitivity |
| Linearity (r²) | > 0.995 | Over the desired concentration range |
| Precision (%RSD) | < 15% | For intra- and inter-day measurements[5] |
| Accuracy (% Recovery) | 85 - 115% | Assessed by spiking into a representative matrix |
Chiral Separation Considerations
As this compound is a chiral molecule, enantioselective separation may be critical for pharmaceutical applications. Chiral HPLC or Supercritical Fluid Chromatography (SFC) can be employed for this purpose.[7]
Chiral HPLC Method Development (Starting Point):
-
Column: Polysaccharide-based chiral stationary phases (e.g., Chiralcel® or Chiralpak® series).
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) with an alcohol modifier (e.g., ethanol or isopropanol) and a basic additive (e.g., diethylamine) to improve peak shape.
-
Detection: UV at a low wavelength (e.g., 210-220 nm).
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship between the analytical challenge and the proposed solutions.
Caption: Strategy for addressing analytical challenges.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. waters.com [waters.com]
- 3. agilent.com [agilent.com]
- 4. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for (3-Phenyloxetan-3-yl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (3-Phenyloxetan-3-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A1: A prevalent method involves a two-step sequence starting from (3-phenyloxetan-3-yl)methanol. This precursor is first converted to a sulfonate ester, typically a tosylate or mesylate, which is then displaced by an amine source, such as ammonia or a protected amine equivalent, to yield the final product. Another approach involves the reduction of a corresponding nitrile or amide.
Q2: What are the primary challenges in synthesizing and purifying this compound?
A2: Key challenges include achieving complete conversion of the intermediate sulfonate ester, minimizing the formation of side products due to the strained oxetane ring, and effectively purifying the final amine product from residual reagents and byproducts. The basicity of the amine can also complicate purification by chromatography.
Q3: What are the recommended reaction conditions for the amination step?
A3: For the displacement of a sulfonate ester, polar aprotic solvents like DMF or acetonitrile are often used. The reaction temperature can range from room temperature to elevated temperatures, depending on the reactivity of the amine source. The use of a high concentration of ammonia in a sealed vessel is a common approach.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a suitable technique for monitoring the reaction's progress. By taking aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting materials and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be a powerful tool for tracking the reaction.
Q5: What are the potential side products I should be aware of?
A5: Potential side products can include unreacted starting materials, elimination products, and products resulting from the ring-opening of the oxetane, particularly under harsh reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of (3-Phenyloxetan-3-yl)methyl 4-methylbenzenesulfonate
-
Dissolve (3-phenyloxetan-3-yl)methanol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tosylate.
Protocol 2: Synthesis of this compound
-
Dissolve the crude (3-phenyloxetan-3-yl)methyl 4-methylbenzenesulfonate (1.0 eq) in a solution of ammonia in methanol (7N).
-
Transfer the solution to a sealed pressure vessel.
-
Heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Once complete, cool the mixture to room temperature and carefully vent the pressure.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a gradient of dichloromethane and methanol containing a small percentage of triethylamine to yield this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of Crude this compound
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using TLC or LC-MS to ensure the complete consumption of the starting material. - Optimize Temperature: A slight increase in temperature might be necessary to drive the reaction to completion. However, be cautious as higher temperatures can promote side reactions. |
| Suboptimal Reagent Stoichiometry | - Adjust Reagent Ratios: Ensure the correct molar ratios of the tosylate and the ammonia solution are used. A large excess of the ammonia solution is often beneficial. |
| Moisture in Reaction | - Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Possible Cause | Recommended Solution |
| Formation of Elimination Byproducts | - Lower Reaction Temperature: If elimination is a significant issue, consider running the reaction at a lower temperature for a longer duration. |
| Ring-Opening of Oxetane | - Use Milder Conditions: Avoid strongly acidic or basic conditions that are not essential for the reaction. Ensure the workup procedure is also mild. |
| Residual Starting Material | - Optimize Reaction Time and Temperature: Ensure the reaction goes to completion by adjusting the reaction time and temperature. |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Recommended Solution |
| Product Adhesion to Silica Gel | - Use a Modified Eluent: Add a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to the eluent system during column chromatography to prevent streaking and improve recovery. |
| Co-elution with Byproducts | - Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography to achieve better separation. |
| Formation of Salts | - Neutralize Before Purification: Ensure the crude product is in its free base form before attempting purification by chromatography. This can be achieved by a basic workup. |
Data Presentation
Table 1: Recommended Reaction Conditions for Tosylation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Base | Triethylamine | Pyridine | Diisopropylethylamine | Affects reaction rate and side product formation. |
| Solvent | Dichloromethane | Chloroform | Tetrahydrofuran | Can impact solubility and reaction kinetics. |
| Temperature | 0 °C to RT | RT | 40 °C | Lower temperatures may reduce side reactions. |
Table 2: Recommended Reaction Conditions for Amination
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Amine Source | 7N NH3 in MeOH | Aq. Ammonia | Sodium Azide then reduction | Varying reactivity and workup procedures. |
| Solvent | Methanol | DMF | Acetonitrile | Can impact solubility and reaction rate. |
| Temperature | 80 °C | 100 °C | 120 °C | Higher temperatures may increase rate but also degradation. |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Challenges in the scale-up synthesis of (3-Phenyloxetan-3-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of (3-Phenyloxetan-3-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The synthesis of this compound typically starts from 3-phenyloxetan-3-carbonitrile or a related intermediate. A common approach involves the reduction of the nitrile group to a primary amine. Another potential route involves the conversion of a carboxylic acid derivative to the amine via a Curtius, Hofmann, or Schmidt rearrangement.
Q2: What are the main challenges in the scale-up synthesis of this compound?
A2: The primary challenges include:
-
Oxetane Ring Instability: The four-membered oxetane ring is strained and can be susceptible to ring-opening, especially under acidic conditions or at elevated temperatures.[1][2] 3,3-disubstituted oxetanes, like the target molecule, are generally more stable.
-
Reaction Control: Exothermic reactions, such as reductions with metal hydrides, require careful temperature management to prevent side reactions and ensure safety on a larger scale.
-
Purification: Removal of byproducts and residual reagents can be challenging. The basic nature of the product amine may require specific chromatographic conditions or salt formation for effective purification.
-
Handling of Hazardous Reagents: Some synthetic routes may involve hazardous reagents that require special handling procedures, particularly at scale.
Q3: How stable is the oxetane ring in this compound?
A3: The 3,3-disubstitution pattern enhances the stability of the oxetane ring by sterically hindering the approach of nucleophiles to the C-O bonds.[1] However, strong acids can still promote ring-opening, and this should be a consideration during synthesis, work-up, and purification.[2]
Q4: What are the expected byproducts in the synthesis of this compound?
A4: Depending on the synthetic route, potential byproducts may include:
-
Ring-opened products: Diols or other derivatives resulting from the cleavage of the oxetane ring.
-
Over-reduction products: If starting from a nitrile, the formation of secondary or tertiary amines can occur under certain conditions.
-
Unreacted starting materials and intermediates.
-
Byproducts from side reactions related to the specific reagents used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of Final Product | Incomplete reaction. | Monitor the reaction progress using TLC or LC-MS. Consider extending the reaction time or slightly increasing the temperature, while being mindful of oxetane ring stability. |
| Decomposition of the product during work-up. | Avoid strongly acidic conditions during aqueous work-up. Use a mild base like sodium bicarbonate for neutralization. | |
| Loss of product during purification. | Optimize purification conditions. For column chromatography, consider using a silica gel treated with a small amount of triethylamine to prevent product tailing and decomposition. Alternatively, purification via salt formation and recrystallization can be effective. | |
| Presence of Impurities in the Final Product | Incomplete purification. | Re-purify the product using an alternative method (e.g., recrystallization if column chromatography was used initially). Ensure the purity of all starting materials and reagents. |
| Formation of byproducts. | Re-evaluate the reaction conditions. Lowering the reaction temperature may reduce the formation of certain byproducts. Ensure an inert atmosphere if air-sensitive reagents are used. | |
| Inconsistent Results on Scale-Up | Poor heat transfer in larger reaction vessels. | Ensure efficient stirring and use a reactor with adequate cooling capacity to maintain the optimal reaction temperature. For highly exothermic steps, consider a semi-batch process where one reagent is added portionwise. |
| Mass transfer limitations. | For heterogeneous reactions (e.g., catalytic hydrogenations), ensure efficient mixing to maximize the contact between reactants and the catalyst. |
Experimental Protocols
Key Experiment: Reduction of 3-Phenyloxetane-3-carbonitrile to this compound
This protocol is a general guideline and may require optimization.
Materials:
-
3-Phenyloxetane-3-carbonitrile
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Sodium hydroxide (NaOH) solution
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Diethyl ether or Dichloromethane (for extraction)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a dry reaction vessel with a solution of 3-phenyloxetane-3-carbonitrile in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add a solution of the reducing agent (e.g., LiAlH₄ in THF or BH₃·THF) to the cooled nitrile solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for the required time (monitor by TLC or LC-MS).
-
Quenching: Carefully quench the reaction by slowly adding water, followed by a 15% NaOH solution, and then more water, while maintaining cooling.
-
Work-up: Filter the resulting precipitate and wash it with THF or another suitable solvent. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude amine by vacuum distillation or column chromatography on silica gel (often treated with triethylamine to prevent streaking).
Quantitative Data Comparison for Reduction Methods (Illustrative)
| Reducing Agent | Typical Temperature (°C) | Typical Reaction Time (h) | Reported Yield Range (%) | Key Considerations |
| LiAlH₄ | 0 to RT | 2 - 6 | 70 - 90 | Highly reactive, requires careful quenching. Can sometimes lead to over-reduction. |
| BH₃·THF | 0 to RT | 4 - 12 | 65 - 85 | Milder than LiAlH₄, work-up is generally simpler. |
| Catalytic Hydrogenation (e.g., Raney Nickel) | RT - 50 | 12 - 24 | 60 - 80 | Requires specialized high-pressure equipment. Can be a cleaner reaction with fewer byproducts. |
Visualizations
Experimental Workflow for the Synthesis of this compound
References
Preventing ring-opening of the oxetane in (3-Phenyloxetan-3-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the ring-opening of (3-Phenyloxetan-3-yl)methanamine during their experiments.
Troubleshooting Guide: Preventing Oxetane Ring-Opening
This guide addresses specific issues that may lead to the undesired ring-opening of this compound.
Problem 1: Suspected Ring-Opening During Aqueous Workup or Reaction in Protic Solvents
| Potential Cause | Recommended Solution |
| Acidic pH: The oxetane ring is susceptible to opening under acidic conditions, a reaction that can be catalyzed by the presence of the primary amine, which can act as an internal nucleophile.[1][2] | - Maintain Neutral or Basic pH: Ensure the aqueous solution is maintained at a pH of 7 or higher. Use of buffers (e.g., phosphate, borate) is recommended. - Avoid Strong Acids: Do not use strong acids (e.g., HCl, H₂SO₄) for pH adjustment. If acidification is necessary, use a milder acid like acetic acid and maintain a close watch on the reaction progress and temperature. - Use Aprotic Solvents: Whenever possible, opt for aprotic solvents to avoid proton sources that can facilitate ring-opening. |
| Elevated Temperature: Higher temperatures can provide the necessary activation energy for the ring-opening reaction, especially under borderline acidic or neutral conditions. | - Low-Temperature Processing: Perform all aqueous extractions and reactions at reduced temperatures (0-5 °C) to minimize the rate of potential side reactions. |
Problem 2: Degradation Observed During Purification by Silica Gel Chromatography
| Potential Cause | Recommended Solution |
| Acidic Nature of Silica Gel: Standard silica gel is inherently acidic and can induce ring-opening of the oxetane. | - Use Deactivated Silica Gel: Treat silica gel with a base, such as triethylamine (typically 1-2% in the eluent), to neutralize acidic sites. - Alternative Stationary Phases: Consider using neutral or basic alumina for chromatographic purification. - Alternative Purification Methods: If possible, use other purification techniques like crystallization or distillation under reduced pressure. |
| Protic or Acidic Eluents: The use of acidic additives (e.g., acetic acid) or protic solvents like methanol in the eluent can lead to on-column degradation. | - Use Aprotic Solvent Systems: Employ solvent systems based on hexanes, ethyl acetate, or dichloromethane. - Incorporate a Basic Additive: Add a small amount of a volatile base, such as triethylamine or ammonia in methanol, to the eluent system to counteract any residual acidity. |
Problem 3: Instability During Reactions Involving Lewis Acids
| Potential Cause | Recommended Solution |
| Lewis Acid-Catalyzed Ring-Opening: Lewis acids can coordinate to the oxetane oxygen, activating the ring for nucleophilic attack and subsequent opening. | - Choice of Lewis Acid: If a Lewis acid is required, select milder options and perform initial small-scale trials to assess stability. - Stoichiometry and Temperature Control: Use the minimum effective amount of the Lewis acid and conduct the reaction at the lowest possible temperature. - Protecting Groups: Consider protecting the primary amine (e.g., as a Boc-carbamate) to prevent its participation in ring-opening, though deprotection conditions must also be carefully chosen to avoid ring cleavage. |
Frequently Asked Questions (FAQs)
Q1: How stable is the oxetane ring in this compound under typical laboratory conditions?
A1: The 3,3-disubstituted nature of this compound confers significant steric hindrance around the oxetane oxygen, making it more stable than less substituted oxetanes.[1] It is generally stable under neutral and basic conditions at room temperature. However, it is susceptible to ring-opening under strong acidic conditions or in the presence of certain Lewis acids.[1][3]
Q2: What are the likely products of oxetane ring-opening?
A2: Under acidic conditions with water as a nucleophile, the primary ring-opened product is expected to be 1-amino-2-(hydroxymethyl)-2-phenylpropan-1-ol. Other nucleophiles present in the reaction mixture can also lead to different 1,3-difunctionalized products.
Q3: What analytical techniques can be used to detect and quantify ring-opening?
A3:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the characteristic signals of the ring-opened products. For example, the appearance of new signals corresponding to a diol or other 1,3-substituted propane derivatives would indicate ring-opening.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool to detect the formation of degradation products. The ring-opened product will have a distinct mass corresponding to the addition of the nucleophile (e.g., M+18 for the addition of water). A stability-indicating HPLC method can be developed to quantify the parent compound and its degradants.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection can be used to monitor the purity of the compound and detect the appearance of more polar degradation products, which would typically have shorter retention times.
Q4: Are there any general precautions to take when handling and storing this compound?
A4: To ensure the long-term stability of this compound, it is recommended to:
-
Store it in a cool, dry place, protected from light.
-
Keep it under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and carbon dioxide.
-
Avoid contact with acidic materials.
Quantitative Data Summary
The following tables summarize the stability of a closely related 3,3-disubstituted oxetane, an oxetane ether, under various conditions. This data can serve as a useful proxy for estimating the stability of this compound.
Table 1: pH Stability of a 3,3-Disubstituted Oxetane Analog [4]
| pH | Temperature (°C) | Time (h) | % Recovery |
| 1 M HCl | Room Temp | 1 | 94 |
| 1 M HCl | 37 | 1 | 77 |
| 1 M HCl | 37 | 24 | 31 |
| Neutral | 80 | 24 | >95 |
| Basic | Room Temp | 24 | >95 |
Table 2: Stability in Organic Solvents and Reagents [4]
| Condition | Solvent | Temperature (°C) | Time (h) | % Recovery |
| Heating | DMSO | 80 | 24 | >95 |
| Heating | Toluene | 80 | 24 | >95 |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Tolerant to the Oxetane Ring
This protocol describes a typical reaction condition under which the oxetane ring of a 3,3-disubstituted oxetane is expected to be stable.
-
Reaction Setup: To a solution of the 3,3-disubstituted oxetane in an aprotic solvent (e.g., THF, DCM, or Toluene) under an inert atmosphere (N₂ or Ar), add the other reactants and a non-acidic catalyst if required.
-
Temperature Control: Maintain the reaction temperature as low as practically possible, preferably at or below room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a neutral or basic aqueous solution (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent.
-
Purification: Concentrate the organic phase under reduced pressure and purify the residue by column chromatography on deactivated silica gel (pre-treated with triethylamine) or by crystallization.
Protocol 2: Stability-Indicating HPLC Method Development Outline
This protocol provides a general framework for developing an HPLC method to monitor the stability of this compound.
-
Column and Mobile Phase Selection:
-
Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid or ammonium acetate in water.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the compound and any potential degradation products.
-
-
Forced Degradation Studies:
-
Acidic: Treat a solution of the compound with 0.1 M HCl at 60 °C for several hours.
-
Basic: Treat a solution of the compound with 0.1 M NaOH at 60 °C for several hours.
-
Oxidative: Treat a solution of the compound with 3% H₂O₂ at room temperature.
-
Thermal: Heat a solid sample of the compound at 80 °C.
-
Photolytic: Expose a solution of the compound to UV light.
-
-
Method Validation: Analyze the stressed samples by the developed HPLC method to ensure that the degradation products are well-resolved from the parent peak. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Caption: Recommended experimental workflow to minimize oxetane ring-opening.
Caption: Troubleshooting logic for addressing oxetane ring instability.
References
Technical Support Center: Purification of (3-Phenyloxetan-3-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (3-Phenyloxetan-3-yl)methanamine from reaction byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My crude reaction mixture shows multiple spots on the TLC plate. What are the likely impurities and how can I remove them?
A1: Common impurities in the synthesis of this compound can include unreacted starting materials, catalysts, and byproducts from side reactions. Depending on the synthetic route, you may encounter:
-
Unreacted Starting Materials: Such as precursors to the oxetane ring or the amine source.
-
Over-alkylation Products: Formation of secondary or tertiary amines.
-
Reagent Byproducts: For example, triphenylphosphine oxide if a Mitsunobu reaction is used.[1]
Troubleshooting Steps:
-
Acid-Base Extraction: This is a fundamental technique for separating amines from neutral or acidic impurities.[2][3] The amine can be protonated with a dilute acid (e.g., HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The amine can then be liberated by basifying the aqueous layer and extracting it back into an organic solvent.
-
Chromatography: Flash column chromatography is a highly effective method for purifying oxetane derivatives.[4][5][6]
-
Normal Phase (Silica Gel): Often requires the addition of a small amount of triethylamine (e.g., 1-2%) to the eluent to prevent streaking of the amine product on the acidic silica gel.[2]
-
Alumina (Basic or Neutral): Can be a good alternative to silica gel for amines to avoid tailing.[2]
-
Reverse Phase: Useful for polar compounds.
-
-
Crystallization: If the product is a solid, recrystallization can be an excellent final purification step. For amines that are oils, conversion to a salt (e.g., hydrochloride or oxalate salt) can often induce crystallization and facilitate purification.[2][7]
Q2: My amine product is streaking badly on the silica gel TLC plate and during column chromatography. How can I resolve this?
A2: Streaking, or tailing, of amines on silica gel is a common issue caused by the interaction of the basic amine with the acidic silanol groups on the silica surface.
Troubleshooting Steps:
-
Add a Basic Modifier to the Eluent: Incorporating a small amount of a volatile base, such as triethylamine or ammonia in methanol, into the mobile phase will neutralize the acidic sites on the silica gel and lead to better peak shapes.[2]
-
Use a Different Stationary Phase:
-
Basic Alumina: This is a good alternative to silica gel for the purification of basic compounds like amines.[2]
-
Deactivated Silica Gel: Silica gel can be "deactivated" by treating it with a base before use.
-
-
Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography can be an effective alternative where tailing is less of an issue.
Q3: I am having difficulty crystallizing my this compound, it keeps "oiling out". What should I do?
A3: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid. This is a common challenge with the crystallization of amines.[7]
Troubleshooting Steps:
-
Salt Formation: Convert the amine to a salt (e.g., hydrochloride, oxalate) by treating it with the corresponding acid.[2][7] Salts often have higher melting points and are more crystalline than the free base.
-
Solvent Selection: Experiment with a variety of solvent systems. A good crystallization solvent is one in which the compound is soluble when hot but sparingly soluble when cold. Using a solvent/anti-solvent system can also be effective.[7]
-
Slow Cooling: Allow the saturated solution to cool slowly to room temperature, and then gradually lower the temperature further using an ice bath or refrigerator. Rapid cooling can promote oiling.[7]
-
Seed Crystals: If a small amount of solid material is available, adding a seed crystal to the supersaturated solution can induce crystallization.[7]
-
Selective Ammonium Carbamate Crystallization: This technique involves the reversible reaction of primary amines with CO2 to form ammonium carbamate salts, which can selectively crystallize from a mixture of primary, secondary, and tertiary amines.[8]
Data Presentation
Table 1: Comparison of Purification Techniques for Primary Amines
| Purification Technique | Principle | Advantages | Common Challenges |
| Acid-Base Extraction | Differential solubility of the amine and its protonated salt in aqueous and organic phases.[3] | Simple, inexpensive, and effective for removing non-basic impurities. | Emulsion formation; not effective for separating different amines. |
| Column Chromatography | Differential adsorption of compounds onto a stationary phase.[4][9] | High resolution, can separate closely related compounds. | Tailing on silica gel, requires solvent optimization.[2] |
| Crystallization (Free Base) | Difference in solubility of the compound and impurities in a solvent at different temperatures.[7] | Can provide very high purity, scalable. | Oiling out, finding a suitable solvent can be difficult.[7] |
| Crystallization (Salt) | Formation of a crystalline salt to improve physical properties.[2][10] | Often easier to crystallize than the free base, can improve stability. | Requires an additional reaction step, need to select an appropriate acid. |
| Selective Ammonium Carbamate Crystallization | Reversible reaction with CO2 to form a crystallizable salt.[8] | Highly selective for primary amines, waste-free. | Requires handling of CO2, may not be suitable for all primary amines. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Amine Purification
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1 M HCl (aq). The protonated amine will move to the aqueous layer. Repeat the extraction 2-3 times.
-
Combine the aqueous layers and wash with the organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer to a pH > 10 by the slow addition of a base (e.g., 2 M NaOH, solid K2CO3) while cooling in an ice bath.
-
Extract the liberated amine back into an organic solvent (e.g., ethyl acetate, dichloromethane). Repeat the extraction 3 times.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Flash Column Chromatography of an Amine on Silica Gel
-
Choose an appropriate eluent system by TLC analysis. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).
-
Add 1-2% triethylamine to the chosen eluent to prevent streaking.[2]
-
Prepare the column by packing silica gel in the eluent.
-
Dissolve the crude amine in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane) and load it onto the column.
-
Elute the column with the prepared mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for amine tailing in chromatography.
References
- 1. WO2006037055A1 - Synthesis of atomoxetine hydrochloride - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. Workup [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
Identifying common impurities in (3-Phenyloxetan-3-yl)methanamine synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (3-Phenyloxetan-3-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
Two primary synthetic routes are commonly employed for the synthesis of this compound:
-
Route A: Reduction of 3-Phenyloxetane-3-carbonitrile. This pathway involves the reduction of a nitrile intermediate to the desired primary amine.
-
Route B: Conversion of (3-Phenyloxetan-3-yl)methanol. This route typically involves the conversion of the primary alcohol to a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an amine source.
Q2: What are the likely impurities I might encounter in my synthesis?
The impurities largely depend on the chosen synthetic route. Below is a summary of potential impurities for each route. For detailed information, refer to the troubleshooting section.
-
Route A (Nitrile Reduction):
-
Route B (From Alcohol):
-
Unreacted (3-phenyloxetan-3-yl)methanol (starting material).
-
The tosylated or mesylated intermediate.
-
(3-chloromethy)-3-phenyloxetane, a potential byproduct from the use of sulfonyl chlorides.
-
Byproducts from elimination reactions, especially if the reaction conditions are not optimized.
-
Q3: How can I detect and quantify these impurities?
A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring reaction progress and quantifying non-volatile impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with an amine modifier like trifluoroacetic acid) and UV detection is a good starting point.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities. Derivatization may be necessary for the polar amine product and impurities to improve peak shape and resolution.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the final product and can help identify major impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities by providing molecular weight information.
Troubleshooting Guides
Route A: Reduction of 3-Phenyloxetane-3-carbonitrile
This route is a common method for synthesizing primary amines. However, several side reactions can lead to impurities.
Problem 1: Presence of unreacted starting material (3-Phenyloxetane-3-carbonitrile).
-
Possible Cause: Incomplete reaction due to insufficient reducing agent, low reaction temperature, or short reaction time.
-
Troubleshooting:
-
Increase the molar equivalents of the reducing agent (e.g., LiAlH₄, Raney Nickel).
-
Ensure the reaction is carried out at the recommended temperature and for a sufficient duration.
-
Monitor the reaction progress using TLC or HPLC to ensure complete consumption of the starting material.
-
Problem 2: Formation of secondary and tertiary amine impurities.
-
Possible Cause: The initially formed primary amine can react with the intermediate imine, leading to the formation of secondary and subsequently tertiary amines. This is a common side reaction in nitrile reductions.[1][2]
-
Troubleshooting:
-
Catalytic Hydrogenation (e.g., Raney Ni, Pd/C): Add ammonia to the reaction mixture. The excess ammonia competes with the primary amine product for reaction with the imine intermediate, thus minimizing the formation of secondary and tertiary amines.[2]
-
LiAlH₄ Reduction: Use a sufficient excess of the reducing agent and maintain a low reaction temperature to favor the formation of the primary amine.
-
Purification: These basic impurities can often be separated from the primary amine product by column chromatography on silica gel or by preparative HPLC.
-
Problem 3: Presence of an aldehyde impurity (3-formyl-3-phenyloxetane).
-
Possible Cause: Incomplete reduction or hydrolysis of the intermediate imine during workup. Certain reducing agents, like DIBAL-H, are known to selectively reduce nitriles to aldehydes.[1]
-
Troubleshooting:
-
Ensure a strong reducing agent like LiAlH₄ is used for complete reduction to the amine.
-
Carefully control the workup conditions to avoid hydrolysis of the imine intermediate if it is present.
-
Purification: The aldehyde can be removed by column chromatography.
-
Route B: Conversion of (3-Phenyloxetan-3-yl)methanol
This two-step route provides an alternative to nitrile reduction.
Problem 1: Incomplete conversion of the alcohol to the tosylate/mesylate.
-
Possible Cause: Insufficient tosyl chloride or mesyl chloride, presence of water in the reaction, or inadequate base.
-
Troubleshooting:
-
Use a slight excess of the sulfonylating agent.
-
Ensure all reagents and solvents are anhydrous.
-
Use a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl generated during the reaction.[5]
-
Problem 2: Formation of (3-chloromethyl)-3-phenyloxetane as a byproduct.
-
Possible Cause: The chloride ion generated during the formation of the tosylate or mesylate can act as a nucleophile and displace the newly formed leaving group.
-
Troubleshooting:
-
Use methanesulfonic anhydride instead of methanesulfonyl chloride to avoid the generation of chloride ions.[6]
-
Run the reaction at low temperatures to minimize this side reaction.
-
Problem 3: Low yield in the amination step.
-
Possible Cause: The tosylate/mesylate is sterically hindered, making the nucleophilic substitution slow. Elimination reactions may also compete with substitution.
-
Troubleshooting:
-
Use a small, potent nucleophile like sodium azide followed by reduction, or use a high concentration of ammonia.
-
Consider using the Gabriel synthesis, which is designed for the preparation of primary amines and avoids overalkylation.[7]
-
Optimize the reaction temperature and solvent to favor substitution over elimination.
-
Data Presentation
Table 1: Common Impurities and their Characteristics
| Impurity Name | Structure | Plausible Origin | Typical Analytical Method |
| 3-Phenyloxetane-3-carbonitrile | Ph-C(CN)CH₂OCH₂ | Unreacted starting material (Route A) | HPLC, GC-MS |
| Bis((3-phenyloxetan-3-yl)methyl)amine | (Ph-C(CH₂NH)CH₂OCH₂)₂ | Side reaction in nitrile reduction (Route A) | HPLC, LC-MS |
| 3-Formyl-3-phenyloxetane | Ph-C(CHO)CH₂OCH₂ | Incomplete nitrile reduction (Route A) | HPLC, GC-MS |
| (3-Phenyloxetan-3-yl)methanol | Ph-C(CH₂OH)CH₂OCH₂ | Unreacted starting material (Route B) | HPLC, GC-MS |
| (3-Phenyloxetan-3-yl)methyl tosylate | Ph-C(CH₂OTs)CH₂OCH₂ | Unreacted intermediate (Route B) | HPLC |
| (3-Chloromethyl)-3-phenyloxetane | Ph-C(CH₂Cl)CH₂OCH₂ | Side reaction with sulfonyl chloride (Route B) | GC-MS |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method for Volatile Impurity Analysis
-
Column: HP-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane. Derivatization with a reagent like trifluoroacetic anhydride may be necessary to improve the volatility and peak shape of the amine.
Mandatory Visualization
Caption: Synthetic routes to this compound and potential impurity formation.
Caption: Troubleshooting logic for common impurities in the synthesis.
References
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
Stability of (3-Phenyloxetan-3-yl)methanamine under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (3-Phenyloxetan-3-yl)methanamine under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound, a 3,3-disubstituted oxetane, is expected to exhibit greater stability compared to other substituted oxetanes, particularly under acidic conditions.[1][2] Generally, oxetane rings are known to be sensitive to acidic environments, which can catalyze ring-opening reactions.[3] However, the 3,3-disubstitution pattern provides steric hindrance that can protect the oxetane ring from nucleophilic attack, thereby enhancing its stability.[1] Under basic conditions, oxetanes are generally considered to be unreactive.[3]
Q2: I am observing degradation of my compound in an acidic solution. What are the likely degradation products?
A2: Under acidic conditions, the oxetane ring of this compound is susceptible to ring-opening. The primary degradation pathway likely involves protonation of the oxetane oxygen, followed by nucleophilic attack by a solvent molecule (e.g., water) or a counter-ion. This would lead to the formation of a 1,3-diol derivative. In the presence of strong, non-nucleophilic acids, isomerization to an allyl alcohol may also occur.[3]
Q3: Can I use this compound in reactions involving strong bases?
A3: Yes, oxetanes are generally stable and unreactive under basic conditions.[3] Therefore, this compound should be compatible with most standard basic reaction conditions used in organic synthesis. However, it is always advisable to perform a small-scale trial to confirm compatibility with your specific reagents and conditions.
Q4: How does the amine functionality affect the stability of the oxetane ring?
A4: The primary amine group introduces a basic site in the molecule. Under acidic conditions, this amine will be protonated to form an ammonium salt. The presence of an internal nucleophile, such as an amine, can potentially facilitate ring-opening of the oxetane under acidic conditions, although the 3,3-disubstitution provides a stabilizing effect.[1] The inductive electron-withdrawing effect of the oxetane ring can also reduce the basicity of the adjacent amine.[1]
Troubleshooting Guides
Issue: Unexpected Degradation During Acidic Workup
Symptoms:
-
Low recovery of this compound after acidic extraction or purification.
-
Appearance of new, more polar spots on TLC or additional peaks in LC-MS analysis, corresponding to potential diol degradation products.
Possible Causes:
-
Prolonged exposure to strong acids: The oxetane ring, while relatively stable for a 3,3-disubstituted system, can still undergo slow degradation in the presence of strong acids.[4]
-
Elevated temperatures: Heating during an acidic workup can accelerate the rate of oxetane ring-opening.
Solutions:
-
Use milder acidic conditions: If possible, use weaker acids (e.g., acetic acid) or buffer the aqueous solution to a less acidic pH.
-
Minimize exposure time: Perform acidic extractions and purifications as quickly as possible.
-
Maintain low temperatures: Conduct all acidic steps at or below room temperature.
-
Alternative purification methods: Consider non-acidic purification techniques such as flash chromatography on silica gel or preparative HPLC with a neutral mobile phase.
Issue: Inconsistent Results in Biological Assays
Symptoms:
-
Variability in potency or activity of this compound in cell-based or in-vitro assays.
-
Decreased activity over the duration of a long experiment.
Possible Causes:
-
Acidic assay buffer: The pH of the assay buffer may be sufficiently acidic to cause slow degradation of the compound over time.
-
Interaction with acidic cellular compartments: The compound may be sequestered in acidic organelles, leading to localized degradation.
Solutions:
-
Buffer stability study: Assess the stability of this compound in the assay buffer over the time course of the experiment. Analyze samples by LC-MS at different time points.
-
Adjust buffer pH: If degradation is observed, consider adjusting the pH of the assay buffer to be closer to neutral, if compatible with the assay.
-
Incorporate control experiments: Include control groups to monitor the stability of the compound under assay conditions without the biological components.
Quantitative Stability Data
The following tables summarize hypothetical data from forced degradation studies on this compound. These tables are intended to provide a general expectation of stability based on the known chemistry of oxetanes.
Table 1: Stability of this compound under Acidic Conditions
| Acid Condition | Temperature (°C) | Time (h) | % Degradation | Major Degradation Product |
| 0.1 M HCl | 25 | 24 | < 5% | 1-(Aminomethyl)-1-phenylpropane-1,3-diol |
| 0.1 M HCl | 60 | 24 | ~ 20% | 1-(Aminomethyl)-1-phenylpropane-1,3-diol |
| 1 M HCl | 25 | 24 | ~ 15% | 1-(Aminomethyl)-1-phenylpropane-1,3-diol |
| 1 M HCl | 60 | 24 | > 50% | 1-(Aminomethyl)-1-phenylpropane-1,3-diol |
Table 2: Stability of this compound under Basic Conditions
| Base Condition | Temperature (°C) | Time (h) | % Degradation |
| 0.1 M NaOH | 25 | 24 | < 1% |
| 0.1 M NaOH | 60 | 24 | < 2% |
| 1 M NaOH | 25 | 24 | < 1% |
| 1 M NaOH | 60 | 24 | < 3% |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acidic Conditions
Objective: To assess the stability of this compound in an acidic solution.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
HPLC or UPLC system with a C18 column and UV or MS detector
Procedure:
-
Prepare a stock solution of this compound in ACN at a concentration of 1 mg/mL.
-
In a clean vial, add a known volume of the stock solution to an equal volume of 0.1 M HCl to achieve a final concentration of 0.5 mg/mL.
-
Incubate the solution at a controlled temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized sample with a 50:50 mixture of ACN and water to a suitable concentration for analysis.
-
Analyze the sample by a validated stability-indicating HPLC/UPLC method to determine the percentage of the parent compound remaining and to detect any degradation products.
Protocol 2: Forced Degradation Study - Basic Conditions
Objective: To assess the stability of this compound in a basic solution.
Materials:
-
This compound
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl) for neutralization
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
HPLC or UPLC system with a C18 column and UV or MS detector
Procedure:
-
Prepare a stock solution of this compound in ACN at a concentration of 1 mg/mL.
-
In a clean vial, add a known volume of the stock solution to an equal volume of 0.1 M NaOH to achieve a final concentration of 0.5 mg/mL.
-
Incubate the solution at a controlled temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized sample with a 50:50 mixture of ACN and water to a suitable concentration for analysis.
-
Analyze the sample by a validated stability-indicating HPLC/UPLC method to determine the percentage of the parent compound remaining.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways.
References
Technical Support Center: Amide Coupling with (3-Phenyloxetan-3-yl)methanamine
Welcome to the technical support center for amide coupling reactions involving (3-Phenyloxetan-3-yl)methanamine. This resource is intended for researchers, scientists, and drug development professionals to navigate the challenges associated with this sterically hindered primary amine and improve reaction yields.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Question 1: I am observing a very low to non-existent yield of my desired amide product. What are the likely causes and how can I address this?
Answer:
Low yields in amide coupling reactions with this compound are common and typically stem from two primary factors: steric hindrance and the nature of the oxetane ring.
-
Steric Hindrance: The bulky 3-phenyloxetane group adjacent to the primary amine creates significant steric congestion. This bulkiness physically obstructs the approach of the activated carboxylic acid, slowing down the rate of reaction.[1]
-
Potential for Ring Opening: The oxetane ring can be susceptible to opening under certain conditions, particularly with highly reactive acylating agents or harsh reaction conditions, leading to undesired side products.
Troubleshooting Steps & Solutions:
-
Optimize the Coupling Reagent: Standard coupling reagents like EDC/HOBt may not be effective enough for this sterically hindered amine.[1] Consider more potent coupling reagents known to be effective for challenging substrates.[2][3]
-
Modify Reaction Conditions:
-
Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier caused by steric hindrance. Microwave heating has also proven effective in accelerating similar challenging couplings.[1]
-
Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF or NMP are often used, but it's worth screening others to find the optimal medium for your specific substrates.[4]
-
Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to minimize side reactions.[1]
-
-
Consider a Two-Step Acyl Chloride Protocol: For particularly stubborn couplings, converting the carboxylic acid to a more reactive acyl chloride intermediate can significantly improve yields.[][6] This is a more forceful approach but often effective.
Question 2: My reaction is messy, with multiple side products that are difficult to purify. What are the potential side reactions and how can I minimize them?
Answer:
Side product formation is a common issue, especially when forcing conditions are required.
Potential Side Reactions:
-
N-Acylurea Formation: When using carbodiimide reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.[1]
-
Epimerization: If your carboxylic acid has a chiral center at the α-position, racemization can occur, especially with prolonged reaction times or at elevated temperatures.[7]
-
Reaction with Solvent: Solvents like DMF can sometimes participate in side reactions under harsh conditions.[8]
Troubleshooting Steps & Solutions:
-
Choose Coupling Reagents with Water-Soluble Byproducts: Using EDC instead of DCC simplifies purification, as the resulting urea byproduct is water-soluble and can be removed with an aqueous wash.[1]
-
Additives to Suppress Side Reactions: Additives like HOBt or HOAt can minimize N-acylurea formation and may also help to reduce racemization.[9] For particularly racemization-prone substrates, HATU is often a superior choice.[9]
-
Control Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the formation of degradation products. While higher temperatures can improve the rate of the desired reaction, they can also accelerate side reactions.[1]
Frequently Asked Questions (FAQs)
Q1: Why is amide coupling with this compound so challenging?
A1: The primary challenge is the significant steric hindrance posed by the 3-phenyloxetane moiety. This bulky group shields the amine's nitrogen atom, making it difficult for the activated carboxylic acid to approach and react, thus requiring more forcing conditions or highly reactive coupling reagents.[1]
Q2: Are standard coupling protocols (e.g., HATU, HOBt/EDC) likely to be successful?
A2: While HATU is a powerful coupling reagent often used for hindered amines[10], standard protocols may still result in low yields. Optimization of the base, solvent, and temperature will likely be necessary. For EDC/HOBt, success is less likely without significant optimization, and it may be necessary to switch to a more potent reagent.[1]
Q3: What are the most effective classes of coupling reagents for this type of substrate?
A3: For sterically hindered amines, uronium/aminium salt-based reagents and phosphonium salt-based reagents are generally more effective.[3]
-
Uronium/Aminium Salts: HATU, HBTU, and HCTU are highly recommended due to their high reactivity.[11]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices for difficult couplings.[11]
-
Acyl Fluoride Precursors: Reagents like TFFH or BTFFH, which generate highly reactive acyl fluorides in situ, have been shown to be very effective for coupling sterically hindered substrates where other methods have failed.[2][12]
Q4: Can modifying the reaction conditions improve the yield?
A4: Yes, modifications to the reaction conditions are crucial for success.
-
Temperature: Increasing the temperature or using microwave irradiation can often overcome the high activation energy.[1]
-
Solvent: Aprotic polar solvents like DMF, NMP, or DMAc are generally preferred.[4]
-
Base: A non-nucleophilic base such as DIPEA is essential to prevent unwanted side reactions.[13] The amount of base may also need to be optimized.
Data Presentation
The following tables summarize illustrative quantitative data for the amide coupling of a generic carboxylic acid with this compound under various conditions. These are representative yields and will vary depending on the specific carboxylic acid used.
Table 1: Effect of Coupling Reagent on Reaction Yield
| Entry | Coupling Reagent (1.2 eq) | Additive (1.2 eq) | Base (2.0 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | EDC | HOBt | DIPEA | DCM | 25 | 24 | 25 |
| 2 | DCC | HOBt | DIPEA | DCM | 25 | 24 | 20 |
| 3 | HBTU | - | DIPEA | DMF | 25 | 12 | 65 |
| 4 | HATU | - | DIPEA | DMF | 25 | 4 | 85 |
| 5 | PyBOP | - | DIPEA | DMF | 25 | 6 | 78 |
| 6 | COMU | - | DIPEA | DMF | 25 | 4 | 88 |
Table 2: Optimization of Reaction Conditions with HATU
| Entry | Coupling Reagent | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | HATU (1.2 eq) | DIPEA (2.0) | DCM | 25 | 12 | 55 |
| 2 | HATU (1.2 eq) | DIPEA (2.0) | THF | 25 | 12 | 60 |
| 3 | HATU (1.2 eq) | DIPEA (2.0) | DMF | 25 | 4 | 85 |
| 4 | HATU (1.2 eq) | DIPEA (2.0) | DMF | 50 | 2 | 92 |
| 5 | HATU (1.2 eq) | TEA (2.0) | DMF | 25 | 4 | 80 |
| 6 | HATU (1.5 eq) | DIPEA (3.0) | DMF | 50 | 2 | 95 |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol provides a robust starting point for the coupling of this compound with a carboxylic acid of interest.
Materials:
-
Carboxylic acid of interest
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M), add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50 °C for 2-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the desired amide.
Protocol 2: Acyl Chloride-Mediated Amide Coupling
This protocol is for more challenging couplings where standard reagents fail.
Materials:
-
Carboxylic acid of interest
-
This compound
-
Oxalyl chloride or thionyl chloride
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Anhydrous N,N-Dimethylformamide (DMF, catalytic amount)
-
Triethylamine (TEA) or DIPEA
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
Part A: Formation of the Acyl Chloride
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).
-
Cool the solution to 0 °C and slowly add oxalyl chloride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The crude acid chloride is typically used immediately in the next step.
Part B: Amide Coupling
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, prepare a solution of this compound (1.1 eq) and TEA or DIPEA (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the cold acyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low-yield amide coupling.
Caption: General workflow for HATU-mediated amide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. bachem.com [bachem.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Amide synthesis by acylation [organic-chemistry.org]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Amide Synthesis [fishersci.co.uk]
Technical Support Center: Reductive Amination with (3-Phenyloxetan-3-yl)methanamine
Welcome to the technical support center for researchers utilizing (3-Phenyloxetan-3-yl)methanamine in reductive amination reactions. This guide provides answers to frequently asked questions, troubleshooting strategies for common side reactions, and detailed experimental protocols to help you optimize your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the reductive amination of this compound?
The most prevalent side reactions include:
-
Over-alkylation: The desired secondary amine product can react further with the carbonyl compound to form a tertiary amine. This is a common issue when using primary amines in reductive amination.[1][2]
-
Carbonyl Reduction: The reducing agent can directly reduce the starting aldehyde or ketone to the corresponding alcohol, competing with the desired imine reduction. This is more common with strong reducing agents like sodium borohydride (NaBH₄).[1][3]
-
Incomplete Reaction: Due to the steric hindrance of the 3,3-disubstituted oxetane moiety, the reaction may be sluggish or fail to go to completion, leaving unreacted starting materials.[1]
-
Oxetane Ring Opening: While the oxetane ring is generally stable, harsh acidic conditions can promote ring-opening.[4] It is crucial to maintain a mildly acidic pH (typically 4-7) for imine formation.[1]
Q2: My reaction yield is low. What are the potential causes and solutions?
Low yield is a common problem that can stem from several factors. Please refer to the Troubleshooting Guide below for a systematic approach to diagnosing and solving this issue. Key areas to investigate include the efficiency of imine formation, the activity of the reducing agent, and the reaction conditions.
Q3: How can I minimize the formation of the over-alkylated tertiary amine byproduct?
Several strategies can be employed to suppress over-alkylation:
-
Use an Indirect (Two-Step) Procedure: First, form the imine intermediate by reacting this compound with the carbonyl compound, often with a dehydrating agent like molecular sieves. Once imine formation is complete, add the reducing agent in a separate step.[1]
-
Control Stoichiometry: Use a 1:1 molar ratio of the amine to the carbonyl compound. Using an excess of the amine can sometimes help, but precise control is key.
-
Choose a Mild Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is less reactive and more selective for reducing the protonated imine over the starting carbonyl, which can help provide a cleaner reaction profile.[1][3]
Q4: Is the oxetane ring in this compound stable under typical reductive amination conditions?
The 3,3-disubstituted oxetane core is generally stable towards the reaction conditions of a typical toolbox of organic and medicinal chemists, including reductive amination.[4][5] However, the oxetane ring can be susceptible to ring-opening under strongly acidic conditions.[4] Therefore, it is critical to control the pH during the reaction, keeping it mildly acidic (pH 4-7) to facilitate imine formation without causing degradation of the oxetane moiety.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the reductive amination of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient imine/iminium ion formation. | Ensure the reaction pH is mildly acidic (pH 4-7).[1] For slow reactions, consider adding a dehydrating agent (e.g., molecular sieves, MgSO₄) or using a Lewis acid catalyst like Ti(OiPr)₄.[1] |
| Decomposition of the reducing agent. | Sodium triacetoxyborohydride is moisture-sensitive; handle it under anhydrous conditions.[1] Check the quality and age of your sodium borohydride, as it can degrade.[1][6] | |
| Reduction of the carbonyl starting material. | If using a strong reducing agent like NaBH₄, ensure the imine has sufficient time to form before adding the hydride.[1][7] Alternatively, switch to a milder, more selective agent like NaBH(OAc)₃.[1][3] | |
| Sterically hindered substrates. | The bulky nature of the amine may require longer reaction times, elevated temperatures, or a more reactive reducing system to achieve full conversion.[1] | |
| Mixture of Products (Secondary & Tertiary Amines) | Over-alkylation of the desired secondary amine. | Use an indirect, two-step procedure where the imine is formed first, followed by reduction.[1] Carefully control the stoichiometry of the reactants. |
| Unreacted Starting Material | Incomplete reaction. | Increase reaction time or gently heat the reaction mixture. Monitor progress by TLC or LC-MS. For particularly difficult substrates, a more forcing reducing agent or catalyst may be necessary.[1] |
| Difficulty in Product Isolation | Emulsion formation during aqueous workup. | Add brine (saturated NaCl solution) to the aqueous layer to help break up emulsions.[1] |
| Co-elution of product and starting amine. | If polarities are similar, perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will move to the aqueous layer. Wash the aqueous layer with an organic solvent to remove impurities, then basify the aqueous layer (e.g., with NaOH) and extract the purified product back into an organic solvent.[1] |
Data Summary
The choice of reducing agent is critical for a successful reductive amination. Milder reagents often provide higher chemoselectivity, minimizing the reduction of the starting carbonyl compound.
| Reducing Agent | Typical Substrates | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | High selectivity for imines/iminium ions.[3][8] Allows for one-pot reactions.[3] Safer than NaBH₃CN.[3] | Moisture-sensitive.[1] Low solubility in some solvents and incompatibility with protic solvents like methanol.[7][9] |
| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Stable in hydroxylic solvents.[10] Selective for imines at pH 6-8.[10][11] | Highly toxic; can release HCN gas under acidic conditions.[3][11] Reactions can be sluggish.[10] |
| Sodium Borohydride (NaBH₄) | Pre-formed Imines | Inexpensive and readily available. | Reduces aldehydes and ketones, often requiring a two-step (indirect) procedure.[1][7] Can lead to alcohol byproducts if imine formation is not complete.[1] |
| H₂ / Metal Catalyst | Aldehydes, Ketones | "Green" reducing agent; high atom economy. | Requires specialized hydrogenation equipment. Catalyst may be pyrophoric. Can sometimes be irreproducible.[9] |
Visualized Reaction and Troubleshooting Workflows
Caption: Desired reaction pathway versus common side reactions.
Caption: Troubleshooting flowchart for low reaction yield.
Experimental Protocols
Protocol 1: Direct (One-Pot) Reductive Amination using Sodium Triacetoxyborohydride
This method is convenient for many substrates and minimizes reduction of the starting carbonyl.
-
To a solution of the aldehyde or ketone (1.0 mmol) and this compound (1.0-1.2 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE), 10 mL), add acetic acid (1.0 mmol).
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 mmol) portion-wise to the reaction mixture. Caution: The reaction may foam.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions with sterically hindered substrates may require longer reaction times (4-24 hours).[1]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the layers. Extract the aqueous layer with the organic solvent (e.g., DCM, 2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or via acid-base extraction.[1]
Protocol 2: Indirect (Two-Step) Reductive Amination using Sodium Borohydride
This protocol is useful for preventing the reduction of the starting carbonyl and can help minimize over-alkylation.[1]
-
Step A: Imine Formation
-
Dissolve the aldehyde or ketone (1.0 mmol) and this compound (1.0 mmol) in methanol or ethanol (10 mL).
-
Add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves.
-
Stir the mixture at room temperature for 1-4 hours, or until imine formation is complete as monitored by TLC or NMR.[1]
-
Filter off the dehydrating agent. The resulting solution containing the crude imine can be used directly in the next step.
-
-
Step B: Reduction of the Imine
-
Cool the methanolic solution of the crude imine from Step A in an ice bath (0 °C).
-
Slowly add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the crude product as required.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. enamine.net [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
Storage and handling recommendations for (3-Phenyloxetan-3-yl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of (3-Phenyloxetan-3-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][3] Avoid exposure to direct sunlight and heat sources.[1][3] Some suppliers recommend storage under an inert gas.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, it is crucial to wear appropriate personal protective equipment, including protective gloves, protective clothing, and eye/face protection.[1][4][5] In areas with inadequate ventilation or when dusts may be generated, respiratory protection is required.[2][5]
Q3: What should I do in case of accidental contact with the skin or eyes?
A3: In case of skin contact, immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes.[6] For eye contact, rinse cautiously with water for several minutes.[1][5][6] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][5] Seek medical attention in both instances.[6]
Q4: Is this compound stable under acidic or basic conditions?
A4: While oxetanes, especially 3,3-disubstituted ones, exhibit a degree of stability, they can be susceptible to ring-opening under strongly acidic conditions.[4][6] The primary amine group can also react with both acids and bases. It is advisable to avoid strong acidic conditions to prevent degradation of the oxetane ring. Basic conditions are generally more tolerated.
Q5: What are the known incompatibilities for this compound?
A5: this compound may be incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6] Contact with these substances should be avoided to prevent vigorous reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Reactivity in an Acylation Reaction | The primary amine may be protonated if the reaction conditions are acidic, reducing its nucleophilicity. | Ensure the reaction is run under neutral or slightly basic conditions. The use of a non-nucleophilic base can help to scavenge any acid generated during the reaction. |
| Formation of Multiple Products in an Alkylation Reaction | The primary amine is susceptible to over-alkylation, leading to the formation of secondary and tertiary amines, and even quaternary ammonium salts.[7] | Use a large excess of the amine relative to the alkylating agent to favor mono-alkylation. Alternatively, consider using a protecting group strategy for the amine. |
| Unexpected Side Product Corresponding to a Ring-Opened Oxetane | The reaction is being carried out under strongly acidic conditions or at elevated temperatures, leading to the degradation of the oxetane ring.[4][6] | Buffer the reaction to maintain a neutral or slightly basic pH. If heating is necessary, use the lowest effective temperature and monitor the reaction closely for the formation of byproducts. |
| Difficulty in Isolating the Product During Aqueous Workup | The product may have some water solubility due to the polar oxetane and amine functional groups, leading to losses in the aqueous layer. | During extraction, saturate the aqueous layer with brine (a saturated solution of sodium chloride) to decrease the solubility of the organic product and improve partitioning into the organic layer. |
| Compound appears to have degraded upon storage. | Improper storage conditions, such as exposure to air, moisture, light, or heat. | Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 163.22 g/mol | [8] |
| Boiling Point | 272.57 °C at 760 mmHg | [8] |
| Density | 1.093 g/cm³ | [8] |
| Melting Point | 58 - 61 °C | [2] |
Experimental Workflow & Troubleshooting Logic
Below is a diagram illustrating a general workflow for a reaction involving this compound and a troubleshooting decision process.
Caption: Troubleshooting workflow for reactions involving this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine Reactivity [www2.chemistry.msu.edu]
- 8. pubs.rsc.org [pubs.rsc.org]
Troubleshooting low conversion rates in reactions with (3-Phenyloxetan-3-yl)methanamine
Welcome to the technical support center for reactions involving (3-Phenyloxetan-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, and to provide practical solutions for successful experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Conversion in Acylation/Amide Coupling Reactions
Question: I am experiencing low yields when acylating this compound to form an amide. What are the common causes and how can I improve the conversion rate?
Answer: Low conversion in acylation reactions with this substrate is often due to a combination of steric hindrance from the bulky 3-phenyloxetane group and the reduced nucleophilicity of the primary amine. The electron-withdrawing effect of the oxetane ring lowers the basicity and nucleophilicity of the adjacent amine.[1][2] Here’s a step-by-step troubleshooting guide:
-
Reagent Choice is Critical: Standard coupling reagents may be inefficient. For sterically hindered amines, more potent coupling agents are recommended.[1][3]
-
Recommended Coupling Reagents: HATU, HCTU, and T3P® often give superior results compared to EDC/NHS or DCC for hindered couplings.[4]
-
Acid Chloride/Fluoride Strategy: Converting the carboxylic acid to its corresponding acid chloride or fluoride can significantly increase reactivity. Acyl fluorides are often highly effective and can be generated in situ.[5]
-
-
Base Selection and Stoichiometry: The choice and amount of base are crucial.
-
Reaction Conditions:
-
Solvent: Anhydrous polar aprotic solvents like DMF or NMP are generally preferred.[7]
-
Temperature: While reactions are often started at 0°C, a gradual increase to room temperature or even gentle heating (40-50°C) may be necessary to drive the reaction to completion, especially with challenging substrates.[6]
-
Concentration: Ensure the reaction is not too dilute, as this can slow down the kinetics of a bimolecular reaction.
-
-
Amine Purity: Ensure the this compound is pure and free of any residual acid from its synthesis, which would neutralize the active amine.[7]
Issue 2: Poor Yields in Reductive Amination
Question: I am attempting a reductive amination with this compound and an aldehyde/ketone, but the conversion is low. What should I check?
Answer: Reductive amination is a robust method for N-alkylation, avoiding the over-alkylation issues common with direct alkylation of primary amines.[8][9] However, low yields can still occur. Here are key parameters to optimize:
-
Formation of the Imine Intermediate: The first step is the formation of an imine (or enamine). This is a reversible reaction and the equilibrium can be shifted.
-
pH Control: The reaction is typically fastest under weakly acidic conditions (pH 4-6) to facilitate carbonyl protonation without fully protonating the amine.[10][11]
-
Water Removal: The formation of the imine generates water. Using a dehydrating agent like molecular sieves can drive the equilibrium towards the imine.
-
-
Choice of Reducing Agent: The reducing agent should selectively reduce the imine in the presence of the starting carbonyl compound.
-
Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice as it is more reactive towards the protonated imine (iminium ion) than the carbonyl group, especially at a controlled pH.[10][11]
-
Sodium Triacetoxyborohydride (STAB): NaBH(OAc)₃ is another excellent and often preferred reagent. It is less toxic than NaBH₃CN and can be used in a one-pot procedure without strict pH control. It is particularly effective for hindered ketones.[12]
-
Catalytic Hydrogenation: Using H₂ gas with a catalyst like Pd/C can also be very effective and is a greener alternative.[9]
-
-
Reaction Sequence:
-
One-Pot vs. Two-Step: While one-pot procedures are common, for challenging substrates, a two-step approach can be beneficial. First, form the imine by stirring the amine and carbonyl compound (with a dehydrating agent), monitor for completion (e.g., by TLC or NMR), and then add the reducing agent.
-
Issue 3: Side Reactions and Stability of the Oxetane Ring
Question: Could my reaction conditions be causing the oxetane ring to open or other side reactions to occur?
Answer: The 3,3-disubstituted oxetane ring in your substrate is relatively stable, especially compared to 2-substituted oxetanes.[13] However, it is not inert under all conditions.
-
Acid Stability: While generally stable above pH 1, prolonged exposure to strong acids (e.g., concentrated HCl, H₂SO₄) or heating under acidic conditions can lead to ring-opening to form a diol.[13] During acidic workups, use dilute acids and minimize exposure time.
-
Lewis Acid Stability: Strong Lewis acids can coordinate to the oxetane oxygen and promote ring-opening. When using Lewis acids, opt for milder conditions and lower temperatures.
-
Stability to Reductants/Oxidants: The oxetane ring is generally stable to common reducing agents like NaBH₄, LiAlH₄, and catalytic hydrogenation. It is also typically stable to many common oxidizing agents.[13]
-
Organometallics: Strong nucleophiles like organolithium reagents can react with the oxetane ring, especially in the presence of Lewis acids or at elevated temperatures.[14][15] Grignard reagents are generally less reactive towards the oxetane ring.
Issue 4: Purification Challenges
Question: I am having difficulty purifying my product. It streaks on silica gel and is difficult to extract.
Answer: The product, likely an amide or a secondary/tertiary amine, retains a basic nitrogen and can be highly polar, leading to purification challenges.[8][16]
-
Chromatography:
-
Tailing on Silica Gel: The basic amine can interact strongly with the acidic silica gel, causing tailing. To mitigate this, add a small amount of a basic modifier to your eluent, such as 0.5-2% triethylamine or ammonium hydroxide.[16]
-
Alternative Stationary Phases: Consider using neutral or basic alumina for column chromatography.[16] For very polar compounds, reverse-phase chromatography (C18) or Hydrophilic Interaction Liquid Chromatography (HILIC) with an amine-based column can be effective.[8][17]
-
-
Extraction:
-
Salt Formation: During acidic or basic washes, your product may form a salt and move into the aqueous layer. Be mindful of the pH of your aqueous layers.
-
Acid-Base Extraction: You can use the basicity of your product to your advantage for purification. Extract your product into a dilute acidic aqueous solution (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove non-basic impurities, and then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your purified product into an organic solvent.[18][19]
-
Data Presentation
Table 1: Comparison of Coupling Reagents for Amide Bond Formation with Hindered Amines
| Coupling Reagent | Additive | Base | Typical Reaction Time | Typical Yield (%) | Key Advantages/Disadvantages |
| EDC | HOBt | DIPEA | 12-24 h | 40-70% | Cost-effective; Urea byproduct can be hard to remove; Often low yield with hindered substrates.[4] |
| HATU | None | DIPEA | 2-6 h | >90% | Highly efficient and fast for hindered couplings; More expensive.[3][4] |
| HCTU | None | DIPEA | 2-6 h | >90% | Similar to HATU, high efficiency. |
| T3P® | None | Pyridine | 4-12 h | 85-95% | Versatile and safe; Byproducts are water-soluble.[4] |
| Acyl Fluoride | None | DIPEA | 1-4 h | >95% | Highly reactive; May require an extra step to generate the acyl fluoride. |
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | pH Condition | Key Advantages/Disadvantages |
| NaBH₃CN | MeOH, DCE | Weakly Acidic (pH 4-6) | Selective for imines over carbonyls; Generates toxic cyanide waste.[10][11] |
| NaBH(OAc)₃ (STAB) | DCE, THF | None (or weak acid) | Mild, effective for hindered substrates, no toxic waste; Can be slower.[12] |
| H₂ / Pd-C | MeOH, EtOH | Neutral/Acidic | "Green" method, high yielding; Requires hydrogenation equipment.[9] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM (to make a ~0.2 M solution) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.05 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40°C.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel with a hexane/ethyl acetate gradient containing 1% triethylamine).[3][6]
Protocol 2: One-Pot Reductive Amination using STAB
-
To a solution of the aldehyde or ketone (1.0 equivalent) and this compound (1.1 equivalents) in an anhydrous solvent such as Dichloromethane (DCM) or Dichloroethane (DCE), add 3Å molecular sieves.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor for completion by TLC or LC-MS (typically 4-24 hours).
-
Once the reaction is complete, quench carefully by adding saturated aqueous NaHCO₃ solution.
-
Stir vigorously for 30 minutes, then separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product as required, typically by column chromatography or acid-base extraction.
Mandatory Visualizations
Troubleshooting Workflow for Low Conversion Rates
Caption: A logical workflow for troubleshooting low conversion rates in reactions.
Signaling Pathway of Amide Bond Formation
Caption: Generalized pathway for amide bond formation using a coupling reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. labex.hu [labex.hu]
- 9. researchgate.net [researchgate.net]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ospt.osi.lv [ospt.osi.lv]
- 15. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 16. reddit.com [reddit.com]
- 17. biotage.com [biotage.com]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 19. varsitytutors.com [varsitytutors.com]
Validation & Comparative
(3-Phenyloxetan-3-yl)methanamine: A Viable Bioisosteric Replacement for the Phenyl Group in Drug Design
A detailed comparison of (3-phenyloxetan-3-yl)methanamine and its phenyl analogue, benzylamine, reveals the potential of the oxetane moiety to enhance key physicochemical properties crucial for drug development. This guide provides a comprehensive analysis of their comparative data, detailed experimental protocols for property determination, and a conceptual framework for bioisosteric replacement in medicinal chemistry.
The strategic replacement of a phenyl group with a bioisostere is a common tactic in medicinal chemistry to overcome challenges related to metabolism, solubility, and overall drug-like properties. The this compound scaffold has emerged as a promising candidate for this role. Its three-dimensional structure, polarity, and potential for improved metabolic stability make it an attractive alternative to the planar and often metabolically labile phenyl ring.
Comparative Physicochemical and ADME Properties
| Property | This compound | Benzylamine | Impact of Bioisosteric Replacement |
| Molecular Weight ( g/mol ) | 163.21 | 107.15[1] | Increase in molecular weight |
| Calculated LogP | 1.3 | 1.09[2] | Slight increase in lipophilicity |
| Calculated pKa | 8.5 (predicted) | 9.34[3][4] | Reduction in basicity |
| Aqueous Solubility | Predicted to be moderate | Miscible[3][5] | Likely a decrease in solubility |
| Metabolic Stability | Predicted to have improved stability | Susceptible to metabolism by MAO-B[3] | Potential to block metabolism |
Note: Calculated values are based on computational models and may not reflect experimental results.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of key compound properties. Below are standard protocols for determining lipophilicity, aqueous solubility, and in vitro metabolic stability.
Determination of Octanol-Water Partition Coefficient (LogP)
The Shake-Flask method is a classical and reliable technique for the experimental determination of LogP.
Protocol:
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent. Also, prepare pre-saturated octanol and water by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning: Add a known volume of the stock solution to a flask containing a known volume of pre-saturated octanol and pre-saturated water.
-
Equilibration: Cap the flask and shake it vigorously for a predetermined period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Centrifuge the flask to ensure complete separation of the octanol and water layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Determination of Aqueous Solubility
A common method for determining aqueous solubility is the equilibrium solubility method.
Protocol:
-
Sample Preparation: Add an excess amount of the solid test compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to remove the undissolved solid.
-
Quantification: Analyze the clear supernatant for the concentration of the dissolved compound using a validated analytical method like HPLC or LC-MS.
-
Result: The determined concentration represents the aqueous solubility of the compound at that temperature and pH.
In Vitro Metabolic Stability Assay using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a suitable buffer.
-
Incubation: Pre-warm the reaction mixture and the test compound solution to 37°C. Initiate the metabolic reaction by adding the test compound to the reaction mixture.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Synthesis of this compound
A general approach to the synthesis of 3-aryl-3-(aminomethyl)oxetanes can be adapted for the specific synthesis of this compound. The following is a representative synthetic scheme.
Caption: Synthetic route to this compound.
Conceptual Framework for Bioisosteric Replacement
The decision to employ a bioisosteric replacement strategy is a critical step in the drug discovery process. The following diagram illustrates a general workflow for evaluating a potential bioisostere.
Caption: General workflow for bioisosteric replacement evaluation.
References
A Comparative Guide: (3-Phenyloxetan-3-yl)methanamine vs. Azetidine Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable physicochemical and pharmacokinetic properties is relentless. Small, saturated heterocycles have emerged as valuable building blocks to escape the "flatland" of aromatic compounds, offering improved three-dimensionality, solubility, and metabolic stability. Among these, oxetanes and azetidines have garnered significant attention. This guide provides a detailed comparison of (3-phenyloxetan-3-yl)methanamine, a representative 3-substituted oxetane, with analogous azetidine building blocks, offering insights into their potential advantages and liabilities in drug design.
General Structural Comparison
This compound incorporates a polar oxetane ring, which is often utilized as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[1] This substitution can lead to enhanced metabolic stability and improved aqueous solubility. Azetidine building blocks, containing a saturated four-membered nitrogen heterocycle, are also employed to enhance metabolic stability, improve solubility, and increase the fraction of sp³-hybridized carbons in a molecule, a desirable trait in modern drug discovery.[2]
References
A Comparative Guide to (3-Phenyloxetan-3-yl)methanamine and its Cyclobutane Analogs in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of small, strained ring systems is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Among these, oxetanes and cyclobutanes have emerged as prominent scaffolds. This guide provides a detailed comparison of (3-phenyloxetan-3-yl)methanamine and its corresponding cyclobutane analog, leveraging experimental data from closely related compounds to highlight the nuanced yet critical differences these bioisosteres can impart on a molecule's drug-like properties.
Executive Summary
The substitution of a cyclobutane ring with an oxetane, specifically in the context of a (3-phenyl-3-yl)methanamine scaffold, can offer significant advantages in drug design. The introduction of the oxygen atom in the oxetane ring, while maintaining a similar three-dimensional structure, leads to notable improvements in metabolic stability, aqueous solubility, and off-target profiles. These enhancements are attributed to the increased polarity and altered electronic properties of the oxetane moiety. While both scaffolds serve to introduce sp³ character and conformational rigidity, the oxetane ring often presents a more favorable overall profile for drug candidates.
Physicochemical and Pharmacological Properties: A Comparative Analysis
The decision to employ an oxetane versus a cyclobutane ring can profoundly impact a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its biological activity. The following table summarizes the key comparative data, drawing from studies on analogous structures where these rings are interchanged.
| Property | This compound Analog | Cyclobutane Analog | Rationale for Difference |
| Metabolic Stability (Intrinsic Clearance, CLint) | Lower CLint (More Stable) | Higher CLint (Less Stable) | The oxetane ring is generally less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to the cyclobutane ring. The oxygen atom can also shield adjacent metabolic hotspots.[1] |
| Aqueous Solubility | Higher | Lower | The oxygen atom in the oxetane ring acts as a hydrogen bond acceptor, increasing the polarity and hydrophilicity of the molecule, which generally leads to improved aqueous solubility.[1] |
| Cell Permeability | Potentially Higher | Potentially Lower | The increased polarity of the oxetane may in some cases reduce passive diffusion. However, studies have shown that the incorporation of an oxetane group can enhance cell membrane permeability, possibly through interactions with membrane transporters or by optimizing the overall physicochemical profile.[1] |
| Lipophilicity (LogP/LogD) | Lower | Higher | The polar oxygen atom in the oxetane ring reduces the overall lipophilicity of the molecule compared to the purely hydrocarbon cyclobutane ring. |
| Off-Target Activity (e.g., hERG, CYP inhibition) | Generally Lower | Potentially Higher | The improved physicochemical properties of oxetane-containing compounds, such as reduced lipophilicity, can lead to a more favorable off-target profile, including reduced inhibition of hERG channels and cytochrome P450 enzymes.[1] |
| Structural Conformation | Nearly Planar | Puckered | The presence of the oxygen atom in the oxetane ring reduces gauche interactions, resulting in a relatively more planar structure compared to the puckered conformation of cyclobutane.[1][2] This can influence binding to target proteins. |
| Biological Potency | Variable | Variable | The effect on potency is target-dependent. In some cases, the oxetane analog shows enhanced potency, while in others it may be comparable or slightly reduced. This is highly dependent on the specific interactions within the binding pocket of the target protein.[1][3] |
Experimental Protocols
To ensure the reproducibility of the comparative data, the following are detailed methodologies for key experiments.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the intrinsic clearance (CLint) of a compound in the presence of liver microsomes.
Materials:
-
Test compounds (oxetane and cyclobutane analogs)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., warfarin) for quenching
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a reaction mixture containing liver microsomes in phosphate buffer.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the elimination rate constant (k).
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (k / [microsomal protein concentration]) x 1000
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound using the Caco-2 cell line as a model of the intestinal epithelium.[4][5][6]
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker (Lucifer yellow).
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound (at a known concentration) to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time intervals, collect samples from the receiver compartment (B for A-to-B transport, and A for B-to-A transport).
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
The efflux ratio (ER) is calculated as Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound may be a substrate for efflux transporters.
Equilibrium Dialysis for Plasma Protein Binding
Objective: To determine the fraction of a compound that is bound to plasma proteins.
Materials:
-
Test compounds
-
Human plasma
-
Phosphate buffered saline (PBS, pH 7.4)
-
Equilibrium dialysis apparatus with semi-permeable membranes
-
LC-MS/MS system
Procedure:
-
Spike the test compound into human plasma at a known concentration.
-
Load the plasma sample into one chamber of the dialysis unit and an equal volume of PBS into the other chamber, separated by the semi-permeable membrane.
-
Incubate the dialysis unit at 37°C with gentle agitation until equilibrium is reached (typically 4-24 hours).
-
After incubation, collect samples from both the plasma and the buffer chambers.
-
Determine the concentration of the compound in both samples using LC-MS/MS.
-
Calculate the fraction unbound (fu) as: fu = [Concentration in buffer chamber] / [Concentration in plasma chamber]
-
The percentage of protein binding is calculated as (1 - fu) * 100.
Signaling Pathway and Experimental Workflow Visualization
The choice between an oxetane and a cyclobutane scaffold is often critical in the development of inhibitors for specific biological targets. One such target where this comparison has been relevant is Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway, which is a significant target in cancer immunotherapy.
Caption: Workflow for comparing oxetane and cyclobutane analogs as IDO1 inhibitors.
Conclusion
The strategic replacement of a cyclobutane ring with an oxetane moiety, as exemplified by the comparison of this compound with its cyclobutane analog, represents a valuable tactic in drug discovery. The introduction of the oxetane often confers superior physicochemical and pharmacokinetic properties, including enhanced metabolic stability and aqueous solubility, which can translate to an improved overall drug candidate profile. While the ultimate impact on biological potency is target-specific, the evidence strongly suggests that the oxetane scaffold offers a compelling alternative to the cyclobutane ring for fine-tuning the properties of small molecule drug candidates. The detailed experimental protocols provided herein offer a robust framework for conducting such comparative studies in a reproducible and quantitative manner.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. benchchem.com [benchchem.com]
- 6. bioivt.com [bioivt.com]
The 3-Phenyloxetane Moiety: A Key to Enhancing Metabolic Stability in Drug Candidates
For researchers, scientists, and drug development professionals, achieving optimal metabolic stability is a critical hurdle in the journey from a promising compound to a viable drug. Rapid metabolism can lead to poor bioavailability, short duration of action, and the formation of potentially toxic byproducts. This guide provides a comparative analysis of the impact of incorporating a 3-phenyloxetane moiety on the metabolic stability of drug candidates, supported by experimental data and detailed protocols.
The introduction of sterically bulky or conformationally rigid groups is a common strategy to protect metabolically labile sites within a molecule. The 3-phenyloxetane group has emerged as a valuable tool in this regard, offering a unique combination of steric hindrance and favorable physicochemical properties. This moiety can effectively shield vulnerable positions from metabolic enzymes, primarily the cytochrome P450 (CYP) family, thereby prolonging the compound's half-life and improving its overall pharmacokinetic profile.
Comparative Metabolic Stability: A Case Study of GLP-1 Receptor Agonists
To illustrate the impact of the 3-phenyloxetane moiety, we present a case study comparing a novel glucagon-like peptide-1 receptor (GLP-1R) agonist, Compound 14 (DD202-114), which incorporates a 3-phenyloxetane group, with its predecessor, danuglipron.
| Compound | Key Structural Feature | Half-Life (t1/2) in HLM (min) | Intrinsic Clearance (CLint) in HLM | Reference |
| Compound 14 (DD202-114) | Contains a 3-phenyloxetane moiety | 130.39 | Not explicitly stated | [1] |
| Danuglipron | Lacks a 3-phenyloxetane moiety | Data not publicly available | Moderate to high plasma clearance observed in preclinical species | [2][3] |
As shown in the table, Compound 14 (DD202-114) exhibits high metabolic stability in human liver microsomes (HLM), with a half-life of 130.39 minutes.[1] While direct comparative in vitro metabolic stability data for danuglipron is not publicly available, preclinical studies indicated moderate to high plasma clearance in rats and cynomolgus monkeys, suggesting a less favorable metabolic profile.[2][3] The development of danuglipron was ultimately discontinued due to safety concerns.[4] The enhanced stability of Compound 14 can be attributed to the steric shielding provided by the 3-phenyloxetane group, which likely hinders access of metabolic enzymes to nearby sites prone to oxidation.
Visualizing the Impact on Metabolic Pathways
The following diagram illustrates the proposed mechanism by which the 3-phenyloxetane moiety enhances metabolic stability.
Caption: Shielding effect of the 3-phenyloxetane moiety.
Experimental Protocols
Accurate assessment of metabolic stability is crucial for compound selection and optimization. The following is a detailed protocol for a typical in vitro human liver microsome (HLM) stability assay.
Human Liver Microsome Stability Assay Protocol
1. Materials and Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (e.g., 20 mg/mL)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (ACN) containing an internal standard (for quenching and sample analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
2. Experimental Workflow:
Caption: Workflow for HLM metabolic stability assay.
3. Detailed Procedure:
-
Thaw pooled human liver microsomes on ice.
-
Prepare the incubation mixture by adding the appropriate volumes of phosphate buffer and microsomes to a 96-well plate.
-
Add the test compound to the incubation mixture to achieve the desired final concentration (typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to each well.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) / (mg of microsomal protein/mL) .
Conclusion
The incorporation of a 3-phenyloxetane moiety represents a powerful strategy for medicinal chemists to enhance the metabolic stability of drug candidates. As demonstrated by the case of Compound 14 (DD202-114), this structural modification can significantly increase the half-life of a compound in human liver microsomes, a key indicator of in vivo metabolic fate. By sterically shielding metabolically labile sites, the 3-phenyloxetane group can help to overcome one of the most significant challenges in drug discovery, paving the way for the development of more robust and effective therapeutics. Researchers are encouraged to consider this valuable building block in their efforts to design the next generation of medicines.
References
The Oxetane Advantage: A Comparative Guide to the Aqueous Solubility of (3-Phenyloxetan-3-yl)methanamine
For researchers, scientists, and drug development professionals, optimizing aqueous solubility is a critical step in the journey from a promising compound to a viable drug candidate. This guide provides a comparative assessment of the aqueous solubility of (3-Phenyloxetan-3-yl)methanamine, highlighting the significant impact of its oxetane motif by contrasting it with a structurally analogous compound.
The inclusion of an oxetane ring, a four-membered cyclic ether, has emerged as a valuable strategy in medicinal chemistry to enhance the physicochemical properties of potential drug molecules. By replacing a gem-dimethyl group with an oxetane, it is possible to significantly improve aqueous solubility, a key determinant of a drug's bioavailability and overall developability.
Comparative Analysis of Aqueous Solubility
While specific experimental data for the aqueous solubility of this compound is not publicly available, the well-documented effect of the oxetane moiety allows for a robust predictive comparison. The replacement of a gem-dimethyl group with an oxetane has been shown to increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.
For a direct comparison, we can assess this compound against its non-oxetane, gem-dimethyl analogue, 1-phenyl-2-methylpropan-2-amine (also known as phentermine).
| Compound | Structure | Key Structural Feature | Aqueous Solubility |
| This compound | Oxetane Ring | Expected to be significantly higher than its gem-dimethyl analogue | |
| 1-phenyl-2-methylpropan-2-amine | gem-Dimethyl Group | 18.6 g/L at 25°C[1][2] |
Table 1: Comparison of this compound and its gem-dimethyl analogue, 1-phenyl-2-methylpropan-2-amine.
The significant aqueous solubility of 1-phenyl-2-methylpropan-2-amine provides a baseline from which to infer the powerful solubilizing effect of the oxetane ring in this compound. The introduction of the polar ether oxygen and the three-dimensional structure of the oxetane ring are key contributors to this enhanced solubility. The hydrochloride salt of phentermine is also described as being soluble in water.[3][4]
Experimental Protocols for Aqueous Solubility Determination
To empirically determine and compare the aqueous solubility of these compounds, two standard methodologies are recommended: the thermodynamic shake-flask method and the kinetic turbidimetric assay.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, representing the true maximum concentration that can be achieved in a solution.
Protocol:
-
Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Standard Curve: A standard curve is generated using known concentrations of the compound to ensure accurate quantification.
Kinetic Solubility Assay (Turbidimetric Method)
This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (e.g., DMSO), providing an indication of its solubility under non-equilibrium conditions.
Protocol:
-
Compound Stock Solution: A concentrated stock solution of the test compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).
-
Serial Dilution: The stock solution is serially diluted in a multi-well plate.
-
Addition of Aqueous Buffer: A fixed volume of aqueous buffer (e.g., PBS, pH 7.4) is added to each well.
-
Incubation and Measurement: The plate is incubated for a short period (e.g., 1-2 hours) at a controlled temperature. The turbidity of each well, indicating precipitation, is measured using a nephelometer or a plate reader capable of detecting light scattering.
-
Solubility Determination: The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.
Conclusion
The strategic incorporation of an oxetane ring in place of a gem-dimethyl group is a powerful tool for enhancing the aqueous solubility of drug candidates. The comparison between this compound and its analogue, 1-phenyl-2-methylpropan-2-amine, strongly suggests a significant improvement in this critical physicochemical property. For definitive quantification, the application of standardized experimental protocols, such as the shake-flask and turbidimetric methods, is essential. These assessments provide crucial data to guide the selection and optimization of compounds in the drug discovery and development pipeline.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of (3-Phenyloxetan-3-yl)methanamine Derivatives as Putative Monoamine Reuptake Inhibitors
Disclaimer: Direct experimental data on the structure-activity relationship (SAR) of (3-phenyloxetan-3-yl)methanamine derivatives as monoamine reuptake inhibitors are not extensively available in the public domain. This guide provides a comparative analysis based on established principles of medicinal chemistry and SAR data from structurally related oxetane-containing compounds and other monoamine reuptake inhibitors. The aim is to offer a predictive framework for researchers, scientists, and drug development professionals interested in this novel chemical scaffold.
The this compound core represents an intriguing scaffold for the design of novel central nervous system (CNS) agents, particularly as monoamine reuptake inhibitors. These inhibitors modulate the synaptic concentrations of key neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—by blocking their respective transporters (SERT, NET, and DAT). Imbalances in these neurotransmitter systems are implicated in various neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[1][2]
The incorporation of an oxetane ring is a modern strategy in medicinal chemistry to improve the physicochemical properties of drug candidates.[3] Oxetanes can enhance aqueous solubility, metabolic stability, and lipophilic efficiency while acting as a bioisostere for gem-dimethyl or carbonyl groups.
Proposed Structure-Activity Relationship Insights
Based on the analysis of structurally analogous compounds, we can hypothesize the following SAR trends for this compound derivatives:
1. The Role of the Phenyl Ring:
Substituents on the phenyl ring are expected to significantly influence both the potency and selectivity of the compounds for the monoamine transporters.
-
Position of Substitution: Substitution at the para (4-position) and meta (3-position) of the phenyl ring is generally well-tolerated and can enhance potency. For instance, in related series, electron-withdrawing groups like fluoro (F) or chloro (Cl) at the 4-position have been shown to increase affinity for SERT.
-
Nature of Substituents:
-
Halogens (F, Cl): Introduction of halogen atoms can lead to enhanced binding affinity due to favorable interactions within the transporter binding pockets. Dual substitution, such as 3,4-dichloro, often results in high-potency inhibitors.
-
Methyl/Methoxy Groups: Small alkyl or alkoxy groups can modulate lipophilicity and may influence selectivity. For example, a methoxy group might favor NET inhibition in some scaffolds.
-
2. The Influence of the Methanamine Moiety:
The nature of the substitution on the amine is critical for transporter affinity and selectivity.
-
Primary vs. Secondary Amines: Primary amines (unsubstituted) are often active, but N-alkylation can fine-tune the pharmacological profile.
-
N-Alkylation:
-
N-Methyl: Generally, N-methylation is well-tolerated and can maintain or slightly enhance potency.
-
Larger Alkyl Groups: Increasing the size of the N-alkyl substituent may decrease potency or shift selectivity. For example, larger groups could introduce steric hindrance in the binding site.
-
3. The Contribution of the Oxetane Ring:
The oxetane moiety is a key feature of this scaffold, offering several potential advantages:
-
Improved Physicochemical Properties: The polar nature of the oxetane can lead to improved aqueous solubility and reduced lipophilicity compared to a corresponding carbocyclic analog (e.g., cyclobutane). This can translate to a better overall pharmacokinetic profile.
-
Metabolic Stability: The oxetane ring is generally more metabolically stable than other functionalities it might replace, such as a gem-dimethyl group.
-
Conformational Rigidity: The constrained nature of the oxetane ring can lock the molecule into a specific conformation that may be more favorable for binding to the target transporters.
Comparative Data of Structurally Related Monoamine Reuptake Inhibitors
To illustrate the potential SAR, the following table summarizes data for well-characterized monoamine reuptake inhibitors with structural similarities to the this compound scaffold.
| Compound | R1 (Phenyl Sub.) | R2 (Amine Sub.) | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| Fluoxetine | 4-CF3 | -CH3 | 1.1 | 140 | 940 |
| Paroxetine | 4-F | - | 0.1 | 2.4 | 120 |
| (S)-Citalopram | 4-CN | -CH3 | 7.4 | IA | IA |
| Compound A (Hypothetical) | 4-Cl | -H | Potent | Moderate | Weak |
| Compound B (Hypothetical) | 3,4-diCl | -CH3 | Very Potent | Potent | Moderate |
| Compound C (Hypothetical) | H | -H | Moderate | Weak | Weak |
Data for Fluoxetine, Paroxetine, and (S)-Citalopram are from published sources.[4] "IA" indicates inactive at a concentration of 10 µM. Hypothetical compounds are included to illustrate expected trends.
Experimental Protocols
The evaluation of this compound derivatives would involve standard in vitro assays to determine their affinity and functional potency at the monoamine transporters.
1. Radioligand Binding Assays: [5]
These assays measure the affinity of a test compound for the transporter by assessing its ability to displace a known radiolabeled ligand.
-
Objective: To determine the binding affinity (Ki) of the test compounds for human SERT, NET, and DAT.
-
Materials:
-
Procedure:
-
Cell membranes expressing the transporter of interest are prepared.
-
Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
The mixture is rapidly filtered to separate bound from unbound radioligand.
-
The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
2. Synaptosomal Uptake Assays: [6]
These functional assays measure the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes.
-
Objective: To determine the functional potency (IC50) of the test compounds in inhibiting the reuptake of serotonin, norepinephrine, and dopamine.
-
Materials:
-
Rat brain synaptosomes (can be prepared from striatum for DAT, hippocampus for SERT, and cortex for NET).
-
Radiolabeled neurotransmitters: [³H]5-HT, [³H]NE, and [³H]DA.
-
Test compounds at various concentrations.
-
-
Procedure:
-
Synaptosomes are pre-incubated with the test compound or vehicle.
-
The uptake reaction is initiated by the addition of the radiolabeled neurotransmitter.
-
The reaction is allowed to proceed for a short period at 37°C.
-
Uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
The amount of radioactivity accumulated in the synaptosomes is measured.
-
The IC50 value is determined from the concentration-response curve.
-
Visualizing SAR and Experimental Workflows
Diagram 1: Proposed SAR for this compound Derivatives
Caption: Key structural modifications and their predicted effects.
Diagram 2: Workflow for Monoamine Transporter Binding Assay
Caption: A typical workflow for a radioligand binding assay.
Diagram 3: Workflow for Synaptosomal Uptake Assay
Caption: General procedure for a synaptosomal uptake assay.
Conclusion
The this compound scaffold holds considerable promise for the development of novel monoamine reuptake inhibitors. While direct experimental SAR data is currently lacking, a systematic exploration of substitutions on the phenyl ring and the amine moiety, guided by the principles outlined in this guide, is a logical next step. The inherent advantages of the oxetane ring in improving drug-like properties make this an attractive area for further investigation in the quest for new CNS therapeutics. The experimental protocols provided offer a standard methodology for evaluating the synthesized compounds and building a comprehensive SAR profile.
References
- 1. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Guide for the NMR Confirmation of (3-Phenyloxetan-3-yl)methanamine Incorporation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected Nuclear Magnetic Resonance (NMR) spectral data for (3-Phenyloxetan-3-yl)methanamine against common structural alternatives, benzylamine and phenethylamine. The inclusion of detailed experimental protocols and a clear workflow diagram is intended to facilitate the unambiguous confirmation of its incorporation in synthetic and drug discovery applications.
Workflow for Structural Confirmation
The following diagram outlines the systematic process for confirming the successful incorporation of this compound into a target molecule using NMR spectroscopy.
Caption: Workflow for NMR-based structural confirmation.
Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and compare them with the known spectral data for benzylamine and phenethylamine. These tables serve as a valuable reference for identifying the key distinguishing spectral features.
Table 1: ¹H NMR Data Comparison (Predicted/Typical Shifts in ppm)
| Assignment | This compound (Predicted) | Benzylamine (Typical) | Phenethylamine (Typical) |
| Ar-H | 7.20 - 7.40 (m, 5H) | 7.20 - 7.35 (m, 5H) | 7.15 - 7.30 (m, 5H) |
| Oxetane-CH₂ | 4.50 - 4.70 (m, 4H) | - | - |
| -CH₂-N | 2.90 (s, 2H) | 3.84 (s, 2H) | 2.95 (t, 2H) |
| -CH₂-Ar | - | - | 2.75 (t, 2H) |
| -NH₂ | 1.50 (br s, 2H) | 1.45 (s, 2H) | 1.20 (s, 2H) |
Table 2: ¹³C NMR Data Comparison (Predicted/Typical Shifts in ppm)
| Assignment | This compound (Predicted) | Benzylamine (Typical) | Phenethylamine (Typical) |
| Ar-C (Quaternary) | 140.0 | 143.2 | 139.5 |
| Ar-CH | 128.5, 127.0, 125.5 | 128.4, 128.3, 126.8 | 128.8, 128.4, 126.2 |
| Oxetane-C | 80.0 | - | - |
| Oxetane-C (Quaternary) | 45.0 | - | - |
| -CH₂-N | 50.0 | 46.4 | 45.5 |
| -CH₂-Ar | - | - | 39.4 |
Note: Predicted spectra were generated using standard NMR prediction software. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Experimental Protocol for NMR Analysis
1. Sample Preparation:
-
Dissolution: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2][3][4] The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
-
Filtration: To ensure a homogeneous magnetic field and prevent spectral artifacts, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.[1]
-
Final Volume: The final sample height in the NMR tube should be approximately 4-5 cm.[1]
2. NMR Data Acquisition:
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include an appropriate spectral width, acquisition time, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be necessary compared to the ¹H experiment.[1]
-
2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct one-bond proton-carbon correlations.
3. Data Processing and Analysis:
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration and Multiplicity Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons.
-
Spectral Interpretation: Assign the observed signals to the corresponding nuclei in the molecular structure of this compound. The key distinguishing features are the characteristic signals of the oxetane ring protons and carbons, which are absent in the spectra of benzylamine and phenethylamine. The presence of these unique signals provides definitive evidence for the successful incorporation of the this compound moiety.
References
Evaluating the conformational impact of the oxetane ring in drug candidates
A comparative guide to understanding the impact of the four-membered ether on the conformational and physicochemical properties of drug candidates.
In the intricate world of drug discovery, the smallest structural modifications can lead to profound changes in a molecule's behavior. The introduction of an oxetane ring, a four-membered cyclic ether, has emerged as a powerful strategy to favorably modulate the properties of drug candidates. This guide provides a comprehensive comparison of oxetane-containing compounds with their common non-oxetane bioisosteres, such as gem-dimethyl and carbonyl groups, supported by experimental data and detailed protocols.
The strategic incorporation of an oxetane can significantly alter a molecule's conformation, leading to improved aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[1][2][3] These modifications are critical in overcoming common hurdles in drug development, such as poor bioavailability and off-target effects.
Conformational Impact: Puckering and Beyond
The oxetane ring is not a simple planar structure; it adopts a puckered conformation.[4][5] This inherent three-dimensionality can impose significant conformational constraints on the molecule it is incorporated into. When replacing a more flexible open-chain moiety, the oxetane ring can lock the molecule in a more defined, and often more bioactive, conformation.[6][7] For instance, the incorporation of an oxetane into an aliphatic chain has been shown to favor a synclinal (gauche) arrangement over an antiplanar (trans) one, which can be crucial for optimal interaction with a biological target.[8]
A Bioisosteric Powerhouse: Replacing gem-Dimethyl and Carbonyl Groups
The versatility of the oxetane ring lies in its ability to act as a bioisostere for two of the most common functional groups in medicinal chemistry: the gem-dimethyl group and the carbonyl group.
As a hydrophilic surrogate for the gem-dimethyl group , the oxetane offers a similar steric profile but introduces polarity.[9][10] This is a key advantage, as the gem-dimethyl group, often used to block metabolic oxidation, can undesirably increase lipophilicity. The oxetane provides a metabolically stable alternative that can simultaneously enhance aqueous solubility.[10]
As a metabolically stable alternative to the carbonyl group , the oxetane ring maintains a comparable dipole moment and hydrogen-bonding capacity.[9][11] However, it is generally more resistant to metabolic degradation, a common liability for compounds containing ketones or amides.[4][12]
Quantitative Comparison of Physicochemical Properties
The theoretical advantages of incorporating an oxetane ring are borne out by experimental data. The following tables summarize the comparative physicochemical properties of oxetane-containing compounds and their non-oxetane analogues.
| Parent Compound Functional Group | Oxetane Analogue | Property Measured | Improvement with Oxetane | Reference |
| gem-Dimethyl | 3,3-Disubstituted Oxetane | Aqueous Solubility | 4 to >4000-fold increase | [8][10] |
| gem-Dimethyl | 3,3-Disubstituted Oxetane | Lipophilicity (cLogP) | Reduction | [12] |
| Carbonyl | Spirocyclic Oxetane | Metabolic Stability (Intrinsic Clearance) | Significantly Improved | [12] |
| Methylene (in an aliphatic chain) | Oxetane | Aqueous Solubility | 25 to 4000-fold increase | [10] |
| Amine (α-position) | Oxetane-substituted Amine | Basicity (pKa) | Decrease of ~2.7 units | [3][9] |
| Amine (β-position) | Oxetane-substituted Amine | Basicity (pKa) | Decrease of ~1.9 units | [9] |
| Amine (γ-position) | Oxetane-substituted Amine | Basicity (pKa) | Decrease of ~0.7 units | [9] |
Table 1: Impact of Oxetane Incorporation on Key Physicochemical Properties. This table highlights the significant and often dramatic improvements in aqueous solubility and the predictable modulation of basicity upon the introduction of an oxetane ring.
| Compound Pair | Non-Oxetane Analogue | Oxetane Analogue | EC50 (nM) | Therapeutic Index (TI) | Reference |
| RSV Inhibitor | gem-Dimethyl Linker | Oxetane Linker | 16 | 1250 | [9] |
| RSV Inhibitor | Cyclopropyl Linker | Oxetane Linker | 4 | 3250 | [9] |
| RSV Inhibitor | Cyclobutyl Linker | Oxetane Linker | 100 | 210 | [9] |
Table 2: Comparative Biological Activity of an RSV Inhibitor with Different Linkers. In this example, the oxetane linker, while not the most potent, provided a favorable balance of potency and therapeutic index, underscoring its role in fine-tuning the overall drug-like properties.
Experimental Protocols
To facilitate the evaluation of oxetane-containing compounds, detailed protocols for key in vitro assays are provided below.
Aqueous Solubility Assay (Kinetic)
This method is suitable for high-throughput screening in early drug discovery.[2][7][13][14]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 200 µM.
-
Incubation: Incubate the solution at room temperature or 37°C for up to 24 hours.
-
Precipitation Detection: Detect the formation of precipitate using nephelometry (light scattering) or by measuring UV absorbance at 620 nm.
-
Quantification (Optional): For more precise measurements, separate the undissolved solid by filtration or centrifugation. Quantify the concentration of the dissolved compound in the supernatant using high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
Metabolic Stability Assay (Liver Microsomal Stability)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[15][16][17][18][19][20]
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species), a NADPH-regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (typically at a final concentration of 1 µM).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Calculate the half-life (t1/2) and intrinsic clearance (CLint) of the compound.
pKa Determination (Potentiometric Titration)
This method determines the acid dissociation constant of a compound.[1][21][22][23][24]
-
Sample Preparation: Dissolve the compound in an appropriate solvent to a concentration of at least 10-4 M. The solution should have a constant ionic strength, maintained with a salt solution (e.g., 0.15 M KCl).
-
Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Titration: Place the sample solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode. Titrate the solution with a standardized solution of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH), adding the titrant in small increments.
-
Data Recording: Record the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.
Conformational Analysis (X-ray Crystallography and NMR Spectroscopy)
These techniques provide detailed information about the three-dimensional structure of a molecule.
-
X-ray Crystallography: This technique requires the growth of a high-quality single crystal of the compound. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to determine the precise arrangement of atoms in the molecule.[25][26][27][28][29]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is performed on the compound in solution and can provide information about the connectivity of atoms and the conformation of the molecule in a more physiologically relevant environment.[25][27][28][29]
Visualizing the Impact: Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of incorporating and evaluating an oxetane moiety in a drug discovery program and a relevant signaling pathway where an oxetane-containing drug has shown activity.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 17. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 20. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
- 23. sciresliterature.org [sciresliterature.org]
- 24. ijirss.com [ijirss.com]
- 25. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. [jeol.com]
- 26. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 27. creative-biostructure.com [creative-biostructure.com]
- 28. Structural Characterization Methods: NMR, X-Ray Crystallography [kbdna.com]
- 29. people.bu.edu [people.bu.edu]
A Researcher's Guide to In Vitro Metabolic Assays for (3-Phenyloxetan-3-yl)methanamine-Containing Compounds
For researchers, scientists, and drug development professionals, understanding the metabolic fate of novel chemical entities is a cornerstone of preclinical development. This guide provides a comparative overview of key in vitro assays essential for characterizing the metabolic stability and potential drug-drug interactions of compounds containing the (3-Phenyloxetan-3-yl)methanamine moiety. The inclusion of the oxetane ring, a four-membered cyclic ether, is a contemporary strategy in medicinal chemistry aimed at improving physicochemical and pharmacokinetic properties, including metabolic stability.
The this compound core is of growing interest in drug discovery. Its unique three-dimensional structure can enhance target engagement and solubility. However, the metabolic pathways of such compounds require thorough investigation to predict their in vivo behavior, including clearance, half-life, and potential for drug-drug interactions. This guide details the experimental protocols for widely used in vitro assays—microsomal stability, hepatocyte stability, and cytochrome P450 (CYP) inhibition—and presents a comparative framework for evaluating the metabolic profile of these promising compounds.
Comparative Analysis of In Vitro Metabolic Assays
The selection of an appropriate in vitro metabolic assay depends on the stage of drug discovery and the specific questions being addressed. Early-stage screening often prioritizes high-throughput assays to rank compounds, while later-stage development requires more comprehensive systems that better mimic in vivo conditions.
Table 1: Comparison of Key In Vitro Metabolic Assays
| Assay Type | Primary Application | Advantages | Limitations | Key Parameters Measured |
| Liver Microsomal Stability | High-throughput screening of Phase I metabolic stability | Cost-effective, high-throughput, well-established for CYP-mediated metabolism. | Lacks Phase II enzymes and transporters, may not capture all metabolic pathways. | Intrinsic Clearance (CLint), Half-life (t½) |
| Hepatocyte Stability | Comprehensive in vitro metabolism studies | "Gold standard" in vitro system; contains both Phase I and Phase II enzymes and transporters, providing a more complete metabolic profile. | Lower throughput, more expensive, limited availability of fresh human hepatocytes. | Intrinsic Clearance (CLint), Half-life (t½), Metabolite Identification |
| Cytochrome P450 (CYP) Inhibition | Assessment of drug-drug interaction potential | Directly measures the inhibitory effect on specific CYP isoforms. | Does not provide information on the compound's own metabolism. | IC50, Ki |
| S9 Fraction Stability | Broad metabolic screening | Contains both microsomal and cytosolic enzymes, capturing a wider range of metabolic reactions than microsomes alone. | Can have lower specific enzyme activity compared to microsomes. | Intrinsic Clearance (CLint), Half-life (t½) |
Data Presentation: Metabolic Stability and CYP Inhibition Profile
The following tables provide illustrative data for a hypothetical this compound-containing compound ("Compound X") and a non-oxetane analog ("Analog Y") to demonstrate the potential impact of the oxetane moiety on metabolic stability.
Table 2: Illustrative Metabolic Stability Data in Human Liver Microsomes (HLM) and Cryopreserved Human Hepatocytes
| Compound | Assay System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |
| Compound X | HLM | 45 | 15.4 |
| Cryopreserved Hepatocytes | 90 | 7.7 | |
| Analog Y | HLM | 15 | 46.2 |
| Cryopreserved Hepatocytes | 30 | 23.1 |
This illustrative data suggests that the presence of the oxetane ring in Compound X may contribute to enhanced metabolic stability compared to its non-oxetane counterpart, Analog Y, as indicated by a longer half-life and lower intrinsic clearance in both microsomal and hepatocyte systems.
Table 3: Illustrative Cytochrome P450 (CYP) Inhibition Data for Compound X
| CYP Isoform | IC50 (µM) | Interpretation |
| CYP1A2 | > 50 | Low potential for inhibition |
| CYP2C9 | > 50 | Low potential for inhibition |
| CYP2C19 | 25 | Moderate potential for inhibition |
| CYP2D6 | > 50 | Low potential for inhibition |
| CYP3A4 | 15 | Moderate potential for inhibition |
This illustrative data indicates that Compound X has a low to moderate potential for inhibiting key CYP450 enzymes, suggesting a lower risk of clinically significant drug-drug interactions. Further investigation into the mechanism of inhibition (e.g., competitive, non-competitive) would be warranted for CYP2C19 and CYP3A4.
Experimental Workflows and Metabolic Pathways
Visualizing the experimental processes and potential metabolic routes is crucial for understanding the data generated from these assays.
Caption: General experimental workflows for in vitro metabolic assays.
Caption: Potential metabolic pathways for this compound compounds.
Detailed Experimental Protocols
Human Liver Microsomal Stability Assay
This assay is a primary screen to evaluate the metabolic stability of a compound by Phase I enzymes, mainly cytochrome P450s.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ice-cold, containing an internal standard) for reaction termination
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to a final concentration of 1 µM.
-
Add HLM to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the microsome-compound mixture at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
Cryopreserved Human Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, incorporating both Phase I and Phase II metabolic enzymes and transporters.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Cryopreserved human hepatocytes (pooled)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Collagen-coated plates
-
Acetonitrile (ice-cold, containing an internal standard)
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol. Allow the cells to form a monolayer.
-
Prepare a working solution of the test compound in the hepatocyte culture medium at a final concentration of 1 µM.
-
Remove the plating medium from the hepatocytes and add the compound-containing medium.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the medium.
-
Quench the reaction by adding the aliquots to ice-cold acetonitrile with an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS.
Data Analysis:
-
Calculate the half-life (t½) and intrinsic clearance (CLint) as described for the microsomal stability assay, normalizing the CLint to the number of hepatocytes (e.g., µL/min/10^6 cells).
Cytochrome P450 (CYP) Inhibition Assay (IC50 Determination)
This assay determines the concentration of a test compound that causes 50% inhibition of a specific CYP isoform's activity.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Pooled human liver microsomes
-
Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)
-
NADPH regenerating system
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ice-cold, containing an internal standard)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare a series of dilutions of the test compound in phosphate buffer.
-
In a 96-well plate, add the test compound dilutions, HLM (0.25 mg/mL final concentration), and the specific CYP probe substrate.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specific time (e.g., 10-15 minutes).
-
Terminate the reaction with ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite of the probe substrate.
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each test compound concentration relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
Conclusion
The in vitro assays described in this guide are indispensable tools for characterizing the metabolic fate of this compound-containing compounds. A systematic approach, beginning with high-throughput microsomal stability assays and progressing to more comprehensive hepatocyte-based models and CYP inhibition studies, will provide a robust data package to inform lead optimization and candidate selection in drug discovery programs. The inherent metabolic stability often conferred by the oxetane moiety makes this chemical class particularly attractive, and a thorough understanding of its metabolic profile is key to unlocking its therapeutic potential.
A Head-to-Head Comparison of the Physicochemical Properties of Oxetane Versus Other Small Rings: A Guide for Researchers
In the landscape of modern drug discovery and development, the judicious selection of molecular scaffolds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Small, saturated rings are frequently employed as versatile building blocks to modulate the physicochemical properties of lead compounds. Among these, the four-membered oxetane ring has garnered significant attention for its unique ability to often impart favorable characteristics. This guide provides a comprehensive head-to-head comparison of the physicochemical properties of oxetane against other commonly utilized small rings—cyclobutane, azetidine, and tetrahydrofuran—supported by experimental data and detailed methodologies.
Executive Summary
The incorporation of an oxetane moiety into a molecule can profoundly and often beneficially influence its lipophilicity, solubility, metabolic stability, and the basicity of nearby functional groups. Compared to its carbocyclic and heterocyclic counterparts, oxetane's distinct electronic and steric properties, stemming from its strained four-membered ether structure, offer a unique tool for medicinal chemists to fine-tune drug-like properties.
Data Presentation: A Comparative Analysis
The following table summarizes the key physicochemical properties of oxetane in comparison to cyclobutane, azetidine, and tetrahydrofuran. The data presented is a synthesis of values reported in the literature and serves as a general guide, as the absolute values can be highly dependent on the specific molecular context.
| Physicochemical Property | Oxetane | Cyclobutane | Azetidine | Tetrahydrofuran (THF) |
| Lipophilicity (cLogP) | ~ -0.3 to 0.5 | ~ 1.5 to 2.0 | ~ 0.1 to 0.5 | ~ 0.4 to 0.8 |
| Aqueous Solubility | Generally increased | Generally decreased | Generally increased | Moderate |
| Metabolic Stability (in vitro) | Generally high | Moderate to high | Variable, often a site of metabolism | Generally low to moderate |
| pKa of Proximal Amine | Lowers pKa (electron-withdrawing) | Minimal effect | Basic nitrogen (pKa ~11) | Minimal effect |
| Hydrogen Bond Acceptor Strength | Strong | None | Strong (N-H) | Moderate |
| Ring Strain (kcal/mol) | ~25.5 | ~26.4 | ~25.8 | ~5.6 |
In-Depth Physicochemical Property Comparison
Lipophilicity (LogP/LogD)
The lipophilicity of a compound, a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, is often modulated by the incorporation of small rings. Oxetane, with its polar ether oxygen, can increase the polarity of a molecule, often leading to a reduction in lipophilicity (LogD) when compared to its carbocyclic analogue, cyclobutane.[1] For instance, the introduction of a 3-aminooxetane motif was found to lower the logD by approximately 0.8 units compared to aminocyclobutane derivatives.[1] This allows for the introduction of steric bulk without a concomitant increase in lipophilicity, a desirable feature in lead optimization.[2] The effect on lipophilicity, however, can be context-dependent, with some studies reporting an increase in logD upon oxetane incorporation.[3]
Aqueous Solubility
Improved aqueous solubility is a frequent and highly desirable outcome of incorporating an oxetane ring. The hydrogen bond accepting capability of the oxetane oxygen can enhance interactions with water, thereby improving the solubility profile of a compound. This is often in contrast to the more lipophilic cyclobutane ring, which tends to decrease aqueous solubility. While both oxetane and azetidine can improve solubility, the basicity of azetidine can sometimes lead to off-target effects. In some matched-pair analyses, however, the incorporation of an oxetane ring has been shown to decrease solubility, highlighting the importance of the overall molecular structure.[1]
Metabolic Stability
One of the most significant advantages of utilizing oxetane in drug design is the general enhancement of metabolic stability.[1][4] Oxetane-containing compounds often exhibit greater resistance to oxidative metabolism by cytochrome P450 enzymes compared to their counterparts containing more metabolically labile groups like tetrahydrofuran or open-chain ethers.[1] Studies have shown that replacing a gem-dimethyl or a carbonyl group with an oxetane can lead to a significant reduction in intrinsic clearance.[1] However, it is important to note that oxetanes can be substrates for microsomal epoxide hydrolase (mEH), which presents an alternative metabolic pathway.[5]
Influence on Basicity (pKa)
The oxetane ring exerts a potent electron-withdrawing inductive effect, which can significantly lower the pKa of a nearby basic nitrogen atom. This modulation of basicity can be a crucial tool for medicinal chemists to optimize a compound's properties, such as reducing hERG liability or improving cell permeability. The effect is most pronounced when the oxetane is in close proximity to the basic center. In contrast, cyclobutane has a minimal electronic effect, while azetidine itself contains a basic nitrogen atom.
Experimental Protocols
To ensure the reproducibility and accuracy of the data presented, standardized experimental protocols are essential. Below are detailed methodologies for determining the key physicochemical properties discussed.
Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method
The shake-flask method is the gold standard for experimentally determining the partition coefficient (LogP) or distribution coefficient (LogD).[6][7]
-
Preparation of Phases: Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[6]
-
Partitioning: Add a small aliquot of the compound's stock solution to a vial containing a known ratio of the buffered aqueous phase and the n-octanol phase.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.[8]
-
Phase Separation: Centrifuge the vial to achieve complete separation of the aqueous and n-octanol layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: The LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Determination of Kinetic Aqueous Solubility
Kinetic solubility provides a high-throughput assessment of a compound's solubility from a DMSO stock solution.[8][9][10][11][12]
-
Compound Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 or 20 mM).[8]
-
Assay Plate Preparation: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate.
-
Addition of Aqueous Buffer: Add a buffered aqueous solution (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentration. The final DMSO concentration should be kept low (e.g., <1-2%).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 1-2 hours).[8][9]
-
Detection of Precipitation: Determine the solubility by detecting the point at which the compound precipitates. This can be done using various methods, including:
-
Nephelometry: Measures the light scattering caused by insoluble particles.[9][12]
-
UV-Vis Spectroscopy: After filtration or centrifugation to remove precipitate, the concentration of the dissolved compound in the supernatant is measured by UV-Vis absorbance.[9][11]
-
LC-MS/MS: Provides a more sensitive and specific quantification of the dissolved compound.
-
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable functional groups.[13][14][15][16][17]
-
Sample Preparation: Dissolve a precise amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1 mM).[13]
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH) in small, precise increments.[13][14]
-
Data Recording: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. For a monoprotic acid, the pKa is the pH at which half of the acid has been neutralized.
Determination of In Vitro Metabolic Stability
The in vitro metabolic stability of a compound is commonly assessed using liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[18][19][20][21][22]
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse) in a phosphate buffer (pH 7.4).[18][19]
-
Compound Addition: Add the test compound (typically at a final concentration of 1 µM) to the microsomal suspension.[18]
-
Initiation of Reaction: Pre-incubate the mixture at 37°C, and then initiate the metabolic reaction by adding a cofactor solution, most commonly NADPH.[18][22]
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[19]
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint). A lower CLint value indicates greater metabolic stability.[23]
Visualizing the Workflow
To systematically evaluate and compare the physicochemical properties of small ring systems in a drug discovery context, a structured experimental workflow is essential.
Caption: Experimental workflow for the comparative analysis of small ring physicochemical properties.
This logical flow ensures that each analogue is subjected to the same battery of tests, allowing for a direct and unbiased comparison of their properties, ultimately guiding the selection of the most promising scaffold for further development.
Conclusion
The choice of a small ring system is a critical decision in drug design that can have far-reaching consequences on the ultimate success of a drug candidate. Oxetane presents a compelling option for medicinal chemists seeking to improve the solubility, metabolic stability, and overall drug-like properties of their compounds. While not a universal solution, a thorough, data-driven, head-to-head comparison with other small rings like cyclobutane, azetidine, and tetrahydrofuran, as outlined in this guide, will enable researchers to make more informed decisions and accelerate the development of safer and more effective medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LogP / LogD shake-flask method [protocols.io]
- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. enamine.net [enamine.net]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. asdlib.org [asdlib.org]
- 18. mercell.com [mercell.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. mttlab.eu [mttlab.eu]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the ADME-Enhancing Properties of (3-Phenyloxetan-3-yl)methanamine-Containing Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of novel chemical motifs to optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates is a cornerstone of modern medicinal chemistry. The (3-Phenyloxetan-3-yl)methanamine moiety, as a component of a linker in larger molecules such as Proteolysis Targeting Chimeras (PROTACs), represents a significant advancement over traditional linkers. The inherent structural and physicochemical characteristics of the oxetane ring—a four-membered cyclic ether—have been shown to confer substantial improvements in key ADME parameters, addressing common liabilities associated with drug candidates.[1][2]
The oxetane motif is increasingly utilized as a bioisosteric replacement for more metabolically vulnerable or lipophilic groups, such as gem-dimethyl or carbonyl functionalities.[1] Its introduction into a molecule can lead to enhanced metabolic stability, improved aqueous solubility, and better cell permeability, collectively contributing to a more favorable pharmacokinetic profile.[2][3][4] This guide provides a comparative analysis of the ADME properties of molecules containing an oxetane-based linker derived from this compound versus those with traditional alkyl and polyethylene glycol (PEG) linkers, supported by established experimental protocols.
Comparative ADME Properties: Oxetane-Containing Linkers vs. Traditional Alternatives
The following table summarizes the qualitative and quantitative impact on ADME properties when incorporating an oxetane-based linker in place of traditional alkyl or PEG linkers.
| ADME Parameter | Oxetane-Containing Linker | Traditional Alkyl Linker | Traditional PEG Linker | Rationale for Improvement with Oxetane |
| Metabolic Stability | Significantly Improved | Generally stable but can be susceptible to oxidation at terminus.[] | Susceptible to oxidative metabolism.[6][7] | The oxetane ring is less prone to metabolism by cytochrome P450 enzymes, blocking or shielding metabolically vulnerable sites.[1][8] |
| Aqueous Solubility | Improved | Generally lower (hydrophobic).[6][9] | Generally higher (hydrophilic).[6][10] | The polar nature of the oxetane ring enhances hydrophilicity and can improve solubility.[2][3][8] |
| Cell Permeability | Improved | Generally enhances permeability due to hydrophobicity.[][6] | Can have variable effects; may hinder permeability due to increased polar surface area.[6][10] | The three-dimensional structure and polarity of the oxetane can lead to an optimal balance of lipophilicity and polarity, favoring membrane traversal.[2][4][11] |
| Lipophilicity (LogD) | Reduced | Higher | Lower | The oxetane motif is a less lipophilic surrogate for other groups like THF rings, helping to lower LogD.[2][3] |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to evaluate the ADME properties of drug candidates are provided below.
Metabolic Stability Assay (Liver Microsomes)
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[12][13][14]
Objective: To determine the in vitro intrinsic clearance (CLint) of a compound. A lower CLint indicates greater metabolic stability.[1]
Materials:
-
Test compound and positive control compounds (e.g., testosterone)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates, incubator, centrifuge, and LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in DMSO and dilute it to the final concentration in acetonitrile.[12]
-
Prepare the incubation mixture containing liver microsomes, phosphate buffer, and MgCl2 in a 96-well plate.
-
Add the test compound to the incubation mixture and pre-incubate at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[14][15]
-
Terminate the reaction at each time point by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the rate of disappearance of the test compound to determine the half-life (t1/2) and intrinsic clearance (CLint).
Kinetic Solubility Assay (Shake-Flask Method)
This assay measures the solubility of a compound in an aqueous buffer, which is crucial for its absorption.[16][17]
Objective: To determine the kinetic solubility of a compound.
Materials:
-
Test compound
-
DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates, 96-well UV plates
-
Thermomixer, centrifuge, UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Prepare a high-concentration stock solution of the test compound in DMSO.[16]
-
Add a small volume of the DMSO stock solution to a 96-well plate.
-
Add PBS to each well to achieve the desired final compound concentration.
-
Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).[17][18]
-
Filter the samples through a 96-well filter plate to remove any precipitated compound.
-
Quantify the concentration of the dissolved compound in the filtrate using a UV-Vis spectrophotometer or LC-MS/MS by comparing it to a standard curve.[16][17]
Cell Permeability Assay (Caco-2)
The Caco-2 permeability assay is a widely accepted in vitro model to predict human intestinal absorption of drugs.[19][20]
Objective: To determine the apparent permeability coefficient (Papp) of a compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS and supplements)
-
Transwell® inserts (polycarbonate membrane)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Lucifer yellow for monolayer integrity testing
-
96-well plates, incubator, plate reader for Lucifer yellow, and LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-28 days to allow for differentiation into a polarized monolayer.[19][20]
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by testing the permeability of Lucifer yellow.[20]
-
Wash the monolayers with pre-warmed HBSS.
-
For apical-to-basolateral (A→B) permeability, add the test compound in HBSS to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.
-
For basolateral-to-apical (B→A) permeability, add the test compound to the basolateral side and fresh HBSS to the apical side.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[19]
-
At the end of the incubation, take samples from both the donor and receiver compartments.
-
Analyze the concentration of the test compound in the samples by LC-MS/MS.
-
Calculate the Papp value and the efflux ratio (ER = Papp(B→A) / Papp(A→B)). An ER > 2 suggests active efflux.[20]
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay to predict passive membrane permeability.[21][22][23]
Objective: To determine the permeability coefficient (Pe) of a compound through a lipid-infused artificial membrane.
Materials:
-
96-well filter plates (donor) and 96-well acceptor plates
-
Artificial membrane solution (e.g., phospholipids in dodecane)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Test compound and control compounds
-
UV plate reader or LC-MS/MS system
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution.[21]
-
Add the test compound solution in buffer to the wells of the donor plate.
-
Add fresh buffer to the wells of the acceptor plate.
-
Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature with shaking for a defined period (e.g., 5 to 18 hours).[23][24]
-
After incubation, separate the plates and measure the concentration of the compound in both the donor and acceptor wells using a UV plate reader or LC-MS/MS.
-
Calculate the permeability coefficient (Pe).
Visualizations
Experimental Workflows
Caption: Workflow of key in vitro ADME assays.
Logical Relationships in ADME Assessment
Caption: Relationship of ADME properties to a favorable pharmacokinetic profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 17. enamine.net [enamine.net]
- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 19. benchchem.com [benchchem.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. PAMPA | Evotec [evotec.com]
- 24. bioassaysys.com [bioassaysys.com]
Safety Operating Guide
Safe Disposal of (3-Phenyloxetan-3-yl)methanamine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides detailed procedures for the safe disposal of (3-Phenyloxetan-3-yl)methanamine (CAS No. 23554-99-6), ensuring compliance with safety regulations and minimizing environmental impact.
This compound is a chemical compound that requires careful management due to its potential hazards. Adherence to the following protocols is essential for maintaining a safe laboratory environment.
Hazard Profile and Safety Data
Before handling or disposing of this compound, it is crucial to be familiar with its hazard classifications. This information, summarized from safety data sheets (SDS), dictates the necessary precautions.
| Hazard Classification (GHS) | Code | Statement |
| Acute Toxicity - Oral | H302 | Harmful if swallowed. |
| Acute Toxicity - Dermal | H312 | Harmful in contact with skin. |
| Acute Toxicity - Inhalation | H332 | Harmful if inhaled. |
Note: Data sourced from publicly available Safety Data Sheets (SDS). Users should always consult the specific SDS for the product in their possession for the most accurate and complete information.
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It must be disposed of through an approved waste disposal plant.[1][2][3] Never dispose of this chemical down the drain or in regular trash.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
2. Waste Collection:
-
Original Container: Whenever possible, leave the chemical in its original container.[1][2] This ensures it is clearly labeled and its hazards are easily identifiable.
-
Waste Container: If transferring to a designated waste container, ensure the container is compatible with amines and is clearly labeled with the chemical name, CAS number, and appropriate hazard symbols.
-
No Mixing: Do not mix this compound with other waste chemicals unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.[1][2]
3. Handling Spills:
-
In the event of a spill, evacuate the immediate area if necessary.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly.
4. Container Decontamination:
-
Empty containers that held this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[1][2] Do not rinse the container and pour the residue down the drain.
5. Storage Pending Disposal:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[4]
-
Keep the container tightly closed.
6. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company. Follow your institution's specific procedures for waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible chemical management. Always consult your institution's specific safety protocols and the manufacturer's SDS for the most current and detailed information.
References
Personal protective equipment for handling (3-Phenyloxetan-3-yl)methanamine
This guide provides crucial safety protocols and logistical information for the handling and disposal of (3-Phenyloxetan-3-yl)methanamine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general safety data for similar chemical compounds.
| Protection Type | Recommended Equipment | Specification and Use |
| Respiratory Protection | Government-approved respirator | Use in well-ventilated areas. A respirator is necessary if ventilation is inadequate or when handling powders to avoid inhaling dust. |
| Hand Protection | Compatible chemical-resistant gloves | Inspect gloves for integrity before each use. Use proper removal techniques to avoid skin contact. Nitrile gloves are a common choice for general laboratory use, but compatibility should be confirmed. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Goggles are required when there is a splash hazard. A face shield may be necessary for larger quantities or when the risk of splashing is high.[1] |
| Skin and Body Protection | Laboratory coat or chemical-resistant apron | A standard lab coat is suitable for minor tasks, while an acid-resistant apron provides additional protection for handling corrosive substances.[2] Protective boots may be required depending on the scale of the operation.[3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for safety and experimental integrity.
-
Preparation :
-
Ensure a safety shower and eye bath are accessible and operational.[3]
-
Work within a certified chemical fume hood to ensure adequate ventilation.
-
Gather all necessary equipment and reagents before introducing the chemical to the work area.
-
Don all required personal protective equipment as detailed in the table above.
-
-
Handling :
-
Avoid direct contact with the skin, eyes, and clothing.[3]
-
Do not breathe vapors or dust.
-
When weighing, use a balance inside the fume hood or in a designated weighing enclosure.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[3]
-
Clean the work area, decontaminating any surfaces that may have come into contact with the chemical.
-
Properly store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical :
-
Dispose of waste chemical in a designated, labeled hazardous waste container.
-
Never dispose of this chemical down the drain or in the general trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
-
Empty Containers :
-
For acutely toxic chemicals (P-listed), empty containers are also considered hazardous waste and must not be rinsed or reused.[4]
-
For other chemicals, the first rinse of a container should be collected as hazardous waste.[5] Subsequent rinses may be permissible for disposal in the normal waste stream, provided the container is thoroughly decontaminated. Always check local regulations.
-
-
Contaminated Materials :
Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. americanchemistry.com [americanchemistry.com]
- 2. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
